Elagolix Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGXRQUFSRDCH-UQIIZPHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F5N3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003247 | |
| Record name | Elagolix sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832720-36-2 | |
| Record name | Elagolix sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elagolix sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAGOLIX SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elagolix Sodium: A Technical Guide to its Mechanism of Action on Gonadotropin-Releasing Hormone (GnRH) Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of elagolix sodium, a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Elagolix is approved for the management of moderate to severe pain associated with endometriosis, a condition dependent on estrogen for its progression.[1][2] This guide details its interaction with the GnRH receptor, the consequent downstream signaling effects, and the key experimental data that define its pharmacological profile.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis and GnRH Signaling
The reproductive cycle is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which then stimulates the GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3][4] This stimulation triggers the synthesis and secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These hormones act on the ovaries to stimulate the production of the sex steroids estradiol and progesterone, which in turn regulate the menstrual cycle.[1][3] In pathologies like endometriosis, estradiol promotes the growth and inflammation of ectopic endometrial tissue.[2][5]
Elagolix's Core Mechanism: Competitive Antagonism
Elagolix is a potent and selective competitive antagonist of the GnRH receptor.[6][7] It binds directly to the GnRH receptors in the anterior pituitary gland, thereby preventing endogenous GnRH from binding and initiating its signaling cascade.[1][4][8][9] This competitive inhibition leads to a rapid, dose-dependent reduction in the secretion of LH and FSH.[1][5] Consequently, the circulating levels of ovarian estradiol and progesterone are suppressed.[1][10]
This mechanism contrasts sharply with GnRH agonists, which initially cause a surge in gonadotropins (a "flare-up") before desensitizing and downregulating the receptors over several weeks.[1][8] Elagolix's action is immediate and reversible, allowing for a titratable suppression of estrogen from partial suppression at lower doses to near-full suppression at higher doses.[1][5] This rapid onset and offset provide greater flexibility in modulating the HPG axis.[1][11]
Quantitative Pharmacological Profile
The pharmacological activity of elagolix has been extensively characterized through in vitro studies and clinical trials.
Table 1: Receptor Binding and In Vitro Properties of Elagolix
| Parameter | Value | Reference(s) |
|---|---|---|
| Binding Affinity (KD) | 54 pM | [1][8][10] |
| Mechanism | Competitive GnRH Receptor Antagonist | [1][7][11] |
| Biopharmaceutics Classification System (BCS) | Class III | [4][9] |
| Plasma Protein Binding | ~80% | [12][13] |
| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) | [10][13] |
| Transporter Interactions | In vitro inhibitor of OATP1B1, P-gp, and BCRP |[1] |
Table 2: Key Pharmacokinetic Parameters of Elagolix
| Parameter | Value | Reference(s) |
|---|---|---|
| Time to Maximum Concentration (Tmax) | ~1.0 - 1.5 hours | [5] |
| Terminal Elimination Half-life (T1/2) | 4 - 6 hours | [5][6][13] |
| Primary Route of Elimination | Hepatic Metabolism | [13] |
| Renal Elimination | < 3% |[10] |
Table 3: Clinical Efficacy in Phase III Trials (Elaris EM-I & EM-II, 6 Months)
| Endpoint | Placebo | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily | Reference(s) |
|---|---|---|---|---|
| Dysmenorrhea Responders | 19.6% - 22.7% | 43.4% - 46.4% | 72.4% - 76.9% | [10][14] |
| Non-Menstrual Pelvic Pain Responders | 36.6% | 49.8% - 50.4% | 54.5% - 57.8% |[10] |
Table 4: Impact on Bone Mineral Density (BMD) after 6 Months of Treatment
| Anatomic Location | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily | Reference(s) |
|---|
| Lumbar Spine (Mean % Change) | -0.3% to -0.7% | -2.5% to -2.6% |[15] |
Detailed Experimental Methodologies
The following sections describe representative protocols for the key experiments used to characterize GnRH receptor antagonists like elagolix.
This assay quantifies the affinity of a compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of elagolix for the human GnRH receptor.
-
Materials:
-
Cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).
-
Increasing concentrations of unlabeled elagolix.
-
Binding buffer and filtration apparatus.
-
-
Methodology:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the cell membrane fraction via centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of elagolix.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of elagolix to generate a competition curve. The concentration of elagolix that inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of an antagonist to block this signaling event.
-
Objective: To determine the potency of elagolix in inhibiting GnRH-induced calcium mobilization.
-
Materials:
-
Cell line expressing the GnRH receptor (e.g., HEK293/GnRHR, SH-SY5Y/GnRHR).[16]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a bioluminescent biosensor.
-
A fixed, effective concentration of GnRH (e.g., EC80).
-
Increasing concentrations of elagolix.
-
A microplate reader capable of detecting fluorescence or luminescence.
-
-
Methodology:
-
Cell Plating: Seed GnRHR-expressing cells in a microplate.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Pre-incubation: Incubate the cells with varying concentrations of elagolix or vehicle control.
-
Stimulation: Add a fixed concentration of GnRH to all wells to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence or luminescence, which corresponds to the increase in [Ca2+]i.
-
-
Data Analysis: Plot the signal response against the log concentration of elagolix. The concentration of elagolix that inhibits 50% of the GnRH-stimulated signal (IC50) is determined, representing its functional potency.
These pivotal trials established the efficacy and safety of elagolix for treating endometriosis-associated pain.
-
Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo over 6 months.[5]
-
Design: Two large, multicenter, double-blind, randomized, placebo-controlled trials.[5]
-
Population: 1686 premenopausal women (aged 18-49) with surgically diagnosed endometriosis and moderate-to-severe pain.[7][17]
-
Interventions:
-
Placebo
-
Elagolix 150 mg once daily
-
Elagolix 200 mg twice daily
-
-
Primary Endpoints: The proportion of clinical responders at Month 3 for two co-primary endpoints:
-
Key Safety Assessments: Monitoring of adverse events, with a focus on hypoestrogenic effects such as hot flushes and changes in bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA).[15][18]
Molecular Interactions at the GnRH Receptor
The crystal structure of the human GnRH receptor bound to elagolix reveals a highly hydrophobic binding site defined by several transmembrane helices (TM2, TM3, TM5, TM6, and TM7) and the N-terminus.[19]
-
Binding Pocket: Elagolix sits within an orthosteric pocket, with its uracil core packed between phenyl rings.[19]
-
Key Interactions: While the pocket is largely hydrophobic, a few polar residues, including asparagine (D98), lysine (K121), and asparagine (N102, N305), are located within 4 Å of the ligand and are critical for binding.[19]
-
High Affinity: A methyl group on the elagolix molecule is suggested to be a critical component that contributes to its high-affinity binding, likely by positioning another part of the molecule optimally within the hydrophobic pocket.[9][19]
Conclusion
This compound is a highly potent, orally bioavailable, competitive antagonist of the GnRH receptor. Its mechanism of action is characterized by a rapid and reversible inhibition of pituitary gonadotropin release, leading to a dose-dependent and titratable suppression of ovarian estrogen production. This pharmacological profile, substantiated by extensive in vitro data and robust Phase III clinical trials, provides an effective method for managing the hormone-dependent pain associated with endometriosis. The ability to modulate estrogen levels without the initial flare-up or long-term receptor downregulation seen with GnRH agonists represents a significant advancement in the therapeutic landscape for estrogen-dependent diseases.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]
- 5. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 6. Elagolix - Wikipedia [en.wikipedia.org]
- 7. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. respubjournals.com [respubjournals.com]
- 10. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Impact of Elagolix on Workplace and Household Productivity Among Women with Moderate to Severe Pain Associated with Endometriosis: A Pooled Analysis of Two Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. abbvie.com [abbvie.com]
- 19. Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Elagolix Sodium: A Deep Dive into Structure-Activity Relationships for GnRH Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, represents a significant advancement in the management of sex hormone-dependent diseases such as endometriosis and uterine fibroids.[1][2] Its ability to competitively block the GnRH receptor in the pituitary gland leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol and progesterone.[3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that have been pivotal in the discovery and optimization of Elagolix and its analogs. By understanding the intricate relationship between chemical structure and biological activity, researchers can further refine and develop novel GnRH antagonists with improved therapeutic profiles.
Core Structure and Key Interactions
The core structure of Elagolix is a uracil-based derivative. The key to its antagonistic activity lies in the specific substitutions at various positions of the uracil ring, which facilitate high-affinity binding to the human GnRH receptor.[4][5] The molecule possesses a stereocenter with an (R)-configuration and exhibits atropisomerism, a form of chirality arising from restricted rotation around a single bond. This hindered rotation is due to the steric interaction between the ortho-fluorine on the 5-aryl group and the methyl group at the 6-position of the uracil ring.[6] Studies on Elagolix analogs have highlighted the importance of this atropisomerism for optimal receptor interaction, with different atropisomers displaying varied biological activity.[6]
Structure-Activity Relationship (SAR) Analysis
The development of Elagolix and other uracil-based GnRH antagonists has been guided by extensive SAR studies. These investigations have systematically explored the impact of modifying different parts of the molecule on its binding affinity (Ki) and functional activity (IC50) at the GnRH receptor.
Modifications at the N-1 Position of the Uracil Ring
The substituent at the N-1 position of the uracil ring plays a crucial role in receptor binding. Research has shown that an electron-deficient 2,6-disubstituted benzyl group is optimal for high-affinity binding.[4]
| Compound | N-1 Substituent | hGnRH Receptor Binding Affinity (Ki, nM) |
| Analog 1 | 2,6-difluorobenzyl | 5.6 |
| Analog 2 | 2-fluoro-6-(trifluoromethyl)benzyl | 0.7 |
Table 1: Impact of N-1 position substituents on GnRH receptor binding affinity. Data sourced from[4].
Modifications at the C-5 Position of the Uracil Ring
The nature of the substituent at the C-5 position of the uracil ring significantly influences the antagonist potency. A variety of aromatic and heteroaromatic groups have been explored.
| Compound | C-5 Substituent | hGnRH Receptor Binding Affinity (Ki, nM) |
| Analog 3 | 2-fluorophenyl | - |
| Analog 4 | 2-thienyl | 2 |
| Analog 5 | (2-phenyl)thiazol-4-yl | 2 |
Table 2: Influence of C-5 position substituents on GnRH receptor binding affinity. Data sourced from[6].
Modifications at the N-3 Side Chain
Introduction of a methyl group at the α-carbon of the N-3 side chain with an (R)-configuration has been shown to modestly improve binding affinity compared to unsubstituted analogs. This modification allows for the maintenance of excellent potency without the need for a labile 2-pyridylethyl motif on the basic nitrogen.[5]
Experimental Protocols
The quantitative data presented in the SAR tables are generated through rigorous experimental procedures. The following are detailed methodologies for key experiments cited in the development of Elagolix and its analogs.
Radioligand Binding Assay for GnRH Receptor
This assay is employed to determine the binding affinity (Ki) of test compounds for the GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and a protease inhibitor cocktail.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [125I]-labeled GnRH analog (e.g., [125I]-Tryptorelix).
-
Unlabeled competitor: Test compounds (Elagolix analogs) and a known GnRH antagonist (e.g., unlabeled Elagolix) for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the hGnRH receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the test compound.
-
For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of the unlabeled competitor.
-
Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional antagonist activity of the compounds by quantifying their ability to inhibit GnRH-stimulated IP production, a downstream signaling event of GnRH receptor activation.
Materials:
-
COS-7 or other suitable cells transiently or stably expressing the human GnRH receptor.
-
[3H]myo-inositol.
-
Assay medium: Inositol-free DMEM.
-
Stimulation buffer: Assay medium containing LiCl (e.g., 10 mM).
-
GnRH agonist (e.g., Buserelin).
-
Test compounds (Elagolix analogs).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed cells expressing the hGnRH receptor in multi-well plates.
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Antagonist Treatment and Stimulation:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) in stimulation buffer for a defined period.
-
Stimulate the cells by adding a fixed concentration of a GnRH agonist.
-
Incubate for a specific time (e.g., 60 minutes) to allow for IP accumulation.
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate).
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
Plot the amount of [3H]IPs produced against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated IP production.
-
Visualizing Key Processes
To better understand the context of Elagolix's action and the workflow of its development, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for SAR studies.
References
- 1. Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of elagolix for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. respubjournals.com [respubjournals.com]
- 4. Uracils as potent antagonists of the human gonadotropin-releasing hormone receptor without atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elagolix analogues as potential new GnRH antagonists: design, synthesis and characterization [air.unimi.it]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elagolix Sodium
Introduction
This compound is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the management of moderate to severe pain associated with endometriosis and, in combination with estradiol/norethindrone acetate, for managing heavy menstrual bleeding linked to uterine fibroids in premenopausal women.[2][3] Unlike GnRH agonists that cause an initial hormonal flare, elagolix provides rapid, competitive, and dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, allowing for tailored modulation of ovarian sex hormone levels.[4][5]
Pharmacodynamics: Mechanism of Action and Effects
Elagolix exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1][6] This action inhibits GnRH-stimulated signaling, leading to a dose-dependent reduction in the secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] The subsequent decrease in circulating gonadotropins results in reduced ovarian production of the sex hormones estradiol (E2) and progesterone.[4][9] As conditions like endometriosis and uterine fibroids are estrogen-dependent, this suppression of estradiol alleviates symptoms.[1][7]
The antagonism is reversible, with a rapid onset and offset of action, allowing for flexible modulation of estrogen from partial to nearly full suppression depending on the dosage.[6][10]
Pharmacodynamic Effects on Hormones and Ovulation
Administration of elagolix leads to a rapid, dose-dependent suppression of gonadotropins and ovarian hormones.[10] This allows for a titratable effect on estradiol levels, from partial suppression at lower doses to near-complete suppression at higher doses.[6][11]
| Parameter | 150 mg Once Daily | 200 mg Twice Daily | 300 mg Twice Daily + E2/NETA | Reference |
| Median Estradiol (E2) Concentration | ~42 pg/mL | ~12 pg/mL | N/A | [7][11] |
| Ovulation Rate (over 3 cycles) | ~50% | ~32% | 10% | [7][12] |
| Progesterone Levels | Anovulatory concentrations maintained at doses ≥100 mg BID | Anovulatory concentrations maintained at doses ≥100 mg BID | N/A | [10] |
| FSH & LH Suppression | Partial, dose-dependent | Near-maximal suppression | Maximal suppression | [10] |
Pharmacokinetics: ADME Profile
The clinical pharmacology of elagolix has been extensively studied, revealing a predictable pharmacokinetic (PK) profile.[6] Population PK analyses, incorporating data from over 2000 women, found that its pharmacokinetics were best described by a two-compartment model with first-order absorption and elimination.[13][14]
Absorption
-
Speed : Elagolix is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 1 hour.[6][15]
-
Food Effect : A high-fat meal can decrease Cmax by about 36% and AUC by 24%, but this effect is not considered clinically significant.[7][9]
-
Accumulation : Minimal drug accumulation is observed with once or twice-daily dosing.[16]
Distribution
-
Plasma Protein Binding : Elagolix is moderately bound to human plasma proteins (~80%).[6][17]
-
Blood-to-Plasma Ratio : It preferentially partitions into plasma, with a blood-to-plasma ratio of 0.6.[6][17]
-
Volume of Distribution (Vd/F) : The apparent volume of distribution is large, suggesting distribution into tissues.[7][9]
Metabolism
-
Primary Pathway : Elagolix is eliminated primarily via hepatic metabolism.[6][7] The main enzyme responsible is Cytochrome P450 3A (CYP3A), accounting for about 50% of its metabolism.[6]
-
Minor Pathways : Minor contributions to its metabolism come from CYP2D6, CYP2C8, and UGT enzymes.[16][18]
-
Hepatic Uptake : The hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) is involved in its disposition.[6][16]
Excretion
-
Route : The majority of a dose is excreted in the feces (~90%), with a very small amount (<3%) found in urine, indicating that biliary excretion of metabolites is the primary route.[6][16]
-
Half-Life : The terminal elimination half-life (t½) is approximately 4 to 6 hours.[6][15]
Summary of Pharmacokinetic Parameters
The table below summarizes the steady-state pharmacokinetic parameters for the approved dosages of elagolix.
| Parameter | 150 mg Once Daily | 200 mg Twice Daily | Reference |
| Tmax (h) | ~1.0 | ~1.0 | [7] |
| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported | |
| AUCτ (ng·h/mL) | Data not consistently reported | Data not consistently reported | |
| Apparent Clearance (CL/F) (L/h) | 123 | 144 | [7][9] |
| Apparent Volume of Distribution (Vd/F) (L) | 1674 | 881 | [7][9] |
| Terminal Half-Life (t½) (h) | 4 - 6 | 4 - 6 | [7][16] |
| Plasma Protein Binding (%) | ~80% | ~80% | [7] |
Drug-Drug Interactions (DDI)
Elagolix is a substrate, inducer, and inhibitor of various enzymes and transporters, leading to a potential for drug-drug interactions.
| Interaction Type | Interacting Agent Class | Example(s) | Effect on Elagolix/Other Drug | Clinical Recommendation | Reference |
| Effect of Other Drugs on Elagolix | Strong CYP3A Inhibitors | Ketoconazole | ~2-fold increase in elagolix AUC | Limit 150 mg QD to 6 months; 200 mg BID to 1 month. | [3][19] |
| Strong CYP3A Inducers | Rifampin | ~5-fold increase in AUC (single dose), ~2-fold (multiple doses) | Limit 150 mg QD with rifampin to 6 months; 200 mg BID not recommended. | [3][19] | |
| Strong OATP1B1 Inhibitors | Cyclosporine, Gemfibrozil | Marked increase in elagolix exposure | Concomitant use is contraindicated. | [3][16] | |
| Effect of Elagolix on Other Drugs | CYP3A Substrates | Midazolam | 54% decrease in midazolam AUC | Consider increasing midazolam dose. | [3][20] |
| P-gp Substrates | Digoxin | 32% increase in digoxin AUC | Clinical monitoring recommended for narrow therapeutic index P-gp substrates. | [3][20] | |
| OATP1B1 Substrates | Rosuvastatin | 40% decrease in rosuvastatin AUC | Consider increasing rosuvastatin dose. | [3][19] |
Experimental Protocols
Quantification of Elagolix in Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of elagolix in biological matrices like rat or human plasma.[21]
-
Sample Preparation : Protein precipitation with acetonitrile is a rapid and effective method. Diazepam is often used as an internal standard (IS) to ensure accuracy.[21]
-
Chromatography :
-
Column : Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[21]
-
Mobile Phase : Gradient elution is used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[21]
-
Flow Rate : A typical flow rate is 0.30 mL/min.[21]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive ion mode.[21]
-
Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Transitions : For elagolix, quantitative transition m/z 632.4 → 529.5 and qualitative transition m/z 632.4 → 177.1 are monitored. For the IS diazepam, the transition is m/z 285.0 → 154.0.[21]
-
-
Validation : The method is validated according to regulatory guidelines (e.g., ICH Q2(R1)), demonstrating excellent linearity (e.g., 1–2000 ng/mL), precision (intra-day <5.5%, inter-day <12.7%), and accuracy.[21][22]
Hormone Concentration and Ovulation Assessment
-
Hormone Analysis : Serum concentrations of FSH, LH, estradiol, and progesterone are typically measured using validated chemiluminescent immunoassay methods at a commercial laboratory.[10]
-
Ovulation Assessment : Ovulation rates are determined through a combination of transvaginal ultrasound to monitor follicular development and collapse, and measurement of serum progesterone concentrations.[12]
Conclusion
Elagolix possesses a well-characterized clinical pharmacology profile, defined by its rapid and reversible GnRH antagonism. Its pharmacokinetics are predictable, with rapid oral absorption, hepatic metabolism primarily via CYP3A, and excretion mainly through feces. The dose-dependent pharmacodynamic effect allows for a tailored suppression of estradiol, providing a flexible therapeutic approach for managing hormone-dependent conditions like endometriosis and uterine fibroids. A thorough understanding of its potential for drug-drug interactions, particularly with strong CYP3A and OATP1B1 modulators, is critical for its safe and effective use in clinical practice and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Elagolix in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elagolix: How far can it go in the world of gynecology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ijrcog.org [ijrcog.org]
- 9. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elagolix Suppresses Ovulation in a Dose-Dependent Manner: Results From a 3-Month, Randomized Study in Ovulatory Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review on this compound [wisdomlib.org]
- 16. Elagolix - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 22. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elagolix Sodium for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of elagolix sodium, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of moderate to severe pain associated with endometriosis. The document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy from pivotal Phase 3 trials, and key experimental protocols.
Mechanism of Action
Endometriosis is an estrogen-dependent chronic disease characterized by the presence of endometrial-like tissue outside the uterus, leading to symptoms such as dysmenorrhea (painful menses), non-menstrual pelvic pain (NMPP), and dyspareunia.[1][2] The growth of these ectopic lesions is dependent on the ovarian sex hormone, estradiol.[3]
Elagolix is a non-peptide, small molecule GnRH receptor antagonist.[3][4] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[2][3][4] This action results in a dose-dependent suppression of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in gonadotropin levels leads to decreased production of ovarian sex hormones, estradiol and progesterone, thereby suppressing the proliferation of endometrial tissue.[2][4][5] Unlike GnRH agonists, which cause an initial "flare-up" effect, elagolix provides rapid and reversible hormonal suppression.[4][6]
Caption: Elagolix competitively antagonizes GnRH receptors on the pituitary gland.
Pharmacokinetics and Pharmacodynamics
Elagolix exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by rapid absorption and dose-dependent hormonal suppression.[7]
Elagolix is an orally bioavailable small molecule that is rapidly absorbed, with peak plasma concentrations reached within 1.0 to 1.5 hours.[7][8] Its population pharmacokinetics are best described by a two-compartment model with a lag in absorption.[9] The half-life is approximately 4 to 6 hours, allowing for modulation of hormonal suppression with different dosing regimens.[7][8]
| PK Parameter | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily |
| Tmax (Time to Cmax) | ~1.0 hour[3] | ~1.0 hour[3] |
| Half-life (t½) | 4 to 6 hours[7][8] | 4 to 6 hours[7][8] |
| Plasma Protein Binding | ~80%[3][10] | ~80%[3][10] |
| Apparent Volume of Distribution (Vdss/F) | 1674 L[3] | 881 L[3] |
| Metabolism | Primarily via CYP3A enzymes[3] | Primarily via CYP3A enzymes[3] |
| Data compiled from multiple studies. |
Administration of elagolix results in a rapid, dose-dependent suppression of gonadotropins and ovarian hormones.[4][11] Lower doses (150 mg once daily) lead to partial suppression of estradiol, with mean levels around 40-50 pg/mL, while higher doses (200 mg twice daily) result in nearly full suppression, with median estradiol concentrations of approximately 12 pg/mL.[3][4] This dose-dependent effect allows for tailoring treatment to balance efficacy with hypoestrogenic side effects.[12] The hormonal suppression is readily reversible upon discontinuation of the drug.[11][13]
| Hormone | Effect of Elagolix Administration |
| Luteinizing Hormone (LH) | Dose-dependent suppression; near-maximal suppression at ≥200 mg BID.[7][8] |
| Follicle-Stimulating Hormone (FSH) | Dose-dependent suppression; maximal suppression at ≥300 mg BID.[7][8] |
| Estradiol (E2) | Dose-dependent suppression; maximal suppression at ≥200 mg BID.[7][8] |
| Progesterone (P) | Maintained at anovulatory levels at doses ≥100 mg BID.[7][8] |
| Data from a multiple-ascending dose study in healthy premenopausal women.[7] |
Clinical Efficacy
The efficacy of elagolix was established in two large, replicate Phase 3, double-blind, randomized, placebo-controlled trials: Elaris EM-I and Elaris EM-II.[14][15] These studies evaluated two doses of elagolix (150 mg once daily and 200 mg twice daily) over a 6-month period in women with moderate to severe endometriosis-associated pain.[15]
The co-primary efficacy endpoints were the proportion of women who were clinical responders for both dysmenorrhea and non-menstrual pelvic pain at month 3.[14] A clinical response was defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.[14][16]
| Clinical Response at Month 3 | Placebo | Elagolix 150 mg QD | Elagolix 200 mg BID |
| Dysmenorrhea Responders (Elaris EM-I) | 19.6% | 46.4% | 75.8% |
| Dysmenorrhea Responders (Elaris EM-II) | 22.7% | 43.4% | 72.4% |
| NMPP Responders (Elaris EM-I) | 36.5% | 50.4% | 54.5% |
| NMPP Responders (Elaris EM-II) | 36.5% | 49.8%** | 57.8% |
| P<0.001 vs. placebo. **P=0.003 vs. placebo. Data from Taylor et al., 2017.[14] |
In both studies, a significantly greater proportion of women in both elagolix dose groups met the clinical response criteria for both dysmenorrhea and NMPP compared to placebo at 3 months, with responses sustained at 6 months.[14][17] The higher dose (200 mg BID) was also shown to be effective in reducing pain with sex (dyspareunia).[18]
Safety Profile
The safety profile of elagolix is consistent with its mechanism of action, with the most common adverse events related to hypoestrogenism.
| Key Safety Finding | Description |
| Hot Flushes | The most frequently reported adverse event; incidence is dose-dependent, with most cases being mild to moderate.[12][14][17] |
| Bone Mineral Density (BMD) | Dose-dependent decreases in lumbar spine BMD were observed. After 12 months, mean percent changes were -0.63% to -1.1% with 150 mg QD and -3.60% to -3.91% with 200 mg BID.[12] |
| Serum Lipids | Increases in serum lipid levels, including cholesterol and triglycerides, were observed.[14][17] |
| Headache and Nausea | Among the most frequently reported adverse events.[17] |
| Endometrial Findings | No adverse endometrial findings were reported in the 6-month pivotal trials.[14][15] |
The recommended duration of treatment is up to 24 months for the 150 mg once-daily dose and up to 6 months for the 200 mg twice-daily dose, reflecting a balance between efficacy and the risk of bone density loss.[12][19]
Experimental Protocols
The pivotal Elaris EM-I and EM-II trials followed a similar robust methodology.
The studies were Phase 3, multicenter, double-blind, randomized, placebo-controlled trials conducted in premenopausal women aged 18 to 49 with surgically diagnosed endometriosis and moderate to severe associated pain.[14][20] Following a screening period, eligible subjects were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily for 6 months.[14]
Key inclusion criteria included a surgical diagnosis of endometriosis within the 10 years prior to screening and specific baseline pain scores.[20] During the 35-day screening period, subjects were required to demonstrate at least two days of moderate or severe dysmenorrhea and meet minimum criteria for non-menstrual pelvic pain, as recorded in an electronic diary (e-Diary).[20][21]
Subjects used a daily e-Diary to record scores for dysmenorrhea, NMPP, and dyspareunia on a 4-point scale (0=no pain to 3=severe pain), as well as the use of rescue analgesic medications.[16][21] The primary analysis compared the proportion of clinical responders in each elagolix group to the placebo group at month 3.[14]
Caption: Workflow for the Phase 3 Elaris EM-I and EM-II clinical trials.
References
- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respubjournals.com [respubjournals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 16. Effect of Elagolix Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 18. ORILISSA® (elagolix) Clinical Trials [orilissa.com]
- 19. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Elagolix Sodium's Binding Affinity to the Gonadotropin-Releasing Hormone Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of elagolix sodium to the Gonadotropin-Releasing Hormone (GnRH) receptor. Elagolix is an orally active, non-peptide competitive antagonist of the GnRH receptor, which plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor in the pituitary gland, elagolix effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian estrogen production.[1][2][3] This mechanism of action underlies its therapeutic efficacy in managing hormone-dependent conditions such as endometriosis.[1][4]
Quantitative Binding Affinity Data
The binding affinity of elagolix for the human GnRH receptor (hGnRH-R) has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its high potency and selectivity.
| Parameter | Value | Assay Type | Target | Reference |
| Kd | 54 pM | Radioligand Binding Assay | Human GnRH Receptor | [1] |
| Ki | 0.9 nM | Competition Binding Assay | Human GnRH Receptor | |
| IC50 | 1.5 nM | Inositol Phosphate Functional Assay | Human GnRH Receptor |
Kd (Dissociation Constant): This value represents the concentration of elagolix required to occupy 50% of the GnRH receptors at equilibrium. The picomolar value indicates an exceptionally high affinity of elagolix for its target.[1]
Ki (Inhibition Constant): The Ki value reflects the concentration of elagolix that will bind to 50% of the receptors in the presence of a competing radioligand. This further confirms the potent inhibitory nature of elagolix at the GnRH receptor.
IC50 (Half-maximal Inhibitory Concentration): This functional measure indicates the concentration of elagolix required to inhibit the GnRH-stimulated production of inositol phosphate by 50%. This demonstrates the antagonistic activity of elagolix in a cellular context.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (elagolix) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the human GnRH receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[5]
2. Competitive Binding Reaction:
-
The reaction is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]buserelin), and varying concentrations of unlabeled elagolix.
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[5]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled GnRH agonist) from the total binding.
-
The IC₅₀ value for elagolix is determined by plotting the percentage of specific binding against the logarithm of the elagolix concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Inositol Phosphate (IP) Functional Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
1. Cell Culture and Labeling:
-
A suitable cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., COS-7 or HEK293 cells) is cultured in appropriate media.[7]
-
Cells are seeded in multi-well plates and grown to near confluence.
-
The cells are then labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).[7]
2. Antagonist and Agonist Stimulation:
-
The labeled cells are pre-incubated with varying concentrations of elagolix for a defined period.
-
Subsequently, the cells are stimulated with a fixed concentration of a GnRH agonist (e.g., buserelin or GnRH) to activate the GnRH receptor and induce the hydrolysis of PIP₂.[8]
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.[7]
3. Extraction of Inositol Phosphates:
-
The stimulation is terminated by the addition of a quenching solution, such as ice-cold formic acid.[7]
-
The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography.
4. Quantification and Data Analysis:
-
The radioactivity of the eluted inositol phosphate fractions is measured using a scintillation counter.
-
The amount of [³H]inositol phosphates produced is a measure of GnRH receptor activity.
-
The IC₅₀ value for elagolix is determined by plotting the percentage of inhibition of the agonist-induced IP accumulation against the logarithm of the elagolix concentration and fitting the data to a dose-response curve.
Signaling Pathways
Elagolix exerts its therapeutic effect by competitively antagonizing the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the production and release of gonadotropins.
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subtype of G proteins.[9]
Upon binding of GnRH, the receptor activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ).[9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[9] These signaling events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcription of the gonadotropin subunit genes (LHβ and FSHβ) and the subsequent synthesis and secretion of LH and FSH.
Mechanism of Action of Elagolix
Elagolix functions as a competitive antagonist, binding to the GnRH receptor at the same site as the endogenous GnRH ligand. This competitive binding prevents GnRH from activating its receptor, thereby blocking the entire downstream signaling cascade.
By occupying the GnRH receptor, elagolix effectively uncouples the pituitary from hypothalamic stimulation. This leads to a dose-dependent decrease in the secretion of LH and FSH.[1] The reduction in gonadotropin levels, in turn, suppresses ovarian steroidogenesis, resulting in lower circulating levels of estrogen and progesterone.[1] This controlled suppression of ovarian hormone production is the primary mechanism through which elagolix alleviates the symptoms of endometriosis.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Elagolix - Wikipedia [en.wikipedia.org]
- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 5. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Elagolix Sodium: A Technical Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elagolix sodium, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, represents a significant advancement in the management of estrogen-dependent gynecological disorders, primarily endometriosis and uterine fibroids.[1][2] Its therapeutic effect is achieved through a dose-dependent suppression of ovarian sex hormones, thereby mitigating the hormonal drivers of these conditions.[3] While extensive clinical data underscores its efficacy and safety in humans, a comprehensive understanding of its preclinical evaluation is crucial for ongoing research and development. This technical guide synthesizes the available information on preclinical animal models relevant to the therapeutic evaluation of elagolix, alongside its mechanism of action. It is important to note that while various animal models for endometriosis and uterine fibroids are well-established, publicly available literature detailing specific preclinical efficacy studies of elagolix in these models is limited. Consequently, this guide also draws upon the wealth of human clinical trial data to provide a holistic view of elagolix's therapeutic profile.
Mechanism of Action
Elagolix is a competitive antagonist of GnRH receptors in the pituitary gland.[2] This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn leads to a dose-dependent reduction in the production of the ovarian hormones estradiol and progesterone.[3] Unlike GnRH agonists that cause an initial "flare-up" of hormone production, elagolix provides immediate suppression.[4] This modulation of the hypothalamic-pituitary-gonadal axis forms the basis of its therapeutic effect in estrogen-dependent conditions like endometriosis and uterine fibroids.[3]
Below is a diagram illustrating the signaling pathway affected by elagolix.
Figure 1: Elagolix Mechanism of Action.
Preclinical Animal Models for Endometriosis
Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus. Animal models are indispensable for studying the pathogenesis of this disease and for evaluating novel therapeutics like elagolix. The most commonly utilized models are in rodents and non-human primates.
Rodent Models
Rodent models are widely used due to their cost-effectiveness and ease of handling. The most common method for inducing endometriosis is the surgical transplantation of uterine tissue into the peritoneal cavity of the same (autologous) or a different (homologous) animal.
Experimental Protocol: Surgical Induction of Endometriosis in Rats
This protocol is a generalized representation based on established methodologies.
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Anesthesia: The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the uterus.
-
A small section of one uterine horn is excised and placed in sterile saline.
-
The uterine segment is then cut into small fragments (e.g., 2x2 mm).
-
These fragments are sutured to the peritonum or major blood vessels with the endometrial side facing the abdominal cavity.
-
-
Wound Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Analgesics are administered to manage pain. The animals are monitored for recovery.
-
Lesion Development: Endometriotic-like lesions typically develop over a period of 4-8 weeks.
-
Therapeutic Intervention: Elagolix can be administered orally (e.g., via gavage) at various doses and for a specified duration to evaluate its effect on lesion size and histology.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the endometriotic lesions are excised, measured (volume and weight), and processed for histological analysis.
Below is a workflow diagram for a typical preclinical study of elagolix in a rodent endometriosis model.
Figure 2: Rodent Endometriosis Study Workflow.
Non-Human Primate Models
Non-human primates, such as baboons and macaques, are considered the gold standard for endometriosis research as they menstruate and can develop spontaneous endometriosis that closely mimics the human disease.[5][6] However, their use is limited by ethical considerations and high costs.
Experimental Protocol: Induction of Endometriosis in Baboons
-
Animal Selection: Adult female baboons with regular menstrual cycles are selected.
-
Menstrual Tissue Collection: Menstrual endometrium is collected via uterine lavage.
-
Intraperitoneal Injection: The collected menstrual tissue is injected into the pelvic cavity of the same animal during laparoscopy.
-
Disease Progression: The development of endometriotic lesions is monitored over several months via subsequent laparoscopies.
-
Therapeutic Intervention: Once endometriosis is established, elagolix can be administered orally to assess its impact on lesion size and disease progression.
-
Endpoint Analysis: Lesion size and appearance are documented laparoscopically, and biopsies can be taken for histological examination.
Preclinical Animal Models for Uterine Fibroids
Uterine fibroids (leiomyomas) are benign tumors of the myometrium. Preclinical models are essential for understanding their pathophysiology and for testing novel therapies.
Rodent Models
Eker Rat Model: The Eker rat has a naturally occurring mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene and spontaneously develops uterine leiomyomas, providing a valuable model for studying fibroid development.
Xenograft Models: Human uterine fibroid tissue can be transplanted into immunodeficient mice (e.g., nude or SCID mice). These models are useful for studying the growth of human fibroid tissue in vivo and for evaluating the effects of therapeutic agents.
Experimental Protocol: Human Uterine Fibroid Xenograft in Mice
-
Animal Selection: Immunodeficient female mice (e.g., NOD/SCID) are used.
-
Hormone Supplementation: As fibroid growth is hormone-dependent, mice are typically supplemented with estrogen and progesterone pellets implanted subcutaneously.
-
Tissue Implantation: Fresh human uterine fibroid tissue, obtained from hysterectomy or myomectomy specimens, is cut into small pieces and implanted subcutaneously or under the kidney capsule of the mice.
-
Tumor Growth: The growth of the xenografts is monitored over several weeks, often using imaging techniques like ultrasound or by direct measurement with calipers.
-
Therapeutic Intervention: Elagolix can be administered to the mice to evaluate its effect on the growth of the human fibroid xenografts.
-
Endpoint Analysis: At the end of the study, the xenografts are excised, weighed, and their volume is measured. The tissue is also processed for histological and molecular analysis.
Quantitative Data Summary
Preclinical Pharmacokinetic Data (Rats)
A study was conducted to assess the pharmacokinetic profile of elagolix in female rats following a single oral administration.[7]
| Parameter | Value (Mean ± SD) |
| Dose | 15 mg/kg |
| Tmax (h) | Not explicitly stated |
| Cmax (ng/mL) | Not explicitly stated |
| AUC (ng·h/mL) | Not explicitly stated |
| t1/2 (h) | ~6.56 |
| Clearance (L/h·kg) | 2.87 |
| Table 1: Pharmacokinetic Parameters of Elagolix in Rats.[7] |
Human Clinical Trial Efficacy Data (Endometriosis)
The following tables summarize the primary efficacy endpoints from the pivotal Phase 3 clinical trials of elagolix in women with moderate to severe endometriosis-associated pain.
Dysmenorrhea Responder Rates at Month 3
| Treatment Group | Elaris EM-I | Elaris EM-II |
| Placebo | 19.6% | 22.7% |
| Elagolix 150 mg once daily | 46.4% | 43.4% |
| Elagolix 200 mg twice daily | 75.8% | 72.4% |
| Table 2: Percentage of patients with a clinical response in dysmenorrhea. |
Nonmenstrual Pelvic Pain Responder Rates at Month 3
| Treatment Group | Elaris EM-I | Elaris EM-II |
| Placebo | 36.5% | 36.5% |
| Elagolix 150 mg once daily | 50.4% | 49.8% |
| Elagolix 200 mg twice daily | 54.5% | 57.8% |
| Table 3: Percentage of patients with a clinical response in nonmenstrual pelvic pain. |
Human Clinical Trial Efficacy Data (Uterine Fibroids)
The following table summarizes the primary efficacy endpoint from the pivotal Phase 3 clinical trials of elagolix in women with heavy menstrual bleeding associated with uterine fibroids. The primary endpoint was a menstrual blood loss volume of less than 80 mL during the final month and a 50% or greater reduction from baseline.[2][8]
Responder Rates at Month 6
| Treatment Group | Elaris UF-1 | Elaris UF-2 |
| Placebo | 8.7% | 10.1% |
| Elagolix 300 mg twice daily + Add-back therapy | 68.5% | 76.2% |
| Table 4: Percentage of patients meeting the primary endpoint for reduction in heavy menstrual bleeding.[2] |
Conclusion
While a significant body of clinical data supports the efficacy of elagolix in treating endometriosis and uterine fibroids, detailed preclinical efficacy studies in animal models are not widely published. The established rodent and non-human primate models for these conditions provide robust platforms for such evaluations. The available pharmacokinetic data in rats offers a starting point for designing preclinical studies. The extensive human clinical trial data provides a strong rationale for the therapeutic potential of elagolix and can guide the design of future preclinical investigations, including dose selection and the definition of efficacy endpoints. Further publication of preclinical efficacy data would be invaluable to the scientific community for a more complete understanding of elagolix's therapeutic profile and for the development of next-generation treatments for these prevalent women's health issues.
References
- 1. dovepress.com [dovepress.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Validation of a quantitative systems pharmacology model of calcium homeostasis using elagolix Phase 3 clinical trial data in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrcog.org [ijrcog.org]
- 5. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Dose Elagolix for the Treatment of Heavy Menstrual Bleeding in Patients With Uterine Leiomyomas: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interdisciplinary model‐informed drug development for extending duration of elagolix treatment in patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Long-Term Physiological Landscape of Chronic Elagolix Sodium Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elagolix sodium, an oral gonadotropin-releasing hormone (GnRH) antagonist, has emerged as a significant therapeutic agent in the management of estrogen-dependent conditions, most notably endometriosis. Its mechanism of action, involving competitive antagonism of GnRH receptors in the pituitary gland, leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in ovarian sex hormone production.[1][2] While its efficacy in alleviating symptoms is well-documented, a thorough understanding of the long-term physiological effects of chronic administration is paramount for informed clinical use and future drug development. This technical guide provides an in-depth overview of these effects, with a focus on bone mineral density, lipid metabolism, and hormonal changes, drawing upon data from the pivotal Elaris Endometriosis (EM) clinical trial program. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of the long-term safety and physiological impact of elagolix.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
Elagolix exerts its effects by disrupting the normal pulsatile signaling of the hypothalamic-pituitary-gonadal (HPG) axis.[3] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion before downregulation, elagolix, as a competitive antagonist, provides immediate and dose-dependent suppression of LH and FSH.[4] This leads to a controlled reduction in estradiol and progesterone levels, the primary drivers of endometriotic lesion growth and survival.[1]
Long-Term Clinical Trial Evidence: The Elaris Program
The cornerstone of our understanding of the long-term effects of elagolix comes from a series of Phase 3 clinical trials known as the Elaris Endometriosis (EM) program. This program included two initial 6-month, double-blind, placebo-controlled trials (Elaris EM-I and Elaris EM-II) and their respective 6-month, double-blind extension studies (Elaris EM-III and Elaris EM-IV), allowing for the evaluation of up to 12 months of continuous treatment.[5][6]
Experimental Protocols: Elaris EM-I, EM-II, EM-III, and EM-IV
Study Design: The core studies (EM-I and EM-II) were multicenter, double-blind, randomized, placebo-controlled trials.[6] The extension studies (EM-III and EM-IV) were also double-blind and randomized for participants who were on placebo in the initial trials, while those on elagolix continued their assigned dose.[5]
Participant Population: The studies enrolled premenopausal women aged 18 to 49 years with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain.[7]
Intervention: Participants were randomized to receive one of two doses of elagolix or a placebo:
-
Elagolix 150 mg once daily (QD)
-
Elagolix 200 mg twice daily (BID)
-
Placebo[6]
Primary Efficacy Endpoints: The co-primary endpoints were the proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at month 3, with a responder defined as a participant with a clinically meaningful reduction in pain and stable or decreased rescue analgesic use.[6]
Safety Assessments: Safety monitoring included adverse event reporting, clinical laboratory tests (including lipid profiles), and assessments of bone mineral density (BMD) and endometrial health.[6]
Long-Term Physiological Effects: Quantitative Data Summary
Chronic administration of elagolix induces a state of hypoestrogenism, which is the primary driver of its long-term physiological effects. The most clinically significant of these are changes in bone mineral density and lipid profiles.
Bone Mineral Density (BMD)
The reduction in circulating estrogen levels associated with elagolix treatment leads to an increase in bone resorption, resulting in a dose- and duration-dependent decrease in BMD.[8]
Methodology for BMD Assessment:
-
Technique: Dual-energy X-ray absorptiometry (DXA) was used to measure BMD at the lumbar spine, total hip, and femoral neck.[8]
-
Frequency: Scans were performed at baseline and at regular intervals throughout the treatment and post-treatment follow-up periods.[9]
Quantitative BMD Changes:
| Parameter | Elagolix 150 mg QD (12 Months) | Elagolix 200 mg BID (12 Months) |
| Mean % Change in Lumbar Spine BMD | -0.6% to -1.1%[10] | -3.6% to -3.9%[11] |
| Mean % Change in Total Hip BMD | Data not consistently reported | Data not consistently reported |
| Mean % Change in Femoral Neck BMD | Data not consistently reported | Data not consistently reported |
Note: BMD changes are presented as ranges observed across the Elaris EM-III and EM-IV extension studies.
Lipid Profile
Changes in lipid metabolism are another consequence of the hypoestrogenic state induced by elagolix.
Methodology for Lipid Assessment:
-
Analytes: Standard lipid panels, including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides, were assessed.
-
Frequency: Blood samples were collected at baseline and at various time points during the treatment period.[6]
Quantitative Lipid Changes (at 12 Months):
| Lipid Parameter | Elagolix 150 mg QD | Elagolix 200 mg BID |
| Mean Change in Total Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |
| Mean Change in LDL Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |
| Mean Change in HDL Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |
| Mean Change in Triglycerides (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |
Note: Specific mean change values are not consistently reported across publications; however, a general trend of increases from baseline was observed for all lipid parameters with both doses of elagolix after 12 months of treatment.[6] These changes were generally considered small and returned to near baseline levels after cessation of therapy.[5]
Hormonal Suppression
Elagolix administration leads to a rapid and dose-dependent suppression of gonadotropins and ovarian hormones.
Methodology for Hormone Assessment:
-
Analytes: Serum levels of LH, FSH, estradiol, and progesterone were measured.
-
Assay Details: Specific details on the types of assays used (e.g., immunoassays, mass spectrometry) are not consistently available in the primary publications.
Hormonal Effects:
| Hormone | Elagolix 150 mg QD | Elagolix 200 mg BID |
| Estradiol | Partial suppression[1] | Near-complete suppression[1] |
| LH | Suppression observed[4] | More pronounced suppression[4] |
| FSH | Suppression observed[4] | Suppression observed[4] |
| Progesterone | Anovulatory levels in many subjects | Anovulatory levels in most subjects[4] |
Other Long-Term Safety Considerations
Adverse Events: The most common adverse events reported with long-term elagolix use are consistent with its hypoestrogenic effects and include hot flushes, night sweats, headache, and nausea.[6]
Endometrial Safety: No adverse endometrial findings were reported in the long-term extension studies.[6]
Conclusion for Drug Development Professionals
The long-term administration of elagolix is characterized by a predictable and manageable safety profile, with the primary physiological effects directly related to its mechanism of action. The dose-dependent suppression of estrogen allows for a tailored therapeutic approach, balancing efficacy with the hypoestrogenic side effects of decreased bone mineral density and altered lipid profiles. For drug development professionals, the extensive data from the Elaris clinical trial program provides a robust foundation for understanding the long-term implications of GnRH antagonist therapy. Future research may focus on strategies to mitigate bone loss, such as add-back therapy, and further characterizing the long-term cardiovascular implications of altered lipid profiles in this patient population. The reversible nature of elagolix's effects on the HPG axis offers a significant advantage in its clinical application.
References
- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 5. Phase 2, double-blind, randomized, placebo-controlled study of the safety and efficacy of elagolix in women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endometriozisdernegi.org [endometriozisdernegi.org]
- 8. Exposure‐Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis‐Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 10. researchgate.net [researchgate.net]
- 11. news.abbvie.com [news.abbvie.com]
Elagolix Sodium: A Deep Dive into its Impact on Downstream Hormonal Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elagolix sodium, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, represents a significant advancement in the management of sex hormone-dependent diseases such as endometriosis and uterine fibroids.[1][2] Its mechanism of action involves competitive antagonism of GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of gonadotropins and, consequently, ovarian sex hormones.[3][4] This guide provides a detailed technical overview of the pharmacodynamic effects of elagolix on downstream hormonal pathways, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, is a critical regulator of the reproductive endocrine system.[3][5] It stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of estradiol and progesterone by the ovaries.[3] In conditions like endometriosis and uterine fibroids, the growth of ectopic endometrial tissue and fibroids is estrogen-dependent.[4][6] Elagolix offers a therapeutic strategy by modulating the hypothalamic-pituitary-gonadal (HPG) axis to induce a hypoestrogenic state.[7] Unlike GnRH agonists which cause an initial hormonal flare, elagolix provides rapid, reversible suppression of sex hormones.[2][8]
Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Elagolix competitively binds to GnRH receptors in the anterior pituitary gland, thereby blocking the action of endogenous GnRH.[1][6] This inhibitory action disrupts the pulsatile release of LH and FSH.[3] The reduction in gonadotropin levels leads to decreased stimulation of the ovaries, resulting in a dose-dependent suppression of estradiol and progesterone production.[9][10] Lower doses of elagolix lead to partial suppression of estradiol, while higher doses can achieve nearly complete suppression.[1][11] This dose-dependent effect allows for a tailored therapeutic approach, balancing efficacy with the potential side effects of a hypoestrogenic state.[2][7]
Figure 1: Elagolix Mechanism of Action on the HPG Axis.
Pharmacodynamic Effects on Downstream Hormones
Clinical studies have extensively characterized the dose-dependent effects of elagolix on key hormones of the HPG axis. Administration of elagolix results in a rapid suppression of LH, FSH, estradiol, and progesterone.[12]
Impact on Gonadotropins: LH and FSH
Elagolix administration leads to a dose-dependent suppression of both LH and FSH, with a more pronounced effect on LH.[8][13] Maximal or near-maximal suppression of LH is typically achieved at a dose of 200 mg twice daily (BID), while FSH suppression is maximal at 300 mg BID.[11][12] This suppression occurs within hours of the first dose.[11] Upon discontinuation of elagolix, LH and FSH levels begin to rise within 24 hours.[13]
Impact on Ovarian Steroid Hormones: Estradiol and Progesterone
The reduction in gonadotropins directly translates to a dose-dependent decrease in ovarian production of estradiol and progesterone.[9] In clinical trials, a 150 mg once-daily (QD) dose of elagolix reduced median estradiol concentrations to approximately 42 pg/mL, while a 200 mg BID dose resulted in a more profound suppression to about 12 pg/mL.[4] At doses of 100 mg BID and higher, progesterone concentrations are maintained at anovulatory levels.[11][12]
Quantitative Analysis of Hormonal Suppression
The following tables summarize the dose-dependent effects of elagolix on ovulation rates and median hormone concentrations as observed in clinical trials.
Table 1: Elagolix Dose-Dependent Ovulation Rates
| Elagolix Dose | Ovulation Rate (%) |
|---|---|
| 100 mg QD | 78%[9] |
| 150 mg QD | 47-57%[9] |
| 200 mg QD | 47-57%[9] |
| 100 mg BID | 47-57%[9] |
| 200 mg BID | 32%[4][9] |
| 300 mg BID | 27%[9] |
| 300 mg BID + E2/NETA | 10%[9] |
QD: once daily; BID: twice daily; E2/NETA: Estradiol/Norethindrone Acetate
Table 2: Median Estradiol Concentrations with Elagolix Treatment
| Elagolix Dose | Median Estradiol (E2) Concentration (pg/mL) |
|---|---|
| 150 mg QD | ~42[4] |
| 200 mg BID | ~12[4] |
Experimental Protocols
The assessment of elagolix's impact on hormonal pathways relies on robust and validated experimental methodologies.
Study Design for Pharmacodynamic Assessment
A common study design to evaluate the pharmacokinetics and pharmacodynamics of elagolix is a randomized, double-blind, placebo-controlled, multiple-ascending dose study in healthy premenopausal women.[12][14]
References
- 1. A review on this compound [wisdomlib.org]
- 2. ijrcog.org [ijrcog.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. interscienceinstitute.com [interscienceinstitute.com]
- 6. respubjournals.com [respubjournals.com]
- 7. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Elagolix Sodium: A Technical Guide to its Role in the Regulation of the Hypothalamic-Pituitary-Gonadal Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elagolix sodium is a first-in-class, orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid, reversible, and dose-dependent suppression of gonadotropin secretion.[3][4] This action subsequently reduces ovarian production of the sex hormones estradiol and progesterone, which are pivotal in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][5] Unlike GnRH agonists that cause an initial hormonal flare-up, elagolix provides immediate suppression, offering a distinct therapeutic advantage.[2][4] Its pharmacokinetic and pharmacodynamic profile allows for the modulation of estradiol levels, ranging from partial to nearly full suppression, enabling a tailored therapeutic approach to balance efficacy with hypoestrogenic side effects, most notably a dose-dependent reduction in bone mineral density.[6][7] This guide provides an in-depth examination of the mechanism of action, quantitative effects on the hypothalamic-pituitary-gonadal axis, and key experimental methodologies used to characterize this compound.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for vertebrate reproduction and steroidogenesis. The hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile fashion, which stimulates the anterior pituitary gland.[5] In response, the pituitary releases the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] These hormones act on the ovaries to stimulate follicular development and the production of sex steroids, primarily estradiol and progesterone.[5]
In pathologies such as endometriosis and uterine fibroids, the growth and maintenance of ectopic endometrial tissue and fibroids are highly dependent on estradiol.[3][8] Therefore, suppressing estradiol production is a cornerstone of medical management. Elagolix represents a significant advancement in this therapeutic area. As an oral GnRH antagonist, it provides a non-invasive, reversible, and titratable method to control the HPG axis, thereby managing the hormonal milieu that drives these diseases.[2][6]
Mechanism of Action
Molecular Interaction
Elagolix acts as a potent and selective competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[9] It binds with high affinity (KD = 54 pM) to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[3][9] This competitive binding blocks the endogenous GnRH from initiating its signaling cascade, thereby inhibiting the synthesis and secretion of LH and FSH.[1][3] The result is a dose-dependent decrease in the production of ovarian sex hormones.[9] This mechanism avoids the initial "flare effect"—a transient surge in gonadotropins and sex hormones—that is characteristic of GnRH agonist therapies.[3][4]
Signaling Pathway Disruption
Elagolix directly interrupts the HPG axis at the level of the pituitary gland. By preventing GnRH from binding to its receptor, it effectively uncouples hypothalamic signaling from pituitary gonadotropin release, leading to a rapid reduction in downstream ovarian steroidogenesis.
Pharmacodynamics: Dose-Dependent Hormonal Suppression
A key characteristic of elagolix is its ability to induce a dose-dependent suppression of gonadotropins and ovarian hormones.[6] This allows for the modulation of circulating estradiol levels from partial suppression at lower doses to near-full suppression at higher doses, a concept known as the "estrogen threshold hypothesis".[3][10] This enables clinicians to tailor treatment to achieve a balance between therapeutic efficacy and the adverse effects of profound estrogen deprivation.[6][11] Suppression of LH, FSH, and estradiol is observed within hours of the first dose, and these effects are rapidly reversible upon discontinuation of the drug.[12]
Quantitative Data on Hormone Suppression
Clinical studies in healthy premenopausal women and patients with endometriosis have quantified the dose-response relationship of elagolix on key HPG axis hormones.
| Elagolix Dose | Median Estradiol (E2) Concentration | Luteinizing Hormone (LH) Suppression | Follicle-Stimulating Hormone (FSH) Suppression | Progesterone (P) Levels | Citation(s) |
| 150 mg once daily | ~42 pg/mL | Partial Suppression | Partial Suppression | Maintained at levels that may permit ovulation in some cycles | [7][11] |
| 100 mg twice daily | Not specified; lower than 150mg QD | Dose-dependent suppression | Dose-dependent suppression | Maintained at anovulatory concentrations (<5 nmol/L) | [6][12] |
| 200 mg twice daily | Approaching lower limit of quantification (~12 pg/mL) | Near-maximal suppression | Dose-dependent suppression | Maintained at anovulatory concentrations | [6][7][11][12] |
| 300 mg twice daily | Not specified; max suppression achieved at 200mg BID | Near-maximal suppression | Maximal suppression | Maintained at anovulatory concentrations | [6][12] |
Pharmacokinetics
Elagolix is rapidly absorbed following oral administration, with a half-life that supports once or twice-daily dosing. Its metabolism is primarily hepatic.
Key Pharmacokinetic Parameters
| Parameter | Value | Citation(s) |
| Time to Max Concentration (Tmax) | 1.0 - 1.5 hours | [6][12] |
| Terminal Half-life (t½) | 4 - 6 hours | [6][9][12] |
| Plasma Protein Binding | ~80% | [9][13] |
| Metabolism | Primarily via Cytochrome P450 (CYP) 3A | [9][14] |
| Excretion | ~90% in feces, <3% in urine | [9] |
Clinical Implications and Safety Profile
The primary clinical benefit of elagolix is the reduction of pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids.[8][15] However, the therapeutic suppression of estradiol is associated with hypoestrogenic side effects.
Bone Mineral Density
The most significant dose- and duration-dependent side effect of elagolix is a reduction in bone mineral density (BMD).[16] This is a direct consequence of reduced estrogen levels, which play a critical role in maintaining bone homeostasis. Clinical monitoring of BMD is recommended, particularly for long-term treatment. The use of low-dose hormonal "add-back" therapy can mitigate this effect.[17][18]
Quantitative Data on Bone Mineral Density
| Elagolix Dose | Duration | Mean % Change from Baseline in Lumbar Spine BMD | Citation(s) |
| 150 mg once daily | 6 months | -0.11% to -0.63% | [16][19] |
| 150 mg once daily | 12 months | -0.63% to -1.1% | [16] |
| 150 mg once daily | 24 months | Predicted: -1.45% | [20] |
| 200 mg twice daily | 6 months | -2.1% to -3.1% (range derived from >8% decrease in 6-7% of patients) | [16] |
| 200 mg twice daily | 12 months | -3.6% to -3.9% | [16] |
Key Experimental Protocols
The characterization of elagolix involved a comprehensive series of preclinical and clinical studies. The following sections detail the methodologies for key experiments.
Protocol: Evaluation of Pharmacodynamics in Healthy Volunteers (Phase I Study Design)
This protocol describes a typical randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of elagolix.[6][12]
-
Objective: To assess the safety, tolerability, PK, and dose-dependent effects of elagolix on gonadotropins and ovarian hormones.
-
Participants: Healthy, premenopausal ovulatory women, aged 18-49, with regular menstrual cycles. Participants are screened for normal baseline hormone levels and general health.
-
Study Design:
-
Screening Phase: Includes physical examination, medical history, and baseline blood work.
-
Randomization: Participants are randomized to receive either placebo or one of several elagolix dose cohorts (e.g., 150 mg QD, 100 mg BID, 200 mg BID, 300 mg BID).
-
Treatment Period: Dosing is initiated within the first two days of the menstrual cycle and continues for a defined period (e.g., 21 days).
-
PK/PD Sampling: Serial blood samples are collected at predefined time points on Day 1 and at steady-state to determine elagolix plasma concentrations and levels of LH, FSH, estradiol, and progesterone.
-
Safety Monitoring: Adverse events are monitored throughout the study. Vital signs, ECGs, and clinical laboratory tests are performed regularly.
-
Follow-up: A post-treatment follow-up period (e.g., 4 weeks) assesses the return of normal hormonal function.
-
-
Primary Endpoints: Elagolix pharmacokinetic parameters (Cmax, AUC, t½) and the change from baseline in serum concentrations of LH, FSH, estradiol, and progesterone.
Protocol: Hormone Level Quantification
Serum concentrations of LH, FSH, and estradiol are typically measured using validated immunoassays.[21][22]
-
Method: Automated chemiluminescent immunoassay (CLIA) or fluorescence immunoassay (FIA) on a clinical chemistry analyzer.[23]
-
Sample Type: Serum.
-
Procedure:
-
Sample Collection: Blood is collected via venipuncture into serum separator tubes.
-
Processing: Samples are allowed to clot, then centrifuged to separate serum. Serum is aliquoted and stored frozen (e.g., -20°C or -80°C) until analysis.
-
Assay Principle (Competitive Immunoassay for Estradiol):
-
The patient sample is incubated with a known quantity of enzyme-labeled estradiol and a limited amount of anti-estradiol antibody, often bound to a solid phase (e.g., magnetic microparticles).
-
Estradiol from the sample competes with the labeled estradiol for binding sites on the antibody.
-
After incubation and washing steps to remove unbound components, a chemiluminescent substrate is added.
-
The amount of light produced is inversely proportional to the concentration of estradiol in the patient sample.
-
-
Quantification: The light signal is measured by a luminometer. The concentration is determined by comparing the signal to a standard curve generated from calibrators of known estradiol concentrations. Assays for LH and FSH typically use a non-competitive "sandwich" immunoassay format.
-
Protocol: Assessment of Bone Mineral Density
BMD is the standard endpoint for assessing the skeletal safety of hypoestrogenic agents.[20]
-
Method: Dual-Energy X-ray Absorptiometry (DXA).[24]
-
Anatomical Sites: Lumbar spine (L1-L4) and total hip are the standard sites for monitoring.
-
Procedure:
-
Patient Preparation: The patient lies supine on the DXA table. Metallic objects are removed from the imaging area.
-
Scanning: The DXA scanner arm passes over the patient, emitting two low-dose X-ray beams of different energy levels.
-
Data Acquisition: A detector measures the differential attenuation of the two X-ray beams as they pass through bone and soft tissue.
-
Analysis: Specialized software calculates the bone mineral content (g) and bone area (cm²). BMD is calculated as g/cm².
-
Scheduling: Scans are performed at baseline and at regular intervals during the clinical trial (e.g., every 6 months) to assess changes over time.[16][19]
-
Protocol: Clinical Drug-Drug Interaction (DDI) Study
This protocol outlines a study to assess the effect of a strong CYP3A inhibitor (e.g., ketoconazole) on the pharmacokinetics of elagolix.[25][26]
-
Objective: To determine if co-administration of a strong CYP3A inhibitor alters the exposure (AUC, Cmax) of elagolix.
-
Participants: Healthy adult volunteers.
-
Study Design: Open-label, two-period, fixed-sequence design.
-
Period 1 (Reference): Participants receive a single oral dose of elagolix (e.g., 150 mg). Serial blood samples are collected over 48-72 hours to determine the full pharmacokinetic profile of elagolix alone.
-
Washout Period: A sufficient washout period (at least 5 half-lives of elagolix) is observed.
-
Period 2 (Test): Participants receive multiple doses of the CYP3A inhibitor (e.g., ketoconazole 400 mg once daily) to achieve steady-state inhibition. On a specified day, they receive a single oral dose of elagolix concurrently with the inhibitor. Serial blood samples are collected again to determine the PK profile of elagolix in the presence of the inhibitor.
-
-
Analysis: Pharmacokinetic parameters (AUC and Cmax) for elagolix are calculated for both periods. The geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals are determined to quantify the magnitude of the interaction.
Conclusion
This compound represents a precisely engineered modulator of the hypothalamic-pituitary-gonadal axis. Its mechanism as a competitive GnRH receptor antagonist allows for rapid, reversible, and dose-dependent suppression of gonadotropins and ovarian hormones. This profile provides a flexible therapeutic tool for managing estrogen-dependent diseases by allowing for individualized treatment that balances the reduction of symptoms with the management of hypoestrogenic side effects. The comprehensive characterization through rigorous clinical pharmacology studies provides a clear understanding of its action, enabling informed clinical use and guiding future research in the field of reproductive endocrinology.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrcog.org [ijrcog.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionews.com [bionews.com]
- 9. Elagolix - Wikipedia [en.wikipedia.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Second Phase III trial of AbbVie’s elagolix shows positive results - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. dovepress.com [dovepress.com]
- 17. Drug-Drug Interaction Studies of Elagolix with Oral and Transdermal Low-Dose Hormonal Add-Back Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy, tolerability, and bone density outcomes of elagolix with add-back therapy for endometriosis-associated pain: twelve months of an ongoing randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elagolix, an oral GnRH antagonist, versus subcutaneous depot medroxyprogesterone acetate for the treatment of endometriosis: effects on bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exposure-Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis-Associated Pain [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. vitrosens.com [vitrosens.com]
- 24. Estimating the Effect of Elagolix Treatment for Endometriosis on Postmenopausal Bone Outcomes: A Model Bridging Phase III Trials to an Older Real‐World Population - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Intracellular Distribution of Elagolix Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elagolix sodium, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, is a cornerstone in the management of endometriosis-associated pain.[1][2][3] Its therapeutic efficacy is intrinsically linked to its ability to reach its target receptors on pituitary gonadotropes, leading to a dose-dependent suppression of ovarian estrogen production.[4][5] Understanding the cellular uptake and intracellular distribution of elagolix is paramount for optimizing its therapeutic window and predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the known mechanisms governing the cellular transport of elagolix, details relevant experimental protocols for its study, and explores the intracellular signaling pathways it modulates.
Physicochemical and Pharmacokinetic Properties of Elagolix
This compound is a water-soluble, amorphous solid.[4] Its pharmacokinetic profile is characterized by rapid oral absorption, with maximal plasma concentrations achieved within approximately one hour.[4][6] The drug is moderately bound to plasma proteins (around 80%).[4][7]
| Parameter | Value | Reference |
| Molecular Weight | 653.58 g/mol (sodium salt) | [4] |
| Protein Binding | ~80% | [4][7] |
| Time to Maximum Concentration (Tmax) | ~1 hour | [4][6] |
| Terminal Elimination Half-life (t½) | 4-6 hours | [6] |
| Metabolism | Primarily hepatic, via cytochrome P450 enzymes (CYP3A) | [4][7] |
| Excretion | Primarily in feces | [6] |
Cellular Uptake Mechanisms of Elagolix
The cellular entry of elagolix is not solely dependent on passive diffusion. Evidence strongly suggests the involvement of membrane transporters, particularly in the liver.
Role of Hepatic Transporters
In vitro studies have identified elagolix as a substrate for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) .[4] This transporter is crucial for the hepatic clearance of many drugs. The interaction of elagolix with OATP1B1 is clinically significant, as co-administration with strong OATP1B1 inhibitors is contraindicated.[8]
Elagolix has also been shown to be an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in vitro.[4] This suggests a potential for drug-drug interactions where elagolix could increase the plasma concentrations of other drugs that are substrates of these transporters.[4]
A physiologically based pharmacokinetic (PBPK) model has been developed to describe the interplay between its metabolism by CYP3A4 and transport via OATP1B1.[9][10]
Intracellular Distribution and Subcellular Localization
Direct experimental data on the intracellular distribution and subcellular localization of elagolix is currently limited in publicly available literature. To date, no studies utilizing techniques such as fluorescently labeling elagolix for imaging or subcellular fractionation to determine its concentration in different organelles have been published.
However, based on its mechanism of action, the primary site of action for elagolix is the GnRH receptor located on the plasma membrane of pituitary gonadotrope cells.[1][11] It is plausible that a significant portion of intracellular elagolix remains in the cytoplasm before being metabolized or effluxed from the cell.
Experimental Protocols for Studying Cellular Uptake and Distribution
While specific studies on elagolix are lacking, the following established protocols can be adapted to investigate its cellular uptake and intracellular distribution.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of a test compound into cultured cells, such as hepatocytes or GnRH receptor-expressing cell lines.
Objective: To determine the rate and extent of elagolix uptake into cells and to investigate the role of specific transporters.
Materials:
-
Cultured cells (e.g., primary human hepatocytes, HEK293 cells transfected with OATP1B1)
-
This compound
-
Radiolabeled elagolix (e.g., [³H]-elagolix) or a sensitive analytical method (LC-MS/MS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Known inhibitors of relevant transporters (e.g., rifampicin for OATP1B1)
-
Cell lysis buffer
-
Scintillation fluid and counter (for radiolabeled compounds)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels (e.g., 24-well plates) and grow to confluency.
-
Pre-incubation: Wash cells with warm HBSS and pre-incubate for 10-15 minutes at 37°C to equilibrate temperature.
-
Uptake Initiation: Add HBSS containing a known concentration of elagolix (and radiolabeled tracer if applicable) to initiate uptake. For inhibitor studies, pre-incubate with the inhibitor for a defined period before adding elagolix.
-
Uptake Termination: At various time points, rapidly terminate uptake by aspirating the drug-containing buffer and washing the cells multiple times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled compounds, add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter.
-
For non-labeled compounds, analyze the concentration of elagolix in the lysate using a validated LC-MS/MS method.
-
-
Data Analysis: Normalize uptake to the protein concentration of the cell lysate. Calculate uptake rates and kinetic parameters (Km and Vmax) if concentration-dependent studies are performed.
Experimental workflow for an in vitro cellular uptake assay.
Subcellular Fractionation
This protocol allows for the separation of different cellular organelles to determine the distribution of a drug within the cell.
Objective: To quantify the concentration of elagolix in different subcellular compartments (e.g., nucleus, mitochondria, cytosol).
Materials:
-
Cells treated with elagolix
-
Homogenization buffer
-
Differential centrifugation equipment
-
Markers for different organelles (e.g., specific antibodies for western blotting)
-
Analytical method for elagolix quantification (LC-MS/MS)
Procedure:
-
Cell Treatment: Treat cultured cells with elagolix for a defined period.
-
Homogenization: Harvest and gently homogenize the cells to rupture the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density.
-
Fraction Collection: Collect the different fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic).
-
Purity Assessment: Assess the purity of each fraction using markers for specific organelles (e.g., via western blotting).
-
Drug Extraction and Quantification: Extract elagolix from each fraction and quantify its concentration using LC-MS/MS.
-
Data Analysis: Determine the relative distribution of elagolix in each subcellular compartment.
Intracellular Signaling Pathways Modulated by Elagolix
Elagolix exerts its primary effect by competitively antagonizing the GnRH receptor on pituitary gonadotropes.[4][12] However, GnRH receptors are also expressed in other tissues, including the endometrium, where they are involved in autocrine/paracrine signaling that can influence cell proliferation and apoptosis.[13][14] The binding of GnRH to its receptor in endometrial cells activates several downstream signaling cascades. As an antagonist, elagolix would be expected to inhibit these pathways.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38).[13][15] GnRH receptor activation has also been shown to involve focal adhesion kinase (FAK).[15]
GnRH receptor signaling pathway potentially inhibited by elagolix.
Conclusion and Future Directions
While the systemic pharmacokinetics and hepatic transport of elagolix are relatively well-characterized, a significant gap exists in our understanding of its cellular uptake and intracellular distribution in target tissues beyond the liver. Future research should focus on:
-
Quantitative uptake studies in pituitary and endometrial cell lines to determine the kinetics of elagolix transport.
-
Identification of specific transporters involved in elagolix uptake and efflux in these target cells.
-
Subcellular localization studies using advanced imaging techniques with fluorescently labeled elagolix or high-resolution mass spectrometry to visualize its distribution within cells.
-
Further elucidation of the downstream signaling effects of elagolix in endometrial cells to better understand its direct effects on the endometrium.
A more detailed understanding of these cellular processes will be invaluable for the development of next-generation GnRH antagonists and for optimizing the clinical use of elagolix.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining subcellular localization of novel drug targets by transient transfection in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elagolix: How far can it go in the world of gynecology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of chemical subcellular localization via multi-classification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of Elagolix Enzyme-Transporter Interplay and Drug-Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Elagolix Enzyme-Transporter Interplay and Drug–Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | GNRH Receptor | TargetMol [targetmol.com]
- 12. Organic anion transporting polypeptide 1B1: a genetically polymorphic transporter of major importance for hepatic drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. GnRH signaling in intrauterine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gonadotropin-releasing hormone (GnRH)-I and GnRH-II induce cell growth inhibition in human endometrial cancer cells: Involvement of integrin beta3 and focal adhesion kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elagolix sodium synthesis and purification protocols
Introduction
Elagolix sodium is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It is approved for the management of moderate to severe pain associated with endometriosis and symptoms related to uterine fibroids.[2] Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This action leads to a dose-dependent reduction in ovarian estrogen production, alleviating symptoms of estrogen-dependent conditions.[4][5]
These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for use by researchers, scientists, and professionals in drug development.
Section 1: Synthesis of this compound
The synthesis of Elagolix is a multi-step process involving the construction of a central uracil core followed by key coupling and alkylation reactions. The following protocol is an optimized route designed to improve yield and purity.[2]
Protocol 1: Multi-step Chemical Synthesis
This protocol outlines key transformations, including the formation of the uracil ring, a Suzuki coupling to introduce a key phenyl group, and subsequent alkylations to build the final molecule.
Step 1: Bromination of the Uracil Intermediate
-
Dissolve the starting uracil compound (5-(2-fluoro-3-methoxyphenyl)-1-((2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione)) in acetic acid to create a 0.25 M solution.
-
Slowly add a 1.1 M solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and precipitate the product to yield the brominated intermediate. This step typically proceeds with a high yield (approx. 96%).[2]
Step 2: Suzuki Cross-Coupling
-
To a mixture of the brominated intermediate, 2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), and potassium hydroxide (4 equivalents) in an acetone/water solvent system, add tri-tert-butyl-phosphonium tetrafluoroborate and Palladium(II) acetate as catalysts.[2]
-
Degas the solution by bubbling argon through it for approximately 30 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere.
-
After the reaction is complete, cool the mixture to allow the product to precipitate.
-
Filter and wash the solid to obtain the coupled product. This step can achieve yields of up to 88%.[2]
Step 3: N-Alkylation with Chiral Moiety
-
React the product from Step 2 with (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methanesulfonate in the presence of a base such as potassium carbonate in a solvent like DMF.[2]
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Following the reaction, perform a workup and remove the N-Boc protecting group using an acid like methanesulfonic acid (MsOH).[2]
-
Isolate the resulting amine intermediate, which can be obtained in approximately 81% yield.[2]
Step 4: Final Alkylation and Saponification
-
Alkylate the amine intermediate with ethyl 4-bromobutyrate in DMF with diisopropylethylamine (DIPEA) as a base, heating to around 60°C.[2][6]
-
Purify the resulting ethyl ester intermediate via filtration through silica.[2]
-
Hydrolyze the ester using sodium hydroxide in an ethanol/water mixture.[2][7]
-
After hydrolysis is complete, the final product, this compound, is formed.
Data Presentation: Synthesis
The following table summarizes the key reaction steps and reported yields for an optimized Elagolix synthesis.
| Step | Reaction Type | Key Reagents | Catalyst / Conditions | Typical Yield (%) | Reference |
| 1 | Bromination | Uracil intermediate, Bromine | Acetic Acid | 96% | [2] |
| 2 | Suzuki Coupling | Brominated intermediate, Phenylboronic acid, KOH | Pd(OAc)₂, [(t-Bu)₃PH]BF₄ | 88% | [2] |
| 3 | N-Alkylation & Deprotection | Coupled product, Chiral mesylate, K₂CO₃ | DMF, then MsOH | 81% | [2] |
| 4 | N-Alkylation | Amine intermediate, Ethyl 4-bromobutyrate | DIPEA, DMF, 60°C | 50% | [2] |
| 5 | Saponification | Elagolix ethyl ester, NaOH | Ethanol, Water | 88% | [2] |
Visualization: Synthesis Workflow
The diagram below illustrates the logical flow of the this compound synthesis process.
Caption: Synthetic workflow for this compound.
Section 2: Purification of this compound
Purification is critical to achieving the high degree of purity required for a pharmaceutical active ingredient. Since this compound is typically an amorphous solid, purification often relies on strategic extraction and precipitation or chromatographic methods applied to its intermediates.[6][8]
Protocol 2: Purification by Extraction and Precipitation
This method avoids the use of ion-exchange resins, which can lead to lactam impurity formation, by directly extracting the sodium salt from the final reaction mixture.[2]
-
Following the saponification step (Protocol 1, Step 4), ensure the reaction mixture is basic.
-
Perform an extraction using an organic solvent such as methyl isobutyl ketone (MIBK).[2]
-
Separate the organic layer containing the this compound salt.
-
Wash the organic layer with water to remove any remaining inorganic impurities.
-
Concentrate the organic layer under reduced pressure.
-
Induce precipitation of the final product by adding a non-polar anti-solvent, such as n-heptane.[2]
-
Filter the resulting solid, wash with a small amount of the anti-solvent, and dry under vacuum to yield highly pure this compound (e.g., >99.5% HPLC purity).[2]
Protocol 3: Purification of Intermediates by Chromatography
Chromatographic purification is often necessary for intermediates to ensure high purity of the final product.
-
Column Preparation : Prepare a silica gel column packed with an appropriate solvent system, such as hexane/ethyl acetate.[6]
-
Sample Loading : Dissolve the crude intermediate (e.g., the Elagolix tert-butyl ester) in a minimal amount of the eluent or a compatible solvent and load it onto the column.[6]
-
Elution : Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).[6]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compound.
-
Solvent Removal : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified intermediate.
Data Presentation: Purification & Analysis
The table below details parameters for an HPLC method developed for the analysis and impurity profiling of this compound.
| Parameter | Specification | Reference |
| Column | ACE C18-PFP (250 mm × 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase A | pH 5.6 acetate buffer : acetonitrile (95:5, v/v) | [9][10] |
| Mobile Phase B | Acetonitrile : methanol (90:10, v/v) | [9][10] |
| Flow Rate | 1.3 mL/min | [9][10] |
| Detection | UV at 210 nm | [9][10] |
| Run Time | 46 minutes (gradient elution) | [9][10] |
Visualization: Purification Workflow
This diagram shows a general workflow for the purification of this compound after synthesis.
Caption: General purification workflow for this compound.
Section 3: Mechanism of Action and Signaling Pathway
Elagolix functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary gland.[3][4] By blocking the binding of endogenous GnRH, Elagolix disrupts the downstream signaling cascade that leads to the synthesis and secretion of FSH and LH.[5][11] This results in a rapid and reversible, dose-dependent suppression of circulating estradiol levels.[4]
Visualization: GnRH Signaling Pathway and Elagolix Inhibition
The following diagram illustrates the simplified GnRH signaling pathway and the point of inhibition by Elagolix.
Caption: Elagolix competitively blocks the GnRH receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respubjournals.com [respubjournals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2021064561A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US11542239B2 - this compound compositions and processes - Google Patents [patents.google.com]
- 9. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Elagolix Sodium
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of elagolix sodium in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1)/Q2(R2)[1][2]. All experimental procedures are detailed, and validation data are presented in clear, tabular formats.
Introduction
This compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3][4] It is used for the management of moderate to severe pain associated with endometriosis.[5] Accurate and reliable quantification of this compound is critical for quality control during drug manufacturing and for ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and precision.[6]
This application note describes a stability-indicating RP-HPLC method that can effectively quantify this compound. The protocol covers method development strategy, optimized chromatographic conditions, and a comprehensive validation procedure.
HPLC Method Development Workflow
The development of a robust HPLC method involves a systematic approach to optimize the separation of the analyte from potential impurities and degradation products. The key steps include selecting the appropriate stationary phase, mobile phase composition, and detector wavelength.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. actascientific.com [actascientific.com]
- 4. ijrar.org [ijrar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. actascientific.com [actascientific.com]
Application Notes and Protocols for LC-MS/MS Analysis of Elagolix Sodium in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3][4] It competitively binds to GnRH receptors in the pituitary gland, inhibiting GnRH signaling.[2][3][4][5] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the blood concentrations of the ovarian sex hormones estradiol and progesterone.[1][2][5][6] This mechanism of action makes elagolix effective in managing moderate to severe pain associated with endometriosis.[6][7] The continued development and clinical application of elagolix necessitate robust and sensitive bioanalytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of elagolix using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various validated LC-MS/MS methods for the determination of elagolix in plasma.
Table 1: LC-MS/MS Method Parameters for Elagolix Analysis in Human Plasma
| Parameter | Method 1 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with diethyl ether: dichloromethane (50:50, v/v) |
| Internal Standard (IS) | Elagolix-D6 |
| Linearity Range | 10.0 - 4000.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Intra-day Precision (%RSD) | 0.31 - 8.55% |
| Inter-day Precision (%RSD) | 0.26 - 6.16% |
| Mean Recovery (Elagolix) | 87.79% |
| Mean Recovery (IS) | 84.97% |
| Matrix Effect | No significant ion suppression or enhancement observed. |
| Reference | IJRAR.org[1] |
Table 2: UPLC-MS/MS Method Parameters for Elagolix Analysis in Rat Plasma
| Parameter | Method 2 |
| Sample Preparation | Protein Precipitation with acetonitrile |
| Internal Standard (IS) | Diazepam |
| Linearity Range | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | 3.5 - 5.5% |
| Inter-day Precision (%CV) | 9.4 - 12.7% |
| Intra-day Accuracy | 1.2 - 13.9% |
| Inter-day Accuracy | 1.2 - 13.9% |
| Recovery | 88.3% to 95.4% |
| Matrix Effect | 86.1 ± 10.2% to 105.0 ± 9.8% |
| Reference | Arabian Journal of Chemistry[8][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Elagolix in Human Plasma
This protocol is based on a sensitive method using liquid-liquid extraction for sample cleanup.[1]
1. Materials and Reagents
-
This compound reference standard
-
Elagolix-D6 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma with K2EDTA as anticoagulant
-
Milli-Q water
2. Instrument and Conditions
-
LC System: HPLC system capable of delivering a flow rate of 1.0 mL/min.
-
Column: Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: Acetonitrile: 20mM Ammonium formate (pH 3.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000).
-
Ionization Source: Turbo-Ion spray (positive ion mode).
-
MRM Transitions:
-
Elagolix: m/z 654.5 → 529.1
-
Elagolix-D6: m/z 638.4 → 529.1
-
3. Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of elagolix and Elagolix-D6 in methanol.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with mobile phase.
-
Sample Preparation:
-
To 0.200 mL of human plasma, add the internal standard.
-
Add 3 mL of extraction solvent (diethyl ether: dichloromethane, 50:50 v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue with the mobile phase.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: UPLC-MS/MS Analysis of Elagolix in Rat Plasma
This protocol utilizes a rapid protein precipitation method for sample preparation.[8][9]
1. Materials and Reagents
-
Elagolix reference standard
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Methanol (HPLC grade)
-
Rat plasma
-
Milli-Q water
2. Instrument and Conditions
-
UPLC System: UPLC system (e.g., Waters Acquity).
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[8]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid
-
-
Gradient Elution:
-
0-0.5 min: 10% A
-
0.5-1.0 min: 10-90% A
-
1.0-2.0 min: 90% A
-
2.0-2.1 min: 90-10% A
-
2.1-3.0 min: 10% A
-
-
Flow Rate: 0.30 mL/min.[9]
-
Injection Volume: 1 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., XEVO TQ-S).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Elagolix (Quantification): m/z 632.4 → 529.5
-
Elagolix (Qualification): m/z 632.4 → 177.1
-
Diazepam (IS): m/z 285.0 → 154.0
-
3. Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of elagolix and diazepam in methanol.[9]
-
Working Solutions: Prepare working standard solutions and IS working solution (50 ng/mL) by diluting the stock solutions with methanol.[9]
-
Sample Preparation:
-
To 100 µL of plasma in a 2.0 mL Eppendorf tube, add 20 µL of the IS working solution and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins and vortex for 2.0 minutes.
-
Centrifuge at 13,000 × g for 10 minutes.
-
Inject 1 µL of the supernatant into the UPLC-MS/MS system.
-
Visualizations
Elagolix Mechanism of Action
Elagolix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland. This disrupts the normal pulsatile release of LH and FSH, leading to a reduction in estrogen and progesterone production by the ovaries.
References
- 1. ijrar.org [ijrar.org]
- 2. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 8. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 9. arabjchem.org [arabjchem.org]
Standard Operating Procedure for In Vitro Bioassays of Elagolix Sodium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Elagolix sodium is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR). It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting endogenous GnRH signaling.[1][2][3][4] This inhibition leads to a dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of ovarian sex hormones, estradiol and progesterone. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and cytotoxic potential.
Mechanism of Action at a Glance
Elagolix competitively blocks the GnRH receptor on pituitary gonadotrope cells. This prevents the binding of endogenous GnRH, leading to a rapid and reversible reduction in the release of LH and FSH. The downstream effect is a decrease in the synthesis of estrogen and progesterone.
Quantitative Data Summary
The following table summarizes key in vitro quantitative data for this compound, providing a baseline for experimental design and data interpretation.
| Parameter | Value | Assay Type | Reference |
| Kd | 54 pM | Competition Binding Assay | [1] |
| Ki | 0.90 nM | Competition Binding Assay | [1] |
| IC50 (GnRHR) | 0.25 nM | Kinase Assay | |
| IC50 (NFAT inhibition) | 5.4 nM | Functional Assay | |
| IC50 (Ca2+ flux) | 0.86 nM | Functional Assay | |
| CYP3A4 Inhibition (IC50) | 56 µM | Enzyme Inhibition Assay | [1] |
Experimental Protocols
GnRH Receptor Competitive Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the human GnRH receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK/GnRHR).
-
Radioligand: [3H]-labeled GnRH agonist (e.g., [3H]-Leuprolide) or antagonist.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to various concentrations in assay buffer.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK/GnRHR cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (optimized protein concentration).
-
25 µL of [3H]-labeled GnRH ligand at a final concentration at or below its Kd.
-
25 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M) or vehicle for total binding.
-
For non-specific binding, add 25 µL of a high concentration of a non-labeled GnRH analog (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60-120 minutes) with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assay: Measurement of Gonadotropin Release
This protocol describes a cell-based assay to evaluate the functional antagonist activity of elagolix by measuring its ability to inhibit GnRH-stimulated LH and FSH release from pituitary cells.
Materials:
-
Cell Line: A suitable pituitary gonadotrope cell line (e.g., LβT2 cells).
-
GnRH Agonist: (e.g., Leuprolide acetate).
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in a serum-free medium.
-
Cell Culture Medium: DMEM supplemented with 10% FBS.
-
Serum-Free Medium: DMEM.
-
ELISA Kits: Commercially available ELISA kits for rat/mouse LH and FSH.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed LβT2 cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Serum Starvation:
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 12-24 hours.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10-11 to 10-6 M) or vehicle for 30-60 minutes.
-
Stimulate the cells by adding a GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80) for a specified time (e.g., 4-6 hours). Include a non-stimulated control (vehicle only).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
ELISA for LH and FSH:
-
Measure the concentration of LH and FSH in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated LH and FSH release for each concentration of elagolix.
-
Plot the percentage of inhibition against the log concentration of elagolix.
-
Determine the IC50 value for the inhibition of LH and FSH release using non-linear regression analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the potential cytotoxicity of this compound on a relevant cell line.
Materials:
-
Cell Line: A relevant cell line (e.g., HEK293 or a pituitary cell line).
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in a cell culture medium.
-
MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
Plate Reader (capable of measuring absorbance at ~570 nm).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of elagolix compared to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of elagolix.
-
Determine the CC50 (50% cytotoxic concentration) value if significant cytotoxicity is observed.
-
Visualizations
Caption: Elagolix blocks the GnRH receptor signaling pathway.
Caption: Workflow for a competitive GnRH receptor binding assay.
Caption: Workflow for a cell-based functional assay.
References
Elagolix Sodium Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is a potent, orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] This, in turn, reduces the production of ovarian sex hormones, primarily estradiol and progesterone.[1][3] This mechanism of action makes Elagolix a valuable tool for preclinical and animal studies investigating sex hormone-dependent conditions, such as endometriosis and uterine fibroids. This document provides detailed application notes and protocols for the formulation and use of this compound in a research setting.
Physicochemical Properties
This compound is the salt form of Elagolix. It is an amorphous, small molecule that is freely soluble in water.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low to moderate permeability.[4]
Mechanism of Action: Signaling Pathway
Elagolix exerts its effect by interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The diagram below illustrates the signaling pathway and the point of intervention for Elagolix.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of Elagolix have been characterized in several preclinical species. A summary of available data is presented below.
| Parameter | Rat (Sprague-Dawley) | Monkey (Cynomolgus) | Dog (Beagle) | Mouse (CD-1) |
| Oral Bioavailability | ~50% | ~10% | 100% | ~10% |
| Tmax (hours) | 1.50 ± 0.23 | Rapid | Rapid | Rapid |
| t½ (hours) | 6.56 ± 1.58 | Short | Short | Short |
| Clearance (L/h·kg) | 2.87 ± 0.39 | High | High | High |
| Protein Binding | 78-90% | 78-90% | 78-90% | 78-90% |
| Reference Dose | 15 mg/kg (single oral) | - | - | - |
Data for rat Tmax, t½, and Clearance are from a single 15 mg/kg oral dose study.
Experimental Protocols
Formulation Protocol for Oral Gavage in Rodents
This protocol describes the preparation of a solution of this compound suitable for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle: Purified water or 0.9% saline solution
-
Calibrated balance
-
Volumetric flasks
-
Stir plate and magnetic stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg) and the dosing volume (e.g., 5 mL/kg), calculate the final concentration of the solution.
-
Example: For a 15 mg/kg dose in a 200g rat with a 5 mL/kg dosing volume:
-
Dose per rat = 15 mg/kg * 0.2 kg = 3 mg
-
Volume per rat = 5 mL/kg * 0.2 kg = 1 mL
-
Required concentration = 3 mg / 1 mL = 3 mg/mL
-
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolve in vehicle: Add the weighed powder to a volumetric flask. Add approximately half of the final required volume of the vehicle (purified water or saline).
-
Mix thoroughly: Place the flask on a stir plate with a magnetic stir bar and stir until the powder is completely dissolved. This compound is water-soluble, so this should occur readily.
-
Adjust to final volume: Once dissolved, add the vehicle to the final desired volume and mix well.
-
Storage: Store the prepared solution at 2-8°C, protected from light. The stability of the solution under these conditions should be validated for the duration of the study.
Efficacy Study in a Rat Model of Endometriosis
This protocol outlines a general procedure for evaluating the efficacy of Elagolix in a surgically induced rat model of endometriosis.
Procedure:
-
Animal Model: Use adult female Sprague-Dawley rats (200-250g).
-
Induction of Endometriosis:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn.
-
Suture small squares (e.g., 5x5 mm) of this uterine tissue to the peritoneal wall or other desired locations.
-
Close the incision.
-
-
Lesion Establishment: Allow 2-4 weeks for the endometriotic lesions to establish and grow.
-
Treatment:
-
Randomize animals into treatment groups (e.g., vehicle control, Elagolix low dose, Elagolix high dose).
-
Administer Elagolix or vehicle daily via oral gavage for a predetermined period (e.g., 28 days). Doses can be selected based on pharmacokinetic data and desired level of estrogen suppression.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Excise the endometriotic lesions and measure their weight and/or volume.
-
Process lesions for histopathological examination to assess glandular and stromal tissue.
-
Repeat-Dose Toxicology Study in Rats
This protocol provides a general framework for a 28-day repeat-dose oral toxicity study of Elagolix in rats.
Procedure:
-
Animals: Use young adult Sprague-Dawley rats, with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of Elagolix (low, mid, high).
-
Administration: Administer the assigned dose of Elagolix or vehicle daily via oral gavage for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity, mortality, and morbidity.
-
Weekly: Body weight and food consumption.
-
At termination (Day 29):
-
Collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy.
-
Record organ weights (e.g., liver, kidneys, spleen, adrenal glands, reproductive organs).
-
Collect tissues for histopathological examination.
-
-
Expected Outcomes and Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from preclinical studies with Elagolix.
Table 1: Efficacy of Elagolix in a Rat Endometriosis Model
| Treatment Group | N | Mean Lesion Weight (mg) ± SD | % Inhibition of Lesion Growth |
| Vehicle Control | 10 | [Insert Data] | - |
| Elagolix (Low Dose) | 10 | [Insert Data] | [Calculate] |
| Elagolix (High Dose) | 10 | [Insert Data] | [Calculate] |
Table 2: Selected Organ Weights from a 28-Day Rat Toxicology Study (Females)
| Treatment Group | N | Liver Weight (g) ± SD | Uterus Weight (g) ± SD | Adrenal Gland Weight (mg) ± SD |
| Vehicle Control | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (Low Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (Mid Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (High Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Selected Clinical Chemistry Parameters from a 28-Day Rat Toxicology Study (Females)
| Treatment Group | N | Alanine Aminotransferase (ALT) (U/L) ± SD | Aspartate Aminotransferase (AST) (U/L) ± SD | Total Cholesterol (mg/dL) ± SD |
| Vehicle Control | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (Low Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (Mid Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Elagolix (High Dose) | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This compound is a valuable research tool for investigating estrogen-dependent diseases in preclinical animal models. Its oral bioavailability and dose-dependent suppression of ovarian hormones allow for controlled studies of the impact of varying levels of estrogen on disease progression. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting robust preclinical studies with Elagolix. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
Application Notes and Protocols for Elagolix Sodium in Rodent Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces ovarian production of estradiol and progesterone, hormones known to be key drivers in the pathogenesis and progression of endometriosis.[2][3] The suppression of estradiol is a cornerstone in the medical management of endometriosis-associated pain.[4] In clinical settings, elagolix has been shown to effectively reduce dysmenorrhea, non-menstrual pelvic pain, and dyspareunia in women with endometriosis.[2][5] While extensive clinical data exists, preclinical studies of elagolix in rodent models of endometriosis are not widely published. The following protocols are based on established methods for inducing endometriosis in rodents and pharmacokinetic data for elagolix in rats.
Mechanism of Action
Elagolix exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. By blocking GnRH receptors in the anterior pituitary gland, elagolix prevents the downstream signaling cascade that leads to the production of sex hormones.[3] This results in a hypoestrogenic state, which leads to the atrophy of ectopic endometrial lesions and a reduction in associated inflammatory processes.[2]
Signaling Pathway of Elagolix Action
Caption: Mechanism of action of elagolix on the HPG axis.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from human clinical trials and a pharmacokinetic study in rats.
| Parameter | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo | Reference |
| Reduction in Dysmenorrhea (Month 3) | ||||
| Elaris EM-I | 46.4% | 75.8% | 19.6% | [6] |
| Elaris EM-II | 43.4% | 72.4% | 22.7% | [6] |
| Reduction in Non-Menstrual Pelvic Pain (Month 3) | ||||
| Elaris EM-I | 50.4% | 54.5% | 36.5% | [6] |
| Elaris EM-II | 49.8% | 57.8% | 36.5% | [6] |
| Median Estradiol Concentration | ~42 pg/mL | ~12 pg/mL | - | [5] |
| Table 1: Efficacy of Elagolix in Phase 3 Clinical Trials (Elaris EM-I & EM-II) in Women with Endometriosis. |
| Parameter | Value |
| Animal Model | Female Sprague-Dawley Rats (200 ± 20 g) |
| Dosage | 15 mg/kg (single dose) |
| Administration Route | Oral Gavage |
| Tmax (Time to Maximum Concentration) | ~1.0 - 1.5 h |
| t1/2 (Elimination Half-life) | ~4 - 6 h |
| Table 2: Pharmacokinetic Parameters of Elagolix in Rats. [7] |
Experimental Protocols
Protocol for Induction of Endometriosis in a Rat Model
This protocol describes a common method for surgically inducing endometriosis in rats.
Caption: Workflow for surgical induction of endometriosis in a rat model.
Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (absorbable and non-absorbable)
-
Sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave and sterilize the abdominal area.
-
Perform a lower midline laparotomy to expose the reproductive organs.
-
Ligate and excise a small segment of the left uterine horn.
-
Close the incision in the remaining uterine horn with absorbable suture.
-
Suture the excised uterine segment to the peritoneal wall, with the endometrial layer facing the peritoneum.
-
Close the abdominal wall and skin with appropriate suture material.
-
Administer post-operative analgesics and monitor the animal for recovery.
-
Allow for a recovery period (e.g., 2-4 weeks) for the endometriotic lesions to establish before initiating treatment.
Protocol for Administration of this compound
This protocol is based on pharmacokinetic data from a study in healthy rats and should be adapted and optimized for specific experimental needs in an endometriosis model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for administering a 15 mg/kg dose in a reasonable volume (e.g., 5-10 mL/kg).
-
Weigh each rat to determine the precise volume of the elagolix solution to be administered.
-
Administer the elagolix solution or vehicle control to the rats via oral gavage.
-
The frequency of administration (e.g., once or twice daily) and the duration of the study should be determined based on the experimental design. Given the half-life of elagolix in rats, twice-daily administration may be considered to maintain steady-state concentrations. A treatment duration of 2-4 weeks has been shown to be effective for other GnRH analogs in rat endometriosis models.[8]
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., endometriotic lesions, uterus, blood) for analysis.
Outcome Measures:
-
Lesion Size: Measure the volume or weight of the endometriotic lesions.
-
Histology: Perform histological analysis of the lesions to assess tissue morphology and cell proliferation.
-
Hormone Levels: Measure serum levels of estradiol, progesterone, LH, and FSH.
-
Inflammatory Markers: Analyze the expression of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal fluid or lesion tissue.
Conclusion
This compound presents a promising therapeutic agent for the treatment of endometriosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of elagolix in a rodent model of the disease. It is important to note the current lack of published studies on the effects of elagolix in such models, highlighting an area for future research. The adaptation and optimization of these protocols will be crucial for advancing our understanding of elagolix's preclinical profile.
References
- 1. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of elagolix for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elagolix in the treatment of endometriosis: impact beyond pain symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability Indicating Method for Elagolix Sodium and Analysis of Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It is indicated for the management of moderate to severe pain associated with endometriosis.[3][4][5] By competitively binding to GnRH receptors in the pituitary gland, Elagolix suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of ovarian sex hormones like estrogen and progesterone.[1][2][3][4][6][7] Given its therapeutic importance, ensuring the stability and purity of this compound is critical for its safety and efficacy.
This application note provides a comprehensive overview of stability testing for this compound, including protocols for forced degradation studies and the analysis of potential degradation products using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action Signaling Pathway
Elagolix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland. This disrupts the normal signaling cascade that leads to the production of sex hormones.
Caption: Elagolix blocks GnRH receptors, reducing hormone production.
Physicochemical Properties and Stability
This compound is a white to off-white, amorphous, and hygroscopic powder that is freely soluble in water.[5][7][8][9] Stability studies are crucial to identify conditions that may lead to its degradation and to develop a stable formulation.
Forced Degradation Studies
Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are essential to establish the degradation pathways and to develop a stability-indicating analytical method.[10][11] this compound has been subjected to various stress conditions, including acid and alkali hydrolysis, oxidation, thermal, and photolytic stress.[10][11][12][13][14][15]
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent and Conditions | Observations |
| Acid Hydrolysis | 5 N HCl at 60°C for 3 hours | Relatively stable, some degradation observed.[14] Under certain acidic conditions, ring cyclization can occur forming δ-lactam analogs.[11][13] |
| Alkali Hydrolysis | Not specified | Significant degradation observed.[12][14][15] However, some studies report it to be stable under alkaline conditions.[11][13] |
| Oxidative Degradation | Hydrogen Peroxide | Significant degradation.[12][14][15] Three novel degradation products were observed, with oxidation of the secondary amine being a key degradation pathway.[10][11][13] |
| Thermal Degradation | Not specified | Stable.[10] |
| Photolytic Degradation | Not specified | Stable.[10] |
Analysis of Degradation Products
A stability-indicating analytical method is crucial for separating and quantifying Elagolix from its degradation products. HPLC and LC-MS are the most common techniques employed for this purpose.
Experimental Workflow for Stability Testing
Caption: Workflow for Elagolix stability testing and analysis.
Protocols
Protocol 1: Forced Degradation of this compound
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5 N hydrochloric acid.
-
Heat the mixture at 60°C for 3 hours in a water bath.[14]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 5 N sodium hydroxide.
-
Dilute to a final concentration with the mobile phase.
3. Alkali Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a suitable alkaline solution.
-
Monitor the degradation over time at room temperature.
-
Neutralize with an appropriate acid.
-
Dilute to a final concentration with the mobile phase.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution.
-
Keep the solution at room temperature and monitor the degradation.
-
Dilute to a final concentration with the mobile phase.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature.
-
Dissolve the heat-treated sample in the mobile phase to the desired concentration.
6. Photolytic Degradation:
-
Expose the solid drug substance to UV light in a photostability chamber.
-
Dissolve the exposed sample in the mobile phase to the desired concentration.
7. Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
Protocol 2: HPLC Method for Separation of Elagolix and Degradation Products
This protocol is a composite based on several published methods.[12][14][15][16][17] Method development and validation are essential for specific applications.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | ACE C18-PFP (250 mm x 4.6 mm, 5 µm)[12][14][15] | Kromasil 100-C18 (250 mm × 4.6 mm, 5 μm)[12][17] |
| Mobile Phase A | pH 5.6 acetate buffer and acetonitrile (95:5, v/v)[12][14][15] | 10 mM sodium dihydrogen phosphate (pH 6.0) and acetonitrile (95:5 v/v)[12][17] |
| Mobile Phase B | Acetonitrile and methanol (90:10, v/v)[12][14][15] | Acetonitrile, Milli-Q water, and methanol (85:10:5 v/v/v)[12][17] |
| Gradient Program | A 46-minute gradient elution program is typically used.[12][14][15] | A 75-minute gradient program has also been reported.[17] |
| Flow Rate | 1.3 mL/min[12][14][15] | 0.8 mL/min[17] |
| Column Temperature | 45°C[14] | Not specified |
| Detection Wavelength | 210 nm[12][14][15][17] | Not specified |
| Injection Volume | 10 µL | 10.0 μL[17] |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared samples (from Protocol 1) into the HPLC system.
-
Record the chromatograms and integrate the peaks for Elagolix and its degradation products.
-
Calculate the percentage of degradation by comparing the peak area of Elagolix in the stressed samples to the control sample.
Protocol 3: LC-MS/MS Method for Identification and Quantification
This protocol provides a general guideline for the analysis of Elagolix and its degradation products in various matrices.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UPLC system[12][18][19] |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[12][18][19] |
| Mobile Phase A | 0.1% Formic acid in water[12][19] |
| Mobile Phase B | Acetonitrile[12][19] |
| Flow Rate | 0.30 mL/min[19] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[19] |
| MRM Transitions | Elagolix: m/z 632.4 → 529.5 (quantification), m/z 632.4 → 177.1 (qualification)[19] |
| Internal Standard | Diazepam or a deuterated analog of Elagolix (Elagolix-D6) can be used.[6][12][18] |
Procedure:
-
Perform sample preparation, which may include protein precipitation for biological samples.[6][12][18]
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification or full scan mode for the identification of unknown degradation products.[19]
-
For structural elucidation of novel degradation products, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[10][11][13]
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly investigated. Forced degradation studies reveal that Elagolix is susceptible to degradation under oxidative and certain hydrolytic conditions. The provided protocols for HPLC and LC-MS/MS analysis serve as a foundation for developing robust, stability-indicating methods for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. These methods are essential for ensuring the safety and efficacy of this important therapeutic agent.
References
- 1. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijrar.org [ijrar.org]
- 7. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 832720-36-2 [m.chemicalbook.com]
- 9. This compound | 832720-36-2 [chemicalbook.com]
- 10. [PDF] STRUCTURE CHARACTERIZATION OF STRESS DEGRADATION PRODUCTS OF ELAGOLIX BY USING HRMS, NMR | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. arabjchem.org [arabjchem.org]
Elagolix Sodium in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] By competitively binding to GnRH receptors in the anterior pituitary gland, elagolix inhibits GnRH signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4][5][6] This, in turn, reduces the production of ovarian sex hormones, estradiol and progesterone.[4][6] This mechanism of action makes elagolix a valuable tool for studying hormone-dependent physiological and pathological processes in vitro using primary cell cultures. These application notes provide an overview of the use of this compound in primary cell culture experiments, with a focus on primary human leiomyoma cells, and include detailed protocols for its application.
Mechanism of Action in Primary Cells
Elagolix exerts its effects by directly interacting with GnRH receptors expressed on the surface of target cells. In the context of the hypothalamic-pituitary-gonadal axis, the primary target is the gonadotroph cells of the anterior pituitary. However, GnRH receptors have also been identified in various peripheral tissues, including the female reproductive tract. In primary cell culture, elagolix can be used to investigate the direct effects of GnRH receptor antagonism on cellular functions, independent of the systemic hormonal milieu.
A key area of investigation is the impact of elagolix on hormone-sensitive tissues. For instance, in primary human leiomyoma cells, which are known to express GnRH receptors, elagolix has been shown to directly modulate the production of extracellular matrix (ECM) proteins, a key factor in the pathophysiology of uterine fibroids.[7]
Signaling Pathway of Elagolix Action
The binding of elagolix to the GnRH receptor on pituitary gonadotrophs antagonizes the downstream signaling cascade typically initiated by GnRH. This primarily involves the inhibition of the Gαq/11 protein-coupled pathway, which would normally lead to the activation of phospholipase C, generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH. By blocking this initial step, elagolix effectively dampens the entire downstream signaling pathway.
In peripheral cells like leiomyoma cells, GnRH receptor activation can also stimulate pathways such as the mitogen-activated protein kinase (MAPK) pathway. Research has shown that elagolix can inhibit this pathway in these cells.[7]
Applications in Primary Cell Culture
The primary application of this compound in a research setting is to investigate the direct, cell-autonomous effects of GnRH receptor antagonism. This is particularly relevant for:
-
Primary Human Leiomyoma Cells: To study the mechanisms of uterine fibroid growth and the direct effects of GnRH antagonists on ECM production and cell signaling.
-
Primary Human Endometrial Stromal Cells: To investigate the pathophysiology of endometriosis and the direct impact of GnRH receptor modulation on cell proliferation, inflammation, and invasion.
-
Primary Pituitary Cells: To study the regulation of gonadotropin synthesis and secretion at the cellular level.
-
Primary Ovarian Granulosa and Theca Cells: To explore the direct effects of GnRH receptor signaling on steroidogenesis and follicular development.
Data Summary: Effects of Elagolix on Primary Human Leiomyoma Cells
The following table summarizes the quantitative data from a study investigating the direct effects of elagolix on primary human leiomyoma cells in culture.
| Cell Type | Treatment | Duration | Parameter | Result | Reference |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 24 hours | COL1A1 Production | Decrease | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 48 hours | COL1A1 Production | No significant change | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 24 hours | FN1 Production | 1.7 ± 0.14-fold decrease | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 48 hours | FN1 Production | 2.0 ± 0.09-fold decrease | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 24 hours | VCAN Production (2D culture) | Decrease | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 24 hours | p-ERK/ERK Ratio | Significant difference compared to relugolix | [7] |
| Primary Human Leiomyoma Cells | 100 nM Elagolix | 48 hours | p-ERK/ERK Ratio | No significant difference compared to relugolix | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is freely soluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 1: Treatment of Primary Human Leiomyoma Cells with Elagolix
This protocol is based on the methodology described for studying the direct effects of elagolix on extracellular matrix protein production in primary human leiomyoma cells.[7]
I. Cell Culture
-
Source: Primary human leiomyoma cells can be isolated from patient tissue samples obtained with appropriate ethical approval and patient consent.
-
Culture Medium: Prepare a suitable culture medium, for example, DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seeding: Seed the primary leiomyoma cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for optimal growth and treatment response. Allow the cells to adhere and reach a desired confluency (e.g., 70-80%) before treatment.
II. Elagolix Treatment
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a serum-free or low-serum culture medium to the desired final concentration (e.g., 100 nM).
-
Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared elagolix working solution to the cells.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
III. Post-Treatment Analysis
Following the treatment period, cells and culture supernatants can be collected for various downstream analyses:
-
Western Blotting: To analyze the expression levels of proteins of interest (e.g., COL1A1, FN1, VCAN, p-ERK, ERK).
-
ELISA: To quantify the secretion of proteins into the culture medium.
-
RT-qPCR: To measure the gene expression levels of target genes.
-
Immunohistochemistry: To visualize the localization of proteins within the cells.
Protocol 2: General Protocol for Investigating Elagolix Effects on Other Primary Cells (e.g., Endometrial, Pituitary)
I. Cell Isolation and Culture
-
Isolate primary cells from the target tissue (e.g., endometrium, pituitary) using established enzymatic digestion and cell separation techniques.
-
Culture the cells in a medium specifically formulated for that cell type.
II. Dose-Response and Time-Course Experiments
-
To determine the optimal concentration and treatment duration, it is recommended to perform dose-response and time-course experiments.
-
Dose-Response: Treat the cells with a range of elagolix concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of elagolix (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48 hours).
III. Experimental Setup
-
Seed the primary cells in multi-well plates.
-
Once the cells have reached the desired confluency, replace the medium with a low-serum or serum-free medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.
-
Prepare working solutions of elagolix at different concentrations.
-
Treat the cells with the various concentrations of elagolix for the desired time points. Include a vehicle control.
-
For experiments investigating the antagonistic properties, pre-treat the cells with elagolix for a short period (e.g., 30-60 minutes) before stimulating with a GnRH agonist.
-
Following treatment, collect the cells and/or supernatant for analysis of relevant endpoints (e.g., hormone secretion, gene expression of hormonal markers, cell proliferation, apoptosis).
Conclusion
This compound is a potent and selective GnRH receptor antagonist that serves as a valuable tool for in vitro studies using primary cell cultures. The provided protocols, particularly for primary human leiomyoma cells, offer a starting point for researchers investigating the direct cellular effects of GnRH receptor antagonism. Further optimization of concentrations and treatment durations will be necessary for other primary cell types to fully elucidate the role of GnRH signaling in various physiological and pathological conditions.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Elagolix in the treatment of endometriosis: impact beyond pain symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictors of response for elagolix with add-back therapy in women with heavy menstrual bleeding associated with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elagolix in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of elagolix in the suppression of ovulation in donor oocyte cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relugolix and elagolix directly inhibit leiomyoma extracellular matrix production in 2-dimesnional and 3-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating an Elagolix Sodium Dose-Response Curve in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting GnRH signaling.[1][2][3] This mode of action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of ovarian sex hormones, estradiol and progesterone.[1][3][4][5] These application notes provide a comprehensive overview and detailed protocols for establishing a dose-response curve for this compound in a non-human primate (NHP) model, a critical step in preclinical drug development.
While Elagolix has undergone extensive clinical evaluation in humans, detailed dose-response studies in non-human primates are not widely published. It is noted that the binding affinity of Elagolix to the GnRH receptor in some non-clinical species may differ from that in humans. However, functional activity at the primate GnRH receptor has been demonstrated. Therefore, the following protocols are based on established methodologies for evaluating GnRH antagonists in NHPs, combined with the known pharmacodynamic effects of Elagolix in humans.
Mechanism of Action: this compound
Elagolix competitively inhibits the GnRH receptor in the anterior pituitary. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in these gonadotropins results in decreased production of estradiol and progesterone by the ovaries. This dose-dependent hormonal suppression is the therapeutic basis for its use in estrogen-dependent conditions.[1][3][4][5]
References
- 1. The gonadotropin-releasing hormone (GnRH) agonist-induced initial rise of bioactive LH and testosterone can be blunted in a dose-dependent manner by GnRH antagonist in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous gonadotrophin-releasing hormone (GnRH) stimulates LH secretion in male monkeys (Macaca fascicularis) treated chronically with high doses of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiation of high dose gonadotrophin-releasing hormone antagonist treatment during the late follicular phase in the macaque abolishes luteal function irrespective of effects upon the luteinizing hormone surge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Radiolabeling Elagolix Sodium for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of elagolix sodium with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for use in positron emission tomography (PET) imaging studies. The protocols are designed to guide researchers in the synthesis of radiolabeled elagolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, for in vivo imaging of GnRH receptor distribution and occupancy.
Introduction
Elagolix is an orally active GnRH receptor antagonist approved for the treatment of endometriosis-associated pain.[1] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in estradiol levels.[2] Radiolabeled elagolix can serve as a valuable tool for non-invasively studying the pharmacokinetics and pharmacodynamics of this drug, as well as for investigating the role of GnRH receptors in various physiological and pathological processes.
This document outlines two primary approaches for radiolabeling elagolix:
-
[¹¹C]Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) at the O-methyl position of the 2-fluoro-3-methoxyphenyl moiety.
-
[¹⁸F]Fluorination: Introduction of a radioactive fluorine atom ([¹⁸F]) onto one of the aromatic rings of the elagolix molecule.
Radiolabeling Strategies and Site Selection
The selection of the radiolabeling position on the elagolix molecule is critical to ensure that the biological activity and affinity for the GnRH receptor are not significantly altered. Based on the structure-activity relationships of GnRH antagonists, modifications to the peripheral phenyl rings are generally better tolerated than alterations to the core uracil structure or the key pharmacophores responsible for receptor binding.[3][4]
-
For [¹¹C]Labeling: The methoxy group on the 5-(2-fluoro-3-methoxyphenyl) ring is an ideal target for labeling. The synthesis of a des-methyl precursor (phenolic precursor) allows for the late-stage introduction of [¹¹C]CH₃I or [¹¹C]CH₃OTf. This position is solvent-exposed in the GnRH receptor binding pocket and modifications at this site are not expected to significantly impact binding affinity.
-
For [¹⁸F]Labeling: The fluoro-substituted phenyl rings present opportunities for radiofluorination. A common strategy involves the synthesis of a precursor with a suitable leaving group, such as a nitro (-NO₂) or a trimethylstannyl (-Sn(CH₃)₃) group, which can be displaced by [¹⁸F]fluoride. Labeling on the 2-fluoro-6-(trifluoromethyl)benzyl moiety is proposed, as modifications at this position are less likely to interfere with key receptor interactions compared to the 5-phenyl group.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the radiolabeling of elagolix based on literature values for similar radiochemical transformations.
Table 1: Estimated Parameters for [¹¹C]Elagolix Synthesis
| Parameter | Expected Value | Reference |
| Precursor | Des-methyl-elagolix | N/A (Proposed) |
| Radiolabeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [1][5] |
| Reaction Time | 5 - 10 min | [1] |
| Reaction Temperature | 80 - 120 °C | [6] |
| Radiochemical Yield (RCY), decay-corrected | 30 - 50% | [1][7] |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | [7] |
| Radiochemical Purity | > 95% | [1] |
Table 2: Estimated Parameters for [¹⁸F]Elagolix Synthesis
| Parameter | Expected Value | Reference |
| Precursor | Nitro- or Trimethylstannyl-elagolix | N/A (Proposed) |
| Radiolabeling Agent | [¹⁸F]Fluoride (K[¹⁸F]/K₂₂₂) | [8][9] |
| Reaction Time | 10 - 20 min | [8] |
| Reaction Temperature | 100 - 150 °C | [10] |
| Radiochemical Yield (RCY), decay-corrected | 20 - 40% | [8][11] |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | [12] |
| Radiochemical Purity | > 95% | [11] |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]Elagolix via O-Methylation
This protocol describes the synthesis of [¹¹C]elagolix by the methylation of its des-methyl precursor with [¹¹C]methyl iodide.
1.1. Synthesis of Des-methyl-elagolix Precursor
The synthesis of the des-methyl precursor will follow a similar synthetic route to that of elagolix, with the key difference being the use of a protected 2-fluoro-3-hydroxyphenyl boronic acid derivative in the Suzuki coupling step.
Diagram 1: Synthetic scheme for des-methyl-elagolix precursor.
Detailed Steps:
-
Protection: Protect the hydroxyl group of 2-fluoro-3-hydroxyphenylboronic acid with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)).
-
Suzuki Coupling: Perform a Suzuki coupling reaction between the protected 2-fluoro-3-hydroxyphenylboronic acid and 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
-
Alkylation and Amine Coupling: Follow the established synthetic route for elagolix to introduce the (R)-1-phenylethylamino)butanoate side chain.
-
Deprotection: Remove the protecting group from the hydroxyl function to yield the final des-methyl-elagolix precursor.
1.2. [¹¹C]Methylation of Des-methyl-elagolix
References
- 1. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 7. An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid microfluidic synthesis of [18F]fluoroarenes from nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Elagolix Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It is approved for the management of moderate to severe pain associated with endometriosis.[1][2][4] Elagolix competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of ovarian sex hormones, such as estradiol and progesterone, which are known to promote the growth of endometrial tissue.[1][2]
High-throughput screening (HTS) is a critical tool in the discovery of novel GnRH receptor antagonists like elagolix. These assays allow for the rapid screening of large compound libraries to identify molecules that can modulate the activity of the GnRH receptor. The primary downstream signaling pathway of the GnRH receptor involves the activation of Gq/11 proteins, leading to an increase in intracellular calcium and the accumulation of inositol phosphates. Therefore, HTS assays for GnRH receptor antagonists typically focus on measuring these secondary messengers.
This document provides detailed protocols for two common HTS assays used to identify and characterize GnRH receptor antagonists: a Calcium Flux Assay and an IP-One Assay. This compound is presented as a reference compound to demonstrate the expected performance of a potent GnRH receptor antagonist in these assays.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of an agonist like GnRH, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured in a high-throughput format.
References
- 1. respubjournals.com [respubjournals.com]
- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hormone-Dependent Diseases Using Elagolix Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a dose-dependent suppression of ovarian estrogen and progesterone production.[3][4] This mechanism of action makes Elagolix a valuable tool for studying hormone-dependent diseases such as endometriosis and uterine fibroids in vivo. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical animal models of these conditions.
Mechanism of Action
Elagolix competitively inhibits GnRH receptors in the anterior pituitary gland, which in turn reduces the downstream signaling cascade that leads to the production of sex hormones.[2][4] Unlike GnRH agonists that cause an initial "flare" effect, Elagolix provides rapid suppression of gonadotropins and ovarian hormones.[5] The degree of estradiol suppression is dose-dependent, allowing for a titratable effect on hormone levels.[6]
dot TD {
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
}
Elagolix Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from clinical studies in humans, which can inform dose selection and study design in preclinical models.
Table 1: Elagolix Pharmacokinetics in Humans
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | [5] |
| Time to Max Concentration (Tmax) | ~1.0 hour | [3] |
| Half-life (t1/2) | 4 to 6 hours | [7] |
| Metabolism | Primarily by CYP3A | [3] |
| Excretion | ~3% unchanged in urine | [8] |
Table 2: Elagolix Dosage and Effects on Estradiol in Women with Endometriosis
| Dosage Regimen | Median Estradiol Concentration | Ovulation Rate | Reference |
| 150 mg once daily | ~42 pg/mL | ~50% | [3] |
| 200 mg twice daily | ~12 pg/mL | ~32% | [3] |
Table 3: Clinical Efficacy of Elagolix in Endometriosis (3 months)
| Dosage Regimen | Dysmenorrhea Response Rate | Nonmenstrual Pelvic Pain Response Rate | Reference |
| 150 mg once daily | 43.4 - 46.4% | 49.8 - 50.4% | [8] |
| 200 mg twice daily | 72.4 - 75.8% | 54.5 - 57.8% | [8] |
| Placebo | 19.6 - 22.7% | 36.5% | [8] |
Table 4: Clinical Efficacy of Elagolix in Uterine Fibroids (with add-back therapy)
| Dosage Regimen | Reduction in Menstrual Blood Loss | Reference |
| 300 mg twice daily | 68.5 - 76.2% of women achieved ≥50% reduction | [9] |
Experimental Protocols
Protocol 1: Evaluation of Elagolix in a Rodent Model of Endometriosis
This protocol describes the induction of endometriosis in rats or mice and subsequent treatment with Elagolix to assess its efficacy in reducing lesion size and pain-related behaviors.
1. Animal Model
-
Species: Female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least one week before any procedures.
2. Induction of Endometriosis
-
Surgical Induction:
-
Anesthetize the donor animal.
-
Surgically remove one uterine horn and place it in sterile, cold phosphate-buffered saline (PBS).
-
Isolate the endometrium from the myometrium and mince it into small fragments (~2x2 mm).
-
Anesthetize the recipient animal and make a small midline incision in the abdominal wall.
-
Suture four endometrial fragments to the peritoneal wall near the mesenteric artery.
-
Close the incision in two layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Sham Control: Perform the same surgical procedure but suture equivalent-sized pieces of fat tissue instead of endometrium.
3. This compound Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on a pharmacokinetic study in rats, a starting dose of 15 mg/kg administered orally once or twice daily can be used.[8] Dose-ranging studies are recommended to determine the optimal dose for the desired level of estrogen suppression.
-
Administration: Administer the Elagolix suspension or vehicle control via oral gavage.
-
Treatment Period: Begin treatment 2 weeks after endometriosis induction and continue for 4-6 weeks.
4. Efficacy Endpoints
-
Lesion Size: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the length, width, and weight of each lesion.
-
Histology: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
-
Pain Assessment (optional):
-
Von Frey Test: Measure mechanical allodynia by assessing the withdrawal threshold to calibrated filaments applied to the abdomen.
-
Hot Plate Test: Evaluate thermal hyperalgesia by measuring the latency to a nociceptive response on a heated surface.
-
dot TD {
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
}
Endometriosis In Vivo Study Workflow
Protocol 2: Evaluation of Elagolix in a Rodent Model of Uterine Fibroids
This protocol details a method for inducing uterine fibroids in rats and evaluating the therapeutic effect of Elagolix.
1. Animal Model
-
Species: Female Sprague-Dawley rats (mature, 12-14 weeks old).
-
Housing and Acclimation: As described in Protocol 1.
2. Induction of Uterine Fibroids
-
Hormone-Induced Model:
-
Administer estradiol benzoate (e.g., 200 µg, intramuscularly) twice a week for 8-10 weeks to induce the formation of uterine nodules that mimic human uterine leiomyoma. Note: This is an estrogen-induced hyperplasia model and may not fully recapitulate all aspects of human uterine fibroids.
-
3. This compound Administration
-
Formulation and Administration: As described in Protocol 1.
-
Dosage: A starting dose of 15 mg/kg orally once or twice daily is suggested, with dose-ranging studies recommended.
-
Treatment Period: After the 8-10 week induction period, begin Elagolix treatment and continue for 4-8 weeks.
4. Efficacy Endpoints
-
Uterine Weight and Size: At the end of the study, euthanize the animals and dissect the uteri. Record the total uterine weight and measure the dimensions of any visible fibroid-like nodules.
-
Histology: Process the uterine tissue for H&E staining to assess the histopathological changes, including the size and number of myometrial nodules and cellularity.
-
Hormone Levels: Collect blood samples at baseline and at the end of the study to measure serum estradiol and progesterone levels using ELISA kits.
dot TD {
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
}
Uterine Fibroids In Vivo Study Workflow
Conclusion
This compound is a promising pharmacological tool for the in vivo investigation of hormone-dependent diseases. Its oral bioavailability and dose-dependent suppression of estrogen make it suitable for preclinical studies in animal models of endometriosis and uterine fibroids. The protocols outlined above provide a framework for researchers to evaluate the efficacy of Elagolix and to further understand the pathophysiology of these conditions. Appropriate dose-ranging studies and the selection of relevant endpoints are crucial for the successful implementation of these models.
References
- 1. Influence of exogenous estrogen receptor ligands on uterine leiomyoma: evidence from an in vitro/in vivo animal model for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. arabjchem.org [arabjchem.org]
- 9. Clinical Utility Of Elagolix As An Oral Treatment For Women With Uterine Fibroids: A Short Report On The Emerging Efficacy Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Method Development for the Determination of Elagolix Sodium and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It is approved for the management of moderate to severe pain associated with endometriosis.[1][2][3][4] The chemical name for this compound is Sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl) phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl} amino)butanoate.[5] The purity and impurity profile of the active pharmaceutical ingredient (API) are critical quality attributes that can impact its safety and efficacy. Therefore, robust and validated analytical methods are essential for the identification and quantification of process-related impurities and degradation products in this compound.
This application note provides an overview of various analytical methods for the analysis of this compound and its impurities, including detailed protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods Overview
Several analytical techniques have been developed and validated for the determination of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common approaches.[2] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[4][6][7][8][9]
A summary of quantitative data from various developed methods is presented in the table below for easy comparison.
Table 1: Summary of Quantitative Data for Analytical Methods
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Elagolix and 4 impurities | 1-3 µg/mL (for Elagolix) | - | - | [10] |
| UHPLC | Elagolix and 9 related impurities | 1.2-12 µg/mL | - | - | [10] |
| UHPLC-MS/MS | Trimethyl phosphate and Triisopropyl phosphate | 0.24-1.8 ng/mL | 4.8 pg/mL | 24 pg/mL | [1][11] |
| LC-MS Compatible HPLC | Elagolix and its organic impurities | - | 0.08 µg/mL | - | [7][8][9] |
| UPLC-MS/MS | Elagolix in rat plasma | 1-2000 ng/mL | - | - | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a gradient RP-HPLC method for the estimation of elagolix and its four impurities.[10]
1. Instrumentation:
-
Waters Alliance HPLC system with a PDA detector.[10]
2. Chromatographic Conditions:
-
Column: Inertsil C8[10]
-
Mobile Phase A: Phosphate buffer solution (pH adjusted to 3.5 with orthophosphoric acid)[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient: Gradient mode[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 35ºC[10]
-
Detection Wavelength: 275 nm[10]
-
Run Time: 40 min[10]
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions of elagolix and its impurities in a suitable diluent.
4. Forced Degradation Studies:
-
Subject the this compound drug substance to stress conditions including acid, base, oxidation, thermal, and photolytic degradation as per ICH guidelines.[4]
Workflow for RP-HPLC Method Development
Caption: RP-HPLC Method Workflow
Protocol 2: UHPLC-MS/MS Method for Genotoxic Impurities
This protocol outlines a rapid quantitative method for the identification and estimation of potential genotoxic impurities, trimethyl phosphate and triisopropyl phosphate, in this compound.[1][11]
1. Instrumentation:
-
Reversed-phase ultrahigh-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).[1][11]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Shim-pack Scepter C18-120[10]
-
Mobile Phase: Methanol and 0.1% formic acid (68:32, v/v)[10]
-
Flow Rate: 0.2 mL/min[10]
-
Ionization Mode: Multiple reaction monitoring (MRM) positive ion mode[10]
3. Standard and Sample Preparation:
-
Sample Solution: Prepare a 50 µg/mL solution of this compound in methanol–water (68:32 v/v).[11]
-
Standard Solution: Prepare a standard solution containing 1.2 ng/mL of trimethyl phosphate (TMP) and triisopropyl phosphate (TIPP) by diluting the standard stock solution with methanol–water (68:32 v/v).[11]
-
Spiked Sample Solution: Prepare a mixture containing 50 µg/mL of this compound and 1.2 ng/mL each of TMP and TIPP in methanol–water (68:32 v/v).[11]
4. Method Validation:
-
Validate the method for specificity, sensitivity, linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy, precision, and robustness in accordance with ICH guidelines Q2 and M7.[1]
Logical Relationship for Method Validation
Caption: Method Validation Parameters
Protocol 3: LC-MS Compatible Method for Organic Impurities
This protocol describes a stability-indicating LC-MS compatible chromatographic method for the quantification of potential organic impurities of this compound in tablet dosage form.[7][8][9]
1. Instrumentation:
-
HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer.
2. Chromatographic Conditions:
-
Mobile Phase A: pH 5.6 acetate buffer and acetonitrile (95:5, v/v)[7][8][9]
-
Mobile Phase B: Acetonitrile and methanol (90:10, v/v)[7][8][9]
3. Forced Degradation Study:
-
Perform forced degradation studies by exposing this compound to acid, alkali, oxidative, thermal, and photolytic stress conditions.[7][8][9] Significant degradation has been observed under alkali hydrolysis and oxidative stress conditions.[8]
4. Identification of Degradation Products:
-
Identify the major degradation products observed during the stress study using mass spectrometry.[7][8][9]
Experimental Workflow for Impurity Identification
Caption: Impurity Identification Workflow
Conclusion
The analytical methods described in this application note provide robust and reliable approaches for the quality control of this compound. The RP-HPLC method is suitable for routine quality control of elagolix and its known impurities. The UHPLC-MS/MS method offers high sensitivity and selectivity for the determination of potentially genotoxic impurities. The LC-MS compatible method is a powerful tool for the identification and quantification of unknown degradation products formed during stability studies. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the target analytes, required sensitivity, and the stage of drug development.
References
- 1. UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [PDF] STRUCTURE CHARACTERIZATION OF STRESS DEGRADATION PRODUCTS OF ELAGOLIX BY USING HRMS, NMR | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. academic.oup.com [academic.oup.com]
Use of elagolix sodium as a tool compound in endocrinology research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix sodium is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its ability to competitively block GnRH receptors in the anterior pituitary gland leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of ovarian sex hormones like estradiol and progesterone.[1][4][5] This mechanism of action makes elagolix a valuable tool for investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes. Unlike GnRH agonists that cause an initial "flare-up" of hormones, elagolix provides rapid and reversible suppression, offering precise control in experimental settings.[1][2] These application notes provide detailed protocols for utilizing this compound as a research tool in endocrinology.
Mechanism of Action
Elagolix competitively binds to GnRH receptors on pituitary gonadotrophs, thereby inhibiting GnRH-mediated signaling.[1][6] This blockade prevents the downstream cascade that leads to the synthesis and release of LH and FSH. Consequently, ovarian steroidogenesis is suppressed in a dose-dependent manner.[7][8] Lower doses of elagolix result in partial estradiol suppression, while higher doses can achieve nearly complete suppression.[8][9]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its application in experimental design.
Table 1: this compound Binding Affinity for the GnRH Receptor
| Parameter | Value | Assay Type | Reference |
| KD | 54 pM | Radioligand Binding Assay | [1] |
| Ki | 0.9 nM | Competition Binding Assay | [10] |
Table 2: Dose-Dependent Effects of Elagolix on Hormone Levels in Healthy Premenopausal Women (21-day administration)
| Elagolix Dose | Mean Estradiol (E2) Suppression | Mean Luteinizing Hormone (LH) Suppression | Mean Follicle-Stimulating Hormone (FSH) Suppression | Reference |
| 150 mg once daily | Partial | Less pronounced than higher doses | Less pronounced than higher doses | [1][4] |
| 100 mg twice daily | Moderate | Dose-dependent | Dose-dependent | [7][8] |
| 200 mg twice daily | Maximum | Near-maximal | Dose-dependent | [7][8] |
| 300 mg twice daily | Near-maximal | Maximal | Near-maximal | [7][8] |
| 400 mg twice daily | Near-maximal | Maximal | Maximal | [7][8] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
In Vitro GnRH Receptor Binding Assay
This protocol is for determining the binding affinity of elagolix to the GnRH receptor using a competition binding assay.
Materials:
-
Membrane preparations from cells expressing the human GnRH receptor
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Unlabeled GnRH for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled GnRH analog at a concentration near its Kd, and either elagolix, unlabeled GnRH (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the elagolix concentration and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of GnRH-Stimulated Gonadotropin Release
This protocol assesses the antagonist activity of elagolix by measuring its ability to inhibit GnRH-stimulated LH and FSH release from primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).
Materials:
-
Primary pituitary cells or LβT2 cells
-
Cell culture medium (e.g., DMEM) with serum
-
Serum-free cell culture medium
-
GnRH
-
This compound
-
Enzyme-linked immunosorbent assay (ELISA) kits for LH and FSH
Procedure:
-
Culture the pituitary cells in a 24- or 48-well plate until they reach the desired confluency.
-
Wash the cells with serum-free medium and then pre-incubate them with various concentrations of this compound in serum-free medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a submaximal concentration of GnRH in the continued presence of elagolix for a defined period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits.
-
Plot the percentage of GnRH-stimulated hormone release against the logarithm of the elagolix concentration to determine the IC₅₀ value.
In Vivo Model of Endometriosis in Rats
This protocol describes the surgical induction of endometriosis in rats to evaluate the in vivo efficacy of elagolix.
Materials:
-
Adult female Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Saline solution
-
This compound formulated for oral administration
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn (approximately 5x5 mm).
-
Suture the endometrial fragment to the peritoneal wall or another desired location with the endometrial side facing the peritoneal cavity.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for a period (e.g., 2-4 weeks) to allow the endometriotic lesions to establish and grow.
-
Administer this compound or vehicle control orally to the rats daily for a specified treatment period.
-
At the end of the treatment period, euthanize the animals and excise the endometriotic lesions.
-
Measure the size and weight of the lesions to assess the effect of elagolix treatment.
-
Tissues can be further processed for histological analysis.
Mandatory Visualizations
Caption: GnRH Signaling Pathway and the Mechanism of Action of Elagolix.
Caption: General Experimental Workflow for Evaluating Elagolix.
Caption: Logical Flow of Elagolix's Physiological Effects.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Secretion of LH, FSH, and PRL shown by cell culture and immunocytochemistry of human functionless pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary pituitary culture [bio-protocol.org]
Troubleshooting & Optimization
Elagolix Sodium In Vitro Solubility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with elagolix sodium in in vitro settings. The following information is designed to facilitate seamless experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in a range of organic solvents and aqueous buffers. It is freely soluble in water.[1][2] Quantitative data from various sources is summarized in the table below.
Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation after diluting it into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous buffer in which it is less soluble. To address this, try the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent in the final solution may keep the compound dissolved. However, be mindful that organic solvents can have physiological effects on cells.[3]
-
Use a different solvent: Consider preparing your stock solution in a solvent more miscible with your aqueous medium, such as ethanol.
-
Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller, stepwise increments into the aqueous medium while vortexing or gently mixing.
-
Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature does not exceed the stability limits of the compound or other medium components.
Q3: My this compound powder appears clumpy. Is this normal?
A3: Yes, this can be normal. This compound is described as a hygroscopic, amorphous powder, which means it has a tendency to absorb moisture from the air and may appear clumpy.[4] It is recommended to store it in a desiccator and handle it in a low-humidity environment to minimize moisture absorption.
Q4: For how long can I store this compound solutions?
A4: It is recommended not to store aqueous solutions of this compound for more than one day.[3] For stock solutions in organic solvents like DMSO, it is best practice to prepare them fresh. If storage is necessary, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any known stability issues with this compound in solution?
A5: Forced degradation studies have shown that this compound is stable under alkaline conditions. However, under acidic and neutral conditions, cyclization can occur, forming δ-lactam analogs.[5][6] It is also susceptible to oxidation.[5][6] Therefore, it is crucial to use high-purity solvents and protect solutions from light and excessive heat.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution (organic solvent) | - Exceeded solubility limit- Low-quality solvent- Temperature too low | - Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.[7][8]- Ensure you are using a high-purity, anhydrous grade solvent.- If precipitation persists, the solution may be supersaturated; prepare a new, less concentrated stock. |
| Cloudiness or precipitation in aqueous working solution | - "Salting out" upon dilution- Interaction with media components- pH of the medium | - See FAQ Q2 for detailed troubleshooting steps.- Prepare fresh working solutions immediately before use.- Ensure the pH of your final working solution is within the optimal range for this compound solubility (it is highly soluble throughout the physiological pH range).[1][2] |
| Inconsistent experimental results | - Degradation of this compound- Inaccurate concentration of stock solution | - Prepare fresh stock and working solutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C.- Protect solutions from light.- Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 12.5 | [3] |
| Dimethyl sulfoxide (DMSO) | 10 | [3] |
| Ethanol | 10 | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | [3] |
| Water | Freely soluble (approx. 1 mg/mL) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a low-humidity environment. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 653.6 g/mol ), weigh out 6.54 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately in your in vitro assay. Do not store the diluted aqueous solution.[3]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound as a GnRH receptor antagonist.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GNRH Receptor | TargetMol [targetmol.com]
Technical Support Center: Optimizing Elagolix Sodium Dosage for Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of elagolix sodium dosage for long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered, non-peptide small molecule that acts as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This leads to a dose-dependent reduction in the production of the ovarian sex hormones, estrogen and progesterone.[1][2]
Q2: Are there known species differences in the binding affinity of elagolix to the GnRH receptor?
A2: Yes, there are significant species-specific differences in the binding affinity of elagolix. The rank order of binding affinity is human > monkey ~ rabbit >>> rat.[1] This is a critical consideration for species selection in study design, as the low affinity for the rat GnRH receptor may impact the translatability of findings from rat models.
Q3: What are the key considerations for dose selection in long-term animal studies?
A3: Dose selection for long-term studies should be based on a combination of factors including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) data: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the dose-response relationship for hormonal suppression in the chosen species.
-
Species-specific receptor affinity: As noted, the lower affinity in rats may necessitate higher doses to achieve the desired pharmacological effect.
-
Data from shorter-term toxicity studies: Acute and subchronic toxicity studies can help establish a maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
The intended clinical dose and exposure margins: Doses in animal studies are often selected to provide a certain safety margin over the anticipated human exposure.
Q4: What are the known effects of long-term elagolix administration in animals?
A4: Long-term (two-year) carcinogenicity studies have been conducted in mice and rats. In rats, an increase in thyroid and liver tumors was observed at the highest dose tested (800 mg/kg/day).[3] Reproductive toxicology studies in rats have shown post-implantation loss at high doses, and in rabbits, spontaneous abortion and total litter loss have been observed.[1] A key safety consideration in long-term studies is the potential for bone mineral density (BMD) loss due to sustained suppression of estrogen.[3][4]
Troubleshooting Guide
Problem 1: Difficulty in achieving consistent oral dosing in rodents for a long-term study.
-
Possible Cause: Stress from repeated oral gavage can affect animal welfare and data variability. Palatability of medicated feed may also be a factor.
-
Solution:
-
For oral gavage, ensure technicians are well-trained to minimize stress and potential for injury.
-
Consider alternative, less stressful methods of oral administration, such as incorporating the drug into a palatable vehicle like a flavored paste or gel. This can improve voluntary acceptance.
-
If using medicated feed, conduct a palatability study with a small cohort of animals to ensure adequate consumption. If palatability is low, a different formulation or the addition of a flavoring agent may be necessary.
-
Problem 2: Unexpected toxicity or adverse events are observed in a long-term study.
-
Possible Cause: The toxicological profile of elagolix can vary between species. The observed toxicity may be an extension of the known pharmacology (e.g., excessive hormonal suppression) or an off-target effect.
-
Solution:
-
Review the known toxicological profile of elagolix. In dogs, for example, neurotoxicity has been observed in short-term studies.
-
Closely monitor animals for clinical signs of toxicity.
-
Conduct regular clinical pathology (hematology and clinical chemistry) and histopathological examinations to identify and characterize any target organ toxicity.
-
If unexpected toxicity is observed, consider dose reduction or discontinuation in a subset of animals to determine if the effects are dose-dependent and reversible.
-
Problem 3: Variable or lower-than-expected plasma concentrations of elagolix are observed in a long-term study.
-
Possible Cause: Issues with the formulation, such as instability or inadequate suspension, can lead to inconsistent dosing. The vehicle used can also affect absorption.
-
Solution:
-
Ensure the formulation is stable over the intended period of use. Conduct stability testing of the dosing formulation under the conditions of the study.
-
For suspensions, ensure they are adequately homogenized before each administration to ensure uniform dosing.
-
The vehicle used for administration can impact bioavailability. The choice of vehicle should be justified and, if possible, based on previous studies with the compound or similar molecules.
-
Data from Preclinical Studies
The following tables summarize dosage information from long-term and reproductive toxicology studies of this compound.
Table 1: Dosages from Two-Year Carcinogenicity Studies
| Species | Route of Administration | Doses | Key Findings | Reference |
| Mouse | Dietary | 50, 150, or 500 mg/kg/day | No increase in tumors. | [3] |
| Rat | Dietary | 150, 300, or 800 mg/kg/day | Increase in thyroid (male and female) and liver (males only) tumors at the high dose. | [3] |
Table 2: Dosages from Reproductive and Developmental Toxicology Studies
| Species | Study Type | Route of Administration | Doses | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Embryo-fetal Development | Oral Gavage | Not specified | Post-implantation loss at high doses. |[1] | | Rabbit | Embryo-fetal Development | Oral Gavage | Not specified | Spontaneous abortion and total litter loss at high doses. |[1] | | Rat | Pre- and Post-natal Development | Dietary | 100 and 300 mg/kg/day | Minimal findings. |[1] |
Experimental Protocols
Methodology for a Two-Year Carcinogenicity Study in Rodents (Generalized from FDA Review)
This protocol is a generalized representation based on the information available in the FDA's nonclinical review of elagolix.[1][3]
-
Species and Strain: As per regulatory guidelines (e.g., Crl:CD1(ICR) mice, Sprague-Dawley rats).
-
Animal Numbers: Typically 50-60 animals per sex per group.
-
Groups:
-
Control group (vehicle only).
-
Low-dose group.
-
Mid-dose group.
-
High-dose group.
-
-
Administration: this compound is administered via the diet. The concentration of elagolix in the feed is adjusted based on food consumption to achieve the target daily dose (mg/kg/day).
-
Duration: Two years.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At termination:
-
Complete necropsy.
-
Collection of organs and tissues for histopathological examination.
-
Analysis of tumor incidence and type.
-
-
Visualizations
Caption: Elagolix competitively antagonizes the GnRH receptor in the pituitary.
Caption: Generalized workflow for a long-term animal study with elagolix.
References
Identifying elagolix sodium degradation pathways under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stress degradation studies of elagolix sodium.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound expected to degrade?
A1: this compound has been shown to be susceptible to degradation under oxidative and alkaline hydrolysis conditions.[1][2] Some studies also report degradation under acidic and neutral conditions, leading to the formation of δ-lactam analogs.[3][4] It is generally found to be stable under thermal and photolytic stress.[5][6]
Q2: What are the major degradation products (DPs) observed for this compound?
A2: Under oxidative stress, the secondary amine in the 3-carboxyl propylamine side chain can be oxidized to form an N-hydrogen amine degradant, which can further degrade into amine and carbonyl analogs.[3][4] Under acidic or neutral conditions, cyclization of the carboxyl group and the secondary amine can occur, forming δ-lactam analogs.[3][4] One study identified three novel degradation products under oxidative conditions, referred to as DP-1, DP-2, and DP-3.[5][6]
Q3: I am not observing any degradation of this compound under stress conditions. What could be the reason?
A3: this compound is reported to be a relatively stable compound.[5][6] If you are not observing degradation, consider the following:
-
Stress Condition Severity: The stress conditions (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure) may not be stringent enough to induce degradation. Refer to the detailed experimental protocols for recommended starting conditions.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of potential impurities at low concentrations (e.g., limit of detection of 0.08 µg/mL).[1]
-
Compound Stability: As reported in multiple studies, this compound is stable under several stress conditions, particularly thermal and photolytic stress.[5][6]
Q4: I am seeing unexpected peaks in my chromatogram during a forced degradation study. How can I identify them?
A4: Unexpected peaks could be degradation products, impurities from the starting material, or artifacts from the experimental conditions. To identify these peaks, the following steps are recommended:
-
LC-MS/MS Analysis: Use a liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) compatible method to obtain the mass of the unknown peaks. This will help in determining their molecular formula.
-
High-Resolution Mass Spectrometry (HRMS) and NMR: For definitive structural elucidation of novel degradation products, isolation using techniques like preparative HPLC followed by analysis with HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.[3][4][5][6]
-
Compare with Known Impurities: Several potential organic impurities of this compound have been characterized. Compare the retention times and mass spectra of your unknown peaks with those of known impurities.
Troubleshooting Guides
Issue 1: Poor resolution between elagolix and its degradation products in HPLC.
-
Problem: Co-elution or poor separation of peaks can lead to inaccurate quantification of degradation.
-
Troubleshooting Steps:
-
Column Selection: The choice of the stationary phase is critical. A C18 column is commonly used.[5][6] For resolving structurally similar impurities, a pentafluorophenyl (PFP) column, such as ACE C18-PFP, has been shown to provide optimal separation.[1][7]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like elagolix. Experiment with different pH values. A pH of 5.6 using an acetate buffer has been used successfully.[1][7]
-
Organic Modifier: Acetonitrile is a common organic modifier.[5][6] A mixture of acetonitrile and methanol can also be employed.[1][7]
-
Additives: Using trifluoroacetic acid (TFA) as a mobile phase additive can improve peak shape.[5][6]
-
-
Gradient Elution: Employing a gradient elution program is often necessary to achieve adequate separation of all degradation products within a reasonable run time.[1][7]
-
Issue 2: Inconsistent degradation profiles between experiments.
-
Problem: Variability in the extent of degradation and the number of degradation products formed.
-
Troubleshooting Steps:
-
Precise Control of Stress Conditions: Ensure that the temperature, concentration of reagents, and exposure times are tightly controlled for each experiment.
-
Sample Preparation: The method of sample preparation, including the solvent used for dilution (e.g., acetonitrile-water), should be consistent.[6]
-
Light Exposure: For photostability studies, ensure consistent light exposure by using a calibrated photostability chamber.[6]
-
Purity of Reagents: Use high-purity reagents (e.g., HPLC grade solvents, analytical grade acids, bases, and oxidizing agents) to avoid introducing interfering impurities.[6]
-
Experimental Protocols
Forced Degradation Studies
As per International Council for Harmonisation (ICH) guidelines, this compound should be subjected to the following stress conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 8 hours |
| Base Hydrolysis | 0.1 N NaOH | Reflux | 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 105°C | Dry Heat | 24 hours |
| Photolytic | UV light (254 nm) & visible light | Photostability Chamber | 24 hours |
Note: The specific conditions may need to be adjusted based on the observed stability of the drug lot.
Analytical Method for Degradation Products
A stability-indicating LC-MS compatible method is crucial for the analysis of degradation products.
| Parameter | Specification |
| Column | ACE C18-PFP (250mm x 4.6mm, 5µm)[1][7] |
| Mobile Phase A | pH 5.6 acetate buffer and acetonitrile (95:5, %v/v)[1][7] |
| Mobile Phase B | Acetonitrile and methanol (90:10, %v/v)[1][7] |
| Flow Rate | 1.3 mL/min[1][7] |
| Detection | UV at 210 nm[1][7] |
| Elution | Gradient[1][7] |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Various Stress Conditions.
| Stress Condition | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | Stable / Minor | δ-lactam analogs | [3][4][5][6] |
| Base Hydrolysis | Significant | Not specified in detail | [1] |
| **Oxidative (H₂O₂) ** | Significant | DP-1, DP-2, DP-3 (novel), N-hydrogen amine, amine and carbonyl analogs | [1][3][4][5][6] |
| Thermal | Stable | - | [5][6] |
| Photolytic | Stable | - | [5][6] |
| Neutral Hydrolysis | Minor | δ-lactam analogs | [3][4] |
Visualizations
Caption: Experimental workflow for identifying elagolix degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating RP‐HPLC method development and validation for quantification of impurities in gonadotropin‐releasing hormone (Elagolix): Robustness study by quality by design | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] STRUCTURE CHARACTERIZATION OF STRESS DEGRADATION PRODUCTS OF ELAGOLIX BY USING HRMS, NMR | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing inter-assay variability in elagolix sodium experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize inter-assay variability in experiments involving elagolix sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, non-peptide small molecule that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It competitively binds to GnRH receptors in the pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This leads to a dose-dependent reduction in the production of ovarian sex hormones, estradiol and progesterone.[3][4] The primary therapeutic effect of elagolix is the reduction of estrogen levels, which is beneficial for managing conditions like endometriosis and uterine fibroids.[1][2][5]
Q2: What are the primary sources of inter-assay variability in this compound experiments?
Inter-assay variability in this compound experiments can arise from several factors, including:
-
Reagent Quality and Consistency: Batch-to-batch differences in reagents, including antibodies, ligands, and buffers, are a significant source of variability.[6][7]
-
Sample Handling and Preparation: Inconsistent sample handling, such as freeze-thaw cycles, and improper preparation techniques can introduce errors.[7]
-
Pipetting and Dilution Errors: Manual pipetting, especially for serial dilutions, can lead to significant variability and bias.[8][9]
-
Environmental Conditions: Fluctuations in temperature, pH, and ionic strength can affect binding interactions and assay performance.[6]
-
Instrument Calibration: Improperly calibrated or maintained equipment, such as plate readers and liquid handlers, can lead to inconsistent results.[6]
-
Analyst-to-Analyst Variation: Differences in technique and procedure adherence between laboratory personnel can contribute to variability.[8]
Q3: How can variability be minimized in ligand binding assays for elagolix?
Since elagolix is a competitive antagonist for the GnRH receptor, ligand binding assays are a common experimental method. To minimize variability:
-
Standardize Reagent Preparation: Prepare large batches of reagents and aliquot them to reduce batch-to-batch variability.[6]
-
Optimize Assay Conditions: Carefully fine-tune incubation times, temperatures, and buffer compositions to maximize the signal-to-noise ratio.[7]
-
Use High-Quality Reagents: Employ high-affinity antibodies and ligands to ensure specificity and consistent performance.[7]
-
Incorporate Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or casein to minimize non-specific binding.[6][7]
-
Automate Pipetting: Utilize automated liquid handlers to reduce the variability and bias associated with manual pipetting.[8][9]
-
Consistent Quality Controls: Prepare quality control (QC) samples in sufficient quantities to span multiple studies and monitor assay performance over time.[10]
Q4: What are the best practices for handling and preparing samples containing elagolix?
Proper sample handling is critical for reproducible results. Key recommendations include:
-
Consistent Matrix: Use a matrix for quality controls that is as similar as possible to the study samples.[10]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma or serum samples can degrade elagolix and affect results. Aliquot samples after collection to avoid this.
-
Controlled Storage Conditions: Store elagolix solutions under refrigerated conditions (2-8°C) to suppress degradation.[11]
-
Appropriate Diluents: When preparing samples, consider that elagolix is more stable in less acidic diluents.[11]
-
Standardized Procedures: Ensure all samples, including standards and QCs, undergo the same dilution steps and handling procedures.[10]
Q5: How does the stability of this compound impact experimental outcomes?
This compound can degrade under certain conditions, leading to inaccurate measurements.
-
Degradation Pathways: Forced degradation studies show that elagolix is susceptible to degradation under acidic, neutral, thermal, and oxidative conditions.[11][12] The carboxyl and secondary amino groups are particularly prone to modification.[11][12] It is relatively stable under alkaline conditions.[11][12]
-
Formation of Impurities: A common degradation product is a lactam formed through intramolecular cyclization.[13] The presence of such impurities can interfere with assay results.
-
Impact on Quantification: The degradation of elagolix can lead to an underestimation of its concentration in a sample. Therefore, stability-indicating analytical methods are crucial for accurate quantification.[14][15]
Q6: What are the key considerations for cell-based assays involving elagolix?
Cell-based assays are essential for evaluating the functional activity of elagolix. To ensure reproducibility:
-
Cell Line Stability: Use cell lines with a consistent passage number and monitor for any changes in phenotype or receptor expression over time.
-
Standardized Cell Culture: Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation parameters.
-
Control for Variability: The inherent biological variability of cells is a challenge.[16] Automation can help reduce variability introduced by manual processes.[16][17]
-
Appropriate Controls: Include positive and negative controls in each assay to monitor the cellular response and reagent performance.[18]
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure a robust and reproducible assay window.[18]
Troubleshooting Guides
High Variability in Immunoassay Results
| Potential Cause | Troubleshooting Steps |
| Reagent Inconsistency | - Use reagents from the same lot for all assays in a study.- Prepare and aliquot reagents in large batches to minimize batch-to-batch variability.[6]- Validate new reagent lots against a reference standard. |
| Inadequate Washing | - Optimize the number of wash steps and the volume of wash buffer.- Ensure complete aspiration of wash buffer between steps. |
| Inconsistent Incubation | - Use a temperature-controlled incubator and monitor the temperature throughout the assay.- Ensure consistent incubation times for all plates and samples. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use automated liquid handlers for critical steps like sample dilution and reagent addition to minimize human error.[8] |
| Improper Calibration Curve | - Prepare fresh calibration standards for each assay.- Use an appropriate curve-fitting model, such as the four-parameter logistic (4PL) model.[6] |
Inconsistent Results in Chromatography (HPLC/UPLC-MS)
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Prepare fresh mobile phase daily.- Degas the mobile phase to prevent air bubbles.- Ensure the pH of the mobile phase is consistent. |
| Column Degradation | - Use a guard column to protect the analytical column.- Flush the column with an appropriate solvent after each run.- Monitor column pressure for signs of blockage. |
| Sample Degradation | - Keep samples in an autosampler at a controlled, cool temperature.- Analyze samples as quickly as possible after preparation. Elagolix can degrade in solution, especially under acidic conditions.[11] |
| Detector Variability | - Allow the detector to warm up and stabilize before use.- Regularly clean and maintain the mass spectrometer ion source. |
| Matrix Effects | - Use an appropriate internal standard to correct for variations in sample extraction and ionization efficiency.[19]- Evaluate matrix effects during method development by comparing the response of the analyte in the matrix to the response in a clean solvent. |
Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | - Monitor cell viability regularly using methods like trypan blue exclusion.- Avoid using cells that are over-confluent or have been in culture for too long. |
| Inconsistent Seeding | - Ensure a single-cell suspension before seeding.- Use an automated cell counter for accurate cell density determination.- Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Reagent Potency | - Test the potency of new batches of elagolix and other critical reagents.- Store reagents at the recommended temperature and protect from light if necessary. |
| Edge Effects | - Avoid using the outer wells of the microplate, or fill them with media to create a humidity barrier.- Ensure even temperature distribution within the incubator. |
| Assay Endpoint Measurement | - Allow sufficient time for the detection reagent to incubate.- Ensure the plate reader is properly calibrated and settings are optimized for the assay. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Elagolix
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.0 - 1.5 hours | [19] |
| Terminal Elimination Half-life (t1/2) | ~4 - 6 hours | [3][19] |
| Plasma Protein Binding | ~80% | [3] |
| Primary Route of Excretion | Feces (~90%) | [3] |
| Urinary Excretion | ~3% | [19] |
Table 2: this compound Stability Under Stress Conditions
| Condition | Degradation Observed | Key Degradation Products | Reference |
| Acidic Hydrolysis | Significant | δ-lactam analogs | [11][12] |
| Alkaline Hydrolysis | Stable | No significant degradation | [11][12] |
| Oxidative (H2O2) | Significant | N-hydrogen amine, amine, and carbonyl analogs | [11][12] |
| Thermal | Degradation observed | Plausible mechanisms proposed | [11][12] |
| Photolytic | Degradation observed | Plausible mechanisms proposed | [11][12] |
Experimental Protocols
Protocol 1: Competitive Ligand Binding Assay for Elagolix
This protocol provides a general framework for a competitive binding assay to determine the affinity of elagolix for the GnRH receptor.
-
Plate Coating: Coat a 96-well plate with a GnRH receptor preparation (e.g., cell membrane fragments) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature to reduce non-specific binding.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add a fixed concentration of a labeled GnRH analog (e.g., biotinylated or radiolabeled) and varying concentrations of elagolix (the competitor). Also include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand with a large excess of unlabeled GnRH).
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
Washing: Wash the plate thoroughly to remove unbound ligands.
-
Detection:
-
For biotinylated ligands, add a streptavidin-HRP conjugate, incubate, wash, and then add a chromogenic substrate (e.g., TMB). Stop the reaction and read the absorbance.
-
For radiolabeled ligands, lyse the cells or solubilize the membranes and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the signal as a function of the elagolix concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of elagolix that inhibits 50% of the specific binding of the labeled ligand).
Protocol 2: Quantification of Elagolix in Plasma using UPLC-MS/MS
This protocol is based on a published method for the analysis of elagolix in rat plasma.[19]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., diazepam).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).[19]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Elution: Use a gradient elution program to separate elagolix from endogenous plasma components.
-
-
Mass Spectrometry Conditions:
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of elagolix into blank plasma and processing as described above.
-
Plot the peak area ratio of elagolix to the internal standard against the elagolix concentration.
-
Use the calibration curve to determine the concentration of elagolix in the unknown samples.
-
Protocol 3: Cell-Based GnRH Receptor Antagonist Activity Assay
This protocol outlines a method to assess the ability of elagolix to inhibit GnRH-induced signaling in a cell line expressing the GnRH receptor (e.g., LβT2 mouse pituitary cells or a transfected cell line like HEK293).[20]
-
Cell Seeding: Seed GnRH receptor-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Elagolix: Remove the culture medium and replace it with a serum-free medium containing varying concentrations of elagolix. Incubate for a defined period (e.g., 30-60 minutes).
-
Stimulation with GnRH: Add a fixed concentration of GnRH (e.g., the EC50 concentration for the downstream signaling event) to the wells and incubate for a time appropriate for the signaling pathway being measured (e.g., minutes for calcium flux, hours for gene expression).
-
Endpoint Measurement: Measure the downstream signaling event. This could be:
-
Intracellular Calcium Mobilization: Use a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measure the change in fluorescence upon GnRH stimulation.
-
Second Messenger Accumulation (e.g., cAMP): Lyse the cells and use a commercially available ELISA or HTRF kit to measure cAMP levels.[20]
-
Reporter Gene Expression: If using a cell line with a reporter gene (e.g., luciferase) under the control of a GnRH-responsive promoter, lyse the cells and measure the reporter gene activity.
-
-
Data Analysis: Plot the response as a function of the elagolix concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of elagolix for the inhibition of GnRH-stimulated signaling.
Visualizations
Caption: Elagolix competitively blocks GnRH receptors on the pituitary gland.
Caption: A general workflow for a competitive ligand binding assay.
Caption: A logical workflow for troubleshooting high inter-assay variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. respubjournals.com [respubjournals.com]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A review on this compound [wisdomlib.org]
- 6. swordbio.com [swordbio.com]
- 7. swordbio.com [swordbio.com]
- 8. Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018224063A2 - Solid forms of elagolix - Google Patents [patents.google.com]
- 14. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of Stability-Indicating Method in the Quantification of Related Substances and Degradation Products of this compound: Quality by Design-Driven Approach Utilizing Ultra-high Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 16. pharmtech.com [pharmtech.com]
- 17. cellgs.com [cellgs.com]
- 18. revvity.com [revvity.com]
- 19. arabjchem.org [arabjchem.org]
- 20. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting elagolix sodium LC-MS analysis and matrix effects
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the LC-MS analysis of elagolix sodium. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the most common sample preparation methods for this compound analysis in plasma?
The two most prevalent methods for extracting this compound from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method. Acetonitrile is frequently used to precipitate plasma proteins.[1][2][3][4]
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract compared to PPT. A common extraction solvent is a mixture of diethyl ether and dichloromethane.[5]
2. I am observing low signal intensity for elagolix. What are the potential causes and solutions?
Low signal intensity can stem from several factors throughout the analytical workflow.
-
Sample Preparation: Inefficient extraction can lead to low recovery. Ensure proper vortexing and centrifugation during protein precipitation.[2][3] For LLE, optimize the extraction solvent and pH to ensure efficient partitioning of elagolix.
-
Chromatography: Poor peak shape (e.g., broad or tailing peaks) can result in a lower peak height. Ensure the mobile phase pH is appropriate for the column and that the injection solvent is not significantly stronger than the mobile phase.[6]
-
Mass Spectrometry: Suboptimal ionization or fragmentation can drastically reduce signal. Verify the electrospray ionization (ESI) source parameters and the MRM transitions. The m/z transition of 632.4 → 529.5 is commonly used for quantification.[2][3]
-
Analyte Stability: Elagolix may degrade under certain conditions. Ensure samples are stored correctly (e.g., at -20°C) and minimize bench-top time.[5]
Troubleshooting Guide: Matrix Effects
3. I suspect matrix effects are impacting my results. How can I identify and mitigate them?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS and can lead to inaccurate quantification.[7][8]
Identifying Matrix Effects:
A post-extraction addition method is commonly used to evaluate matrix effects. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Mitigation Strategies:
-
Improve Sample Cleanup: If significant matrix effects are observed with protein precipitation, consider a more rigorous method like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimize the LC method to separate elagolix from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Elagolix-D6, is the most effective way to compensate for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, leading to an accurate analyte-to-IS ratio.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
4. My chromatogram shows poor peak shape (tailing or fronting). What should I investigate?
Poor peak shape can compromise resolution and integration, leading to inaccurate results.
-
Column Issues: Column degradation or contamination is a frequent cause. Flush the column with a strong solvent or, if necessary, replace it. A partially plugged column frit can also lead to split peaks.[6]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for both elagolix and the column. For basic compounds like elagolix, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape on a C18 column.[2][3]
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.[6]
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Using a column with advanced end-capping can help minimize these interactions.
5. I am seeing unexpected peaks in my chromatogram. What could be their source?
Unexpected peaks can arise from various sources, including contamination, carryover, or degradation of the analyte.
-
Carryover: If a high concentration sample is followed by a low concentration one, carryover in the autosampler can be an issue. Implement a robust needle wash protocol.
-
Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix itself. Analyze blank injections to pinpoint the source of contamination.
-
Degradation Products: Elagolix can degrade under certain stress conditions, such as in the presence of strong acids, bases, or oxidizing agents.[10][11] Forced degradation studies have shown that elagolix is susceptible to oxidative stress.[11][12] If you suspect degradation, review your sample handling and storage procedures.
Experimental Protocols & Data
Detailed Methodologies
Protocol 1: UPLC-MS/MS Analysis of Elagolix in Rat Plasma
This method utilizes protein precipitation for sample preparation and a C18 column for chromatographic separation.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry:
Quantitative Data Summary
Table 1: Linearity and Sensitivity of Elagolix LC-MS/MS Methods
| Parameter | Human Plasma Method | Rat Plasma Method |
| Linearity Range | 10 - 4000 pg/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9983 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[5] | 1 ng/mL[3] |
Table 2: Accuracy and Precision Data for Elagolix in Rat Plasma
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 3.5 - 5.5% | 9.4 - 12.7% | 1.2 - 13.9% |
| Medium | 3.5 - 5.5% | 9.4 - 12.7% | 1.2 - 13.9% |
| High | 3.5 - 5.5% | 9.4 - 12.7% | 1.2 - 13.9% |
Data adapted from a study on elagolix in rat plasma.[2]
Table 3: Matrix Effect and Recovery of Elagolix in Rat Plasma
| QC Level (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| 2 | 86.1 ± 10.2 | 88.3 - 95.4 |
| 800 | 105.0 ± 9.8 | 88.3 - 95.4 |
| 1600 | 97.8 ± 14.1 | 88.3 - 95.4 |
Visualizations
Diagrams
Caption: Troubleshooting workflow for elagolix LC-MS analysis.
Caption: General experimental workflow for elagolix LC-MS/MS.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. agilent.com [agilent.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving the synthetic yield and purity of elagolix sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthetic yield and purity of elagolix sodium.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield and purity of this compound?
A1: The purity of key intermediates, particularly (R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, is paramount and has a significant impact on the final purity of this compound.[1] Additionally, avoiding cumbersome workup procedures and multiple acid-base treatments, which were common in earlier synthetic routes, can improve yield and simplify the process.[1] The choice of catalyst and ligand in the Suzuki coupling reaction, as well as the method of sodium salt formation, are also critical. For instance, direct extraction of the sodium salt from the alkaline hydrolytic reaction mixture is preferred to avoid the formation of lactam impurities.[2]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can arise from starting materials, byproducts of side reactions, and degradation of the final product. A notable impurity is the lactam, which can form via intramolecular cyclization.[2] Other potential impurities include those related to the Suzuki coupling reaction and residual solvents. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are essential for the detection and quantification of these impurities.[3]
Q3: How can the formation of the lactam impurity be minimized?
A3: The formation of the lactam impurity can be significantly reduced by avoiding the isolation of the elagolix free acid. A more effective method is the direct extraction of the sodium salt from the alkaline hydrolytic reaction mixture.[2] This approach circumvents the conditions that favor the intramolecular cyclization leading to the lactam.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: A validated, stability-indicating LC-MS compatible chromatographic method is recommended for the quantification of potential organic impurities.[3] A typical method might utilize a C18 column with a gradient elution program.[3] HPLC is also a standard technique for determining purity, with methods capable of achieving baseline separation of elagolix from its impurities.[1][3]
Troubleshooting Guides
Problem 1: Low Yield in the Suzuki Coupling Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Catalyst/Ligand System | For the Suzuki cross-coupling, consider using a palladium catalyst like bis(tri-tert-butyl-phosphine)palladium(0) for improved yield.[2] The choice of ligand is also crucial and should be optimized for the specific substrates. |
| Inefficient Base | Ensure the use of an appropriate base, such as potassium carbonate, and confirm its activity. Activating the base before the reaction may be beneficial. |
| Presence of Oxygen | Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Oxygen can deactivate the palladium catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A typical range for Suzuki coupling is 70-80°C. Monitor the reaction progress by TLC or HPLC to determine the optimal time and temperature. |
| Homocoupling of Boronic Acid | To minimize homocoupling, consider using a slight excess of the aryl halide. |
Problem 2: High Levels of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure Starting Materials/Intermediates | Ensure the purity of all starting materials and intermediates. The purity of the penultimate amine intermediate has a direct and significant impact on the final product's purity.[1] Consider recrystallization or chromatographic purification of key intermediates. |
| Suboptimal Reaction Conditions | Re-evaluate reaction parameters such as temperature, reaction time, and stoichiometry. Side reactions leading to impurities can often be minimized by fine-tuning these conditions. |
| Ineffective Purification of Final Product | Employ robust purification techniques. For this compound, isolation can be achieved through filtration, distillation, chromatographic techniques, or solvent-anti-solvent methods.[1] A recommended solvent/anti-solvent system is isopropyl acetate and heptane.[1] |
| Degradation During Workup or Storage | As elagolix can degrade, ensure that workup procedures are performed promptly and under appropriate conditions (e.g., temperature, pH). Store the final product under recommended conditions to prevent degradation. |
Data on Improved Synthetic Yield and Purity
The following table summarizes the improvements in yield and purity achieved through optimized synthetic processes compared to earlier methods.
| Parameter | Original Synthesis Method | Optimized Synthesis Method |
| Overall Yield | 8%[2] | 21%[2] |
| HPLC Purity | 86%[2] | 99.9%[2] |
| Yield of Intermediate VI | Not specified | 76.5%[1] |
| Purity of Intermediate VI | Not specified | 99.9% (by HPLC)[1] |
Experimental Protocols
Optimized Synthesis of this compound Intermediate (Compound VII)
This protocol is adapted from an improved process for this compound synthesis.[1]
-
To a mixture of (R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (Compound VI, 70g) and N,N-Dimethylformamide (105 mL), add Diisopropylethylamine (49.6g) at 25-30°C.
-
Stir the mixture for 10 minutes at the same temperature.
-
Add ethyl-4-bromobutyrate (46.8g) to the reaction mixture.
-
Heat the reaction mixture to 50-55°C and stir for 35-45 hours.
-
After completion of the reaction (monitored by HPLC), cool the mixture to 25-30°C.
-
Add water (350 mL) and methyl tert-butyl ether (350 mL) and stir for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with methyl tert-butyl ether.
-
Combine the organic layers and wash with 10% aqueous sodium chloride solution.
-
Distill off the solvent completely under reduced pressure to obtain the title compound (Compound VII).
Purification of this compound via Solvent/Anti-Solvent Method
This protocol describes a general method for the isolation and purification of this compound.[1]
-
Dissolve the crude this compound in a suitable solvent, such as isopropyl acetate.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a non-polar anti-solvent, such as heptane or hexane, to the solution with stirring.
-
Continue stirring to induce precipitation of the purified this compound.
-
Collect the precipitated solid by filtration.
-
Wash the solid with the anti-solvent to remove any remaining soluble impurities.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: Troubleshooting workflow for addressing low synthetic yield.
References
Investigating elagolix sodium interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of elagolix sodium with common laboratory assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of elagolix and how might this affect laboratory results?
A1: Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a dose-dependent reduction in the production of ovarian sex hormones, namely estradiol and progesterone.[1][4] Consequently, laboratory assays for these hormones will show significantly lower levels in patients treated with elagolix. This is a physiological effect of the drug, not a direct analytical interference with the assay itself.
Q2: Are there any known effects of elagolix on liver function tests?
A2: Clinical trials have shown that elagolix therapy can be associated with mild and self-limited elevations in serum aminotransferases.[5] Specifically, a small percentage of patients have shown elevations in alanine aminotransferase (ALT) to levels greater than three times the upper limit of normal.[5][6] These elevations are generally transient and resolve without discontinuing the drug.[5] Routine monitoring of liver function tests is not typically required, except for patients with pre-existing liver conditions.[5]
Q3: Can elagolix interfere with assays for other drugs?
A3: Yes, elagolix can affect the plasma concentrations of other drugs, which would be reflected in their respective assays. Elagolix is a moderate inducer of the cytochrome P450 enzyme CYP3A.[1][7][8] This can lead to decreased concentrations of drugs that are substrates of CYP3A. For example, co-administration of elagolix has been shown to decrease the area under the curve (AUC) of midazolam, a sensitive CYP3A substrate.[7] Elagolix is also an inhibitor of several transport proteins, including P-glycoprotein (P-gp), organic anion transporting polypeptide 1B1 (OATP1B1), and breast cancer resistance protein (BCRP).[1] This can result in increased concentrations of drugs that are substrates of these transporters, such as digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1 and BCRP substrate).[1][7] Therefore, when measuring the levels of co-administered drugs, it is important to consider these potential drug-drug interactions.
Q4: Is there any evidence of elagolix directly interfering with immunoassay performance (e.g., cross-reactivity)?
A4: Currently, there is a lack of specific studies in the public domain that evaluate the direct in vitro analytical interference of elagolix or its metabolites with common immunoassays. Elagolix is a non-peptide small molecule, and its structural similarity to endogenous hormones measured by immunoassays has not been reported to cause cross-reactivity.[9] However, as with any therapeutic agent, the possibility of unforeseen interference cannot be entirely ruled out. If immunoassay results are inconsistent with the clinical picture, further investigation is warranted.[10][11]
Q5: How should I troubleshoot unexpected laboratory results in a patient taking elagolix?
A5: If you encounter unexpected laboratory results for a patient on elagolix, consider the following troubleshooting steps:
-
Review the patient's medication profile: Check for co-administered drugs that are substrates of CYP3A, P-gp, OATP1B1, or BCRP, as elagolix can alter their concentrations.
-
Consider the physiological effects of elagolix: For hormone assays (LH, FSH, estradiol, progesterone), expect decreased levels. For liver function tests, be aware of the potential for mild ALT elevations.
-
Consult with the laboratory: Discuss the possibility of analytical interference. While direct interference by elagolix is not well-documented, the laboratory may be able to suggest alternative testing methods or perform dilution studies to investigate potential matrix effects.
-
Consider alternative analytical methods: If immunoassay interference is suspected, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer higher specificity and are less prone to cross-reactivity.[10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Hormone Levels
This guide provides a workflow for investigating hormone assay results that are inconsistent with expectations in a patient receiving elagolix.
Caption: Workflow for troubleshooting unexpected hormone levels.
Guide 2: Managing Potential Drug-Drug Interaction Effects on Lab Results
This guide outlines the steps to take when evaluating laboratory results for a drug co-administered with elagolix.
Caption: Decision tree for managing potential drug-drug interactions.
Data Summary Tables
Table 1: Summary of Elagolix's Physiological Effects on Common Laboratory Analytes
| Analyte | Expected Physiological Change with Elagolix | Mechanism | Reference(s) |
| Luteinizing Hormone (LH) | Decrease | GnRH receptor antagonism | [1][4] |
| Follicle-Stimulating Hormone (FSH) | Decrease | GnRH receptor antagonism | [1][4] |
| Estradiol | Decrease | Suppression of ovarian steroidogenesis | [1][4] |
| Progesterone | Decrease | Suppression of ovarian steroidogenesis | [1] |
| Alanine Aminotransferase (ALT) | Potential mild, transient increase | Unknown, potential idiosyncratic hepatotoxicity | [5][6] |
Table 2: Summary of Elagolix's Drug-Drug Interactions Affecting Laboratory Monitoring
| Co-administered Drug Class | Elagolix's Effect on Drug Level | Mechanism | Example(s) | Reference(s) |
| CYP3A Substrates | Decrease | Induction of CYP3A | Midazolam | [1][7] |
| P-gp Substrates | Increase | Inhibition of P-gp | Digoxin | [1][7] |
| OATP1B1/BCRP Substrates | Increase | Inhibition of OATP1B1/BCRP | Rosuvastatin | [1][7] |
Experimental Protocols
Protocol 1: General Method for Investigating Potential In Vitro Interference
This protocol provides a general framework for assessing the direct analytical interference of elagolix in a specific laboratory assay.
-
Objective: To determine if elagolix or its metabolites directly interfere with the analytical measurement of a specific analyte.
-
Materials:
-
This compound reference standard.
-
Calibrators and controls for the assay .
-
Patient samples (drug-free).
-
Assay-specific reagents and instrumentation.
-
-
Procedure:
-
Spiking Study:
-
Prepare a stock solution of elagolix in a suitable solvent (e.g., DMSO, followed by dilution in assay buffer).
-
Spike known concentrations of elagolix into drug-free patient samples across a clinically relevant range.
-
Analyze the spiked samples using the assay .
-
Compare the results to unspiked samples to determine if there is a dose-dependent interference.
-
-
Cross-reactivity Study (for Immunoassays):
-
Prepare serial dilutions of the elagolix stock solution.
-
Analyze these solutions directly with the immunoassay.
-
Determine the concentration of elagolix that produces a signal equivalent to the assay's lower limit of detection for the target analyte. This will quantify the percentage of cross-reactivity.
-
-
-
Data Analysis:
-
Calculate the percent recovery of the analyte in the spiked samples. A significant deviation from 100% may indicate interference.
-
For immunoassays, calculate the percent cross-reactivity.
-
-
Interpretation:
-
Significant interference is noted if the presence of elagolix leads to a clinically meaningful change in the measured analyte concentration.
-
Signaling Pathway Diagram
Elagolix Mechanism of Action
The following diagram illustrates the mechanism of action of elagolix on the hypothalamic-pituitary-gonadal axis.
Caption: Elagolix competitively antagonizes GnRH receptors.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Elagolix - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. gertitashkomd.com [gertitashkomd.com]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Preventing elagolix sodium precipitation in aqueous stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of elagolix sodium aqueous stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For high concentration and stability, organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) are recommended for initial stock solutions.[1][2] this compound is soluble in these solvents at concentrations of approximately 10-12.5 mg/mL.[1] For experiments sensitive to organic solvents, direct dissolution in aqueous buffers is possible, though long-term stability is reduced.[1]
Q2: What is the solubility of this compound in aqueous solutions?
The aqueous solubility of this compound can vary depending on the specific buffer and pH. It is generally considered to be freely soluble in water.[3][4] Reports indicate a solubility of approximately 1 mg/mL in water and about 10 mg/mL in PBS at pH 7.2.[1][3][5] However, one source reports a much higher solubility of 100 mg/mL in water.[2] It's important to note that the lowest solubility has been observed at pH 5.65, at 0.890 mg/mL.[6]
Q3: How long can I store an aqueous stock solution of this compound?
It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] The compound can undergo degradation in aqueous environments, which may lead to the formation of less soluble degradation products and subsequent precipitation.[7][8][9] For longer-term storage, it is advisable to prepare aliquots of the stock solution in a suitable organic solvent and store them at -20°C. The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q4: Why is my this compound solution precipitating?
Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH: Elagolix exists as a zwitterion between pH 4.0 and 7.9, and its solubility is pH-dependent.[3][5][6] The lowest solubility is observed at pH 5.65.[6] Adjusting the pH of your buffer may be necessary.
-
Concentration: Exceeding the solubility limit in a particular aqueous buffer will lead to precipitation.
-
Storage Time: As mentioned, aqueous solutions are not stable for long periods. Degradation products may form and precipitate out of solution.[1][8]
-
Temperature: Changes in temperature can affect solubility. While not explicitly detailed for this compound in the provided context, this is a general principle for many compounds.
Q5: Is this compound sensitive to light or oxidation?
Forced degradation studies have shown that this compound is susceptible to oxidative stress, leading to the formation of degradation products.[7][8][9] While its stability under photolytic stress is also a consideration in forced degradation studies, oxidative degradation appears to be a more prominent concern.[7][8] It is good laboratory practice to protect solutions from light and to use degassed solvents where possible.
Troubleshooting Guide
Issue: Precipitation observed in the aqueous stock solution.
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with your this compound aqueous stock solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | ~1 mg/mL | [3][5] |
| Water | 100 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| DMF | ~12.5 mg/mL | [1] |
Note: There is a notable discrepancy in the reported aqueous solubility. Researchers should empirically determine the optimal concentration for their specific application.
Table 2: pH-Dependent Solubility of Elagolix
| pH | Solubility | Notes | Reference |
| 4.0 - 7.9 | - | Exists primarily as a zwitterion. | [3][5][6] |
| 5.65 | 0.890 mg/mL | Lowest reported solubility. | [6] |
| 7.2 (PBS) | ~10 mg/mL | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is recommended for preparing a stable, concentrated stock solution for long-term storage.
Detailed Steps:
-
Weighing: Accurately weigh the desired mass of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the powder.
-
Dissolution: Mix the solution by vortexing or gentle sonication until all the solid has dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting: Dispense the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The solid form is reported to be stable for at least 4 years under these conditions.[1]
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the preparation of a final working solution for biological experiments.
-
Thawing: Thaw a single aliquot of the concentrated organic stock solution at room temperature.
-
Dilution: Just prior to the experiment, dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media) to the final working concentration.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which could introduce air bubbles.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store the diluted aqueous solution for more than a day.[1]
Factors Influencing this compound Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor in preventing precipitation. The following diagram illustrates the key factors that can influence its stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [PDF] STRUCTURE CHARACTERIZATION OF STRESS DEGRADATION PRODUCTS OF ELAGOLIX BY USING HRMS, NMR | Semantic Scholar [semanticscholar.org]
- 8. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elagolix Sodium Administration Protocol for Chronic Disease Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of elagolix sodium in chronic disease models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is elagolix and what is its primary mechanism of action?
Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Its primary mechanism of action is to competitively bind to and block GnRH receptors in the anterior pituitary gland. This inhibition of GnRH signaling leads to a dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins, in turn, decreases the production of ovarian sex hormones, estradiol and progesterone.
Q2: What are the key pharmacokinetic properties of elagolix relevant to preclinical studies?
While most detailed pharmacokinetic data comes from human studies, some preclinical data is available. In female Sprague-Dawley rats administered a single oral dose of 15 mg/kg, the following parameters were observed:
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | ~1.0-1.5 hours | |
| t1/2 (Elimination half-life) | ~4-6 hours |
Human data indicates that elagolix is rapidly absorbed, with a Tmax of approximately 1 hour. It is primarily metabolized by CYP3A enzymes and has a terminal elimination half-life of 4 to 6 hours.
Q3: What is the solubility and stability of this compound for preparing dosing solutions?
This compound is a white to off-white, amorphous, hygroscopic solid that is freely soluble in water. It has a high aqueous solubility of approximately 1 mg/mL. While specific stability data for research-grade solutions is limited in the public domain, it is recommended to prepare aqueous solutions fresh daily. For longer-term storage, aliquoting and freezing at -20°C or -80°C is a standard practice for many compounds, but stability under these conditions should be validated by the researcher.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound for my study. What can I do?
This compound is reported to be freely soluble in water. If you are experiencing solubility issues, consider the following:
-
Purity of the compound: Ensure you are using a high-purity grade of this compound.
-
pH of the solvent: While generally soluble in water, extreme pH values could potentially affect solubility. Using sterile water for injection or a buffered saline solution (pH 7.2-7.4) is recommended.
-
Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (to no more than 37°C) and brief sonication can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Fresh solvent: Always use fresh, high-quality solvent.
Q2: I am observing unexpected side effects in my animal models. What could be the cause?
In human clinical trials, the most common adverse events associated with elagolix are related to its hypoestrogenic effects and include hot flushes, headaches, and nausea. In animal models, it is important to monitor for signs of:
-
Hormonal suppression: Depending on the dose and duration of treatment, you may observe effects related to low estrogen levels, such as changes in reproductive cyclicity in females.
-
General malaise: Monitor for signs of distress, such as weight loss, reduced food and water intake, and changes in activity levels.
-
Gastrointestinal issues: Although less commonly reported, monitor for any signs of gastrointestinal upset.
If unexpected adverse effects are observed, consider reducing the dose or frequency of administration. It is also crucial to ensure that the vehicle solution is well-tolerated by the animals.
Q3: My experimental results are inconsistent. What are some potential sources of variability?
Inconsistent results can arise from several factors related to elagolix administration:
-
Dosing accuracy: Ensure accurate and consistent dosing for all animals. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.
-
Solution stability: As mentioned, it is best to prepare dosing solutions fresh daily to avoid degradation of the compound.
-
Animal-to-animal variability: Biological variability is inherent in animal studies. Ensure that your experimental groups are sufficiently powered to account for this.
-
Timing of administration: The time of day of administration can influence pharmacokinetic and pharmacodynamic outcomes due to circadian rhythms. Maintain a consistent dosing schedule.
Experimental Protocols
Detailed Methodology for Oral Administration of Elagolix in a Rodent Model of Endometriosis
This protocol is based on a study in Sprague-Dawley rats and can be adapted for other rodent models.
Materials:
-
This compound powder
-
Sterile water for injection or 0.5% carboxymethylcellulose (CMC) in sterile water
-
Appropriately sized oral gavage needles
-
Animal scale
-
Vortex mixer
-
Syringes
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment. Ensure free access to food and water.
-
Dose Calculation: Calculate the required dose of elagolix for each animal based on its body weight. A common dose used in rat studies is 15 mg/kg.
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
For a simple aqueous solution, dissolve the powder in sterile water for injection to the desired final concentration. Vortex thoroughly to ensure complete dissolution.
-
For a suspension, a common vehicle is 0.5% CMC in sterile water. Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the dosing solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for a few minutes after dosing to ensure there are no immediate adverse reactions.
-
-
Frequency of Administration: Administer elagolix once or twice daily, depending on the experimental design and the desired level of hormone suppression.
Visualizations
Caption: Experimental workflow for elagolix administration in a rodent model.
Caption: Simplified signaling pathway of elagolix's mechanism of action.
Elagolix sodium stability in different laboratory storage conditions
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of elagolix sodium under various laboratory storage conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare stock solutions in organic solvents like DMSO or ethanol and store them at -80°C, where they can be stable for up to a year. For shorter periods, storage at -20°C is viable for up to one month. Aqueous solutions are less stable and are not recommended for storage for more than one day.
Q3: My experiment requires leaving an this compound solution at room temperature. How stable is it under these conditions?
Solutions of this compound left at room temperature can undergo degradation. Studies have shown an estimated degradation of 10-15% when stored in glass HPLC vials at room temperature.[1] To minimize degradation, it is advisable to prepare fresh solutions for immediate use or store them under refrigerated conditions (2-8°C) if they need to be kept for a short period.[1]
Q4: I am seeing unexpected peaks in my HPLC analysis of an older this compound solution. What could they be?
Unexpected peaks are likely degradation products. Forced degradation studies have identified several potential degradants depending on the conditions. Under acidic or neutral conditions, cyclization can occur, forming δ-lactam analogs.[2] Oxidative stress can lead to the formation of N-hydrogen amine, amine, and carbonyl analogs.[2]
Q5: Is this compound sensitive to light?
Yes, photostability studies are a standard part of forced degradation testing for this compound. To prevent photolytic degradation, it is recommended to protect solutions from light, for example, by using amber vials or covering the container with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in an in vitro assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. If aqueous buffers are used, prepare the solution immediately before use. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to degradation. | Ensure all experimental solutions are handled and stored under the same conditions. Prepare a master mix of the working solution to be used across all replicates for a single experiment. |
| Appearance of unknown peaks in chromatography. | Degradation of this compound. | Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. Review the storage conditions and preparation date of the problematic solution. Consider the potential degradation pathways (hydrolysis, oxidation) based on the solvent and storage conditions. |
| Precipitation observed in a stored solution. | Poor solubility or compound degradation. | Ensure the storage concentration does not exceed the solubility limit in the chosen solvent. If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve the compound. If it does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. |
Quantitative Stability Data
The following tables summarize the stability of this compound under different conditions based on available data.
Table 1: Stability of this compound Solutions Under Common Laboratory Conditions
| Storage Condition | Solvent | Stability |
| Room Temperature | Aqueous/Organic | ~10-15% degradation observed.[1] |
| Refrigerated (2-8°C) | Aqueous/Organic | Degradation is suppressed compared to room temperature.[1] |
| -20°C | DMSO, Ethanol | Stable for up to 1 month. |
| -80°C | DMSO, Ethanol | Stable for up to 1 year. |
| Aqueous Buffer | PBS (pH 7.2) | Not recommended for storage longer than one day. |
Table 2: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Observation | Major Degradation Products |
| Acidic Hydrolysis | Degradation occurs. | δ-lactam analogs formed through cyclization.[2] |
| Alkaline Hydrolysis | Stable, no significant degradation observed.[2] | Not applicable. |
| Oxidative (H₂O₂) | Significant degradation. | N-hydrogen amine, amine, and carbonyl analogs.[2] |
| Thermal | Degradation can occur at elevated temperatures. | Specific degradation products depend on the conditions. |
| Photolytic | Degradation occurs upon exposure to light. | Photodegradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound. Specific concentrations and time points may need to be optimized for your specific experimental goals.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Acidic Degradation: Mix the stock solution with an equal volume of 1N HCl. Incubate at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize with 1N NaOH before analysis.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 1N NaOH. Incubate under the same conditions as the acidic degradation. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Protect from light and incubate at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or higher) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Elagolix Signaling Pathway.
Caption: Forced Degradation Experimental Workflow.
References
Mitigating elagolix sodium adsorption to labware and surfaces
Welcome to the technical support center for handling elagolix sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the adsorption of this compound to laboratory ware and surfaces, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is adsorption a concern?
This compound is a non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] It is a synthetic small molecule that is freely soluble in water and exists as a zwitterion with pKa values of 4.0 (acidic) and 7.9 (basic).[3][4] This amphiphilic and charged nature at physiological pH can lead to its non-specific adsorption to labware surfaces through a combination of hydrophobic and ionic interactions. This adsorption can result in a significant loss of the compound from your solution, leading to inaccurate concentration measurements, reduced compound availability in assays, and poor reproducibility of experimental results.
Q2: Which types of labware are most prone to this compound adsorption?
Both glass and plastic labware can be problematic. Standard polystyrene (PS) is known to adsorb basic and hydrophobic compounds.[3][5] While polypropylene (PP) is often a better choice than polystyrene, it can still adsorb hydrophobic molecules.[6][7] Glass surfaces contain silanol groups (Si-OH) which can interact with charged molecules, leading to the adsorption of basic compounds.[8]
Q3: How can I minimize this compound adsorption to my labware?
Several strategies can be employed to mitigate adsorption:
-
Choice of Labware: Whenever possible, use low-adsorption or protein-repellent labware, which is often made of modified polypropylene or polyethylene.
-
Solution Composition: Adjusting the pH of your solution can alter the charge of this compound and the labware surface, potentially reducing ionic interactions. Adding organic solvents or surfactants can also help to keep the compound in solution and minimize hydrophobic interactions with surfaces.[9][10]
-
Surface Treatment: For glassware, silanization can create a hydrophobic surface, which can be beneficial in preventing interactions with charged molecules.[1][2][11][12]
-
Use of Blocking Agents: Pre-coating the labware with an inert molecule like Bovine Serum Albumin (BSA) can block the sites where this compound might adsorb.[9][13]
Troubleshooting Guides
Issue: Low or Inconsistent Recovery of this compound in Aqueous Solutions
If you are experiencing lower than expected concentrations of this compound after preparing or transferring solutions, adsorption to your labware is a likely cause.
Troubleshooting Steps:
-
Quantify the Adsorption: To confirm adsorption is the issue, prepare a known concentration of this compound in your standard labware (e.g., polypropylene or polystyrene tubes). After a set incubation time (e.g., 1 hour), transfer the solution to a fresh low-adsorption tube and measure the concentration using a validated analytical method like UPLC-MS/MS. A significant decrease from the initial concentration indicates adsorption.
-
Evaluate Different Labware: Repeat the experiment above using various types of tubes: standard polypropylene, standard polystyrene, and low-adsorption microtubes. Compare the recovery in each.
-
Optimize Solution pH: Given this compound's pKa values, its charge will vary with pH. Prepare solutions at different pH values (e.g., pH 4, pH 7.4, pH 9) and assess the recovery in your chosen labware. The optimal pH will depend on the specific labware material.
-
Consider Solvent Composition: If compatible with your downstream application, consider adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous buffer. This can help to reduce hydrophobic interactions.
-
Implement a Blocking Step: Before adding your this compound solution, pre-rinse the labware with a solution of a blocking agent like 1% BSA.
Issue: Poor Reproducibility in Cell-Based Assays
Inconsistent results in cell-based assays can be due to variable amounts of this compound reaching the cells due to adsorption to plates and tips.
Troubleshooting Steps:
-
Use Low-Adsorption Assay Plates: Switch to commercially available low-adsorption or ultra-low attachment plates for your cell cultures.
-
Pre-condition the Plate: Before seeding cells, you can pre-condition the wells by incubating them with a solution containing a high concentration of an inert, similarly structured molecule or a blocking agent like BSA. This will saturate the non-specific binding sites.
-
Minimize Transfer Steps: Each transfer step to new plasticware (e.g., from stock solution tube to dilution plate to assay plate) introduces an opportunity for adsorption. Design your experimental workflow to minimize these transfers.
-
Use Low-Retention Pipette Tips: Employ pipette tips that are specifically designed to reduce sample hang-up.
Data Presentation
Table 1: General Adsorption Characteristics of Common Labware Materials for Small Molecules.
| Labware Material | Adsorption Characteristics | Best For | Not Recommended For |
| Glass (untreated) | Can adsorb basic compounds due to negatively charged silanol groups. | Acidic and neutral compounds. | Basic and highly charged compounds at low concentrations. |
| Polystyrene (PS) | Prone to adsorbing hydrophobic and positively charged compounds.[3][5] | Hydrophilic, negatively charged compounds. | Hydrophobic and basic compounds. |
| Polypropylene (PP) | Generally less adsorptive than polystyrene, but can still bind hydrophobic compounds.[6] | A good general-purpose choice for many small molecules. | Highly hydrophobic compounds at very low concentrations. |
| Low-Adsorption Plastics | Surface-modified to be more hydrophilic and protein/small molecule repellent. | Precious samples, low concentration solutions, and sensitive assays. | N/A |
| Silanized Glass | Surface is rendered hydrophobic, reducing interactions with charged molecules.[1][2][11][12] | Preventing adsorption of charged molecules. | Highly hydrophobic compounds that may interact with the hydrophobic coating. |
Table 2: Effectiveness of Mitigation Strategies for Small Molecule Adsorption.
| Mitigation Strategy | Principle | Estimated Effectiveness (General) | Considerations |
| Use of Low-Adsorption Labware | Reduces surface binding sites through surface modification. | High | Higher cost. |
| pH Adjustment | Alters the charge of the analyte and surface to reduce ionic interactions. | Moderate to High | Must be compatible with compound stability and downstream assay. |
| Addition of Organic Solvent | Reduces hydrophobic interactions. | Moderate | May not be suitable for all applications (e.g., cell-based assays). |
| Use of Blocking Agents (e.g., BSA) | Saturates non-specific binding sites on the labware surface.[9][13] | Moderate to High | May interfere with some assays; requires a pre-incubation step. |
| Silanization of Glassware | Creates a hydrophobic surface, preventing ionic interactions.[1][2][11][12] | High (for glass) | Requires a chemical treatment process; not suitable for plastics. |
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Labware
Objective: To determine the percentage of this compound that adsorbs to different types of labware.
Materials:
-
This compound
-
Labware to be tested (e.g., 1.5 mL polypropylene tubes, 1.5 mL polystyrene tubes, 1.5 mL low-adsorption tubes)
-
Appropriate solvent (e.g., water, PBS pH 7.4)
-
Validated analytical method for this compound quantification (e.g., UPLC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a working solution of this compound at the desired experimental concentration (e.g., 1 µg/mL) in the test solvent.
-
Aliquot the working solution into the different types of labware to be tested (n=3 for each type).
-
Immediately take a sample from one of the low-adsorption tubes for a T=0 concentration measurement.
-
Incubate all tubes under the desired experimental conditions (e.g., room temperature for 1 hour).
-
After incubation, transfer the solution from each tube into a fresh low-adsorption tube.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of adsorption for each labware type using the following formula: % Adsorption = [(Concentration at T=0 - Concentration after incubation) / Concentration at T=0] * 100
Protocol 2: Silanization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent the adsorption of charged molecules.
Materials:
-
Glassware to be treated
-
Silanizing agent (e.g., dichlorodimethylsilane)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Methanol
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Thoroughly clean and dry the glassware to be silanized.
-
In a fume hood , prepare a 5% (v/v) solution of the silanizing agent in the anhydrous solvent.
-
Completely immerse the glassware in the silanizing solution for 15-30 minutes.
-
Remove the glassware from the solution and rinse it thoroughly with the anhydrous solvent, followed by a rinse with methanol.
-
Allow the glassware to air dry completely in the fume hood.
-
To cure the silane layer, bake the glassware in an oven at >100°C overnight.
-
The glassware is now ready for use.
Visualizations
Caption: Workflow for quantifying this compound adsorption.
Caption: Troubleshooting logic for low elagolix recovery.
References
- 1. mgel.msstate.edu [mgel.msstate.edu]
- 2. trilogylab.com [trilogylab.com]
- 3. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug sorption to glass and plastics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macromolecular scaffolds for immobilizing small molecule microarrays in label-free detection of protein-ligand interactions on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Elagolix Sodium Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of elagolix sodium from plasma.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of elagolix from plasma using common techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Issue 1: Low Analyte Recovery
-
Question: My recovery of elagolix is consistently low after protein precipitation with acetonitrile. What are the possible causes and solutions?
-
Answer: Low recovery in PPT can stem from several factors:
-
Incomplete Protein Precipitation: Insufficient precipitating agent can lead to incomplete protein removal, and elagolix may remain bound to the soluble proteins. Elagolix is moderately bound to plasma proteins (approximately 80%)[1][2].
-
Solution: Ensure the ratio of acetonitrile to plasma is optimal. A common starting point is a 3:1 (v/v) ratio of acetonitrile to plasma. You may need to optimize this ratio for your specific experimental conditions.
-
-
Analyte Co-precipitation: Elagolix might be entrapped within the precipitated protein pellet.
-
Solution: After adding acetonitrile, ensure thorough vortexing to create a fine protein precipitate, which can reduce analyte entrapment. Also, consider vortexing at a controlled temperature.
-
-
pH of the Sample: The extraction efficiency of ionizable compounds can be pH-dependent. Elagolix is a zwitterion with pKa values of 4.0 (acid) and 7.9 (base)[1].
-
Solution: Adjusting the pH of the plasma sample before protein precipitation might improve recovery. For elagolix, working at a pH where it is in a less ionized state could be beneficial, though its zwitterionic nature makes this complex. Experiment with slight acidification or basification of the plasma before adding the acetonitrile.
-
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression/enhancement for elagolix in my LC-MS/MS analysis after PPT. How can I mitigate this?
-
Answer: PPT is a relatively "crude" cleanup method, and residual matrix components like phospholipids are a common cause of matrix effects[3].
-
Solution 1: Optimize Chromatography: Develop a robust chromatographic method to separate elagolix from the co-eluting matrix components. Ensure that elagolix does not elute in the region where most phospholipids appear.
-
Solution 2: Use a Different Precipitating Solvent: While acetonitrile is commonly used, methanol can sometimes precipitate proteins differently and result in a different profile of co-extracted matrix components. However, one study found acetonitrile to provide better recovery for elagolix compared to methanol[4][5].
-
Solution 3: Post-Precipitation Cleanup: Incorporate a post-precipitation cleanup step. This could involve a simple liquid-liquid extraction of the supernatant or passing it through a phospholipid removal plate.
-
Liquid-Liquid Extraction (LLE)
Issue 1: Formation of Emulsion
-
Question: I am experiencing emulsion formation during the liquid-liquid extraction of elagolix, making phase separation difficult. What can I do?
-
Answer: Emulsion formation is a common issue in LLE, especially with plasma samples.
-
Solution 1: Centrifugation: Increase the centrifugation speed and/or time to facilitate phase separation.
-
Solution 2: Solvent Choice: The choice of organic solvent is critical. A mixture of solvents can sometimes prevent emulsion. For elagolix, a mixture of diethyl ether and dichloromethane has been used successfully[6].
-
Solution 3: pH Adjustment: The pH of the aqueous phase can influence emulsion formation. Adjusting the pH away from the isoelectric point of the plasma proteins can help.
-
Solution 4: Salt Addition: Adding a small amount of salt (salting out) to the aqueous phase can help break emulsions by increasing the polarity of the aqueous layer.
-
Issue 2: Poor Extraction Efficiency
-
Question: My LLE protocol is resulting in low and inconsistent recovery of elagolix. How can I improve this?
-
Answer: Poor LLE efficiency is often related to the partitioning of the analyte between the two phases.
-
Solution 1: Optimize pH: The extraction of ionizable compounds is highly dependent on the pH of the aqueous phase. To extract elagolix (a zwitterion) into an organic solvent, you should adjust the pH to suppress the ionization of one of its functional groups. Experiment with pH values around its pKa of 4.0 and 7.9 to find the optimal extraction pH[1].
-
Solution 2: Solvent Selection: The polarity of the organic solvent should be well-matched to the analyte. A more polar organic solvent might be necessary if a non-polar solvent is giving low recovery.
-
Solution 3: Increase Solvent to Plasma Ratio: A higher volume of organic solvent can improve extraction efficiency.
-
Solution 4: Shaking/Vortexing Technique: Ensure adequate but not overly vigorous mixing. Insufficient mixing will lead to poor extraction, while overly aggressive mixing can cause emulsions.
-
Solid-Phase Extraction (SPE)
Issue 1: Analyte Breakthrough during Sample Loading
-
Question: I suspect elagolix is not being retained on my SPE cartridge during sample loading, leading to low recovery. What could be the cause?
-
Answer: Analyte breakthrough can occur due to several reasons:
-
Incorrect Sorbent Choice: The sorbent chemistry must be appropriate for elagolix. Given its structure, a mixed-mode (hydrophobic and ion-exchange) or a reversed-phase sorbent could be suitable.
-
Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE sorbent can lead to poor retention. Ensure the sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample matrix.
-
Sample Loading Conditions: The pH of the sample loaded onto the cartridge is crucial for retention, especially for ion-exchange sorbents. For elagolix, adjusting the sample pH to ensure it carries a charge for interaction with an ion-exchange sorbent, or is neutral for reversed-phase retention, is important.
-
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between elagolix and the sorbent.
-
Issue 2: Incomplete Elution from the SPE Cartridge
-
Question: My elagolix seems to be retained on the SPE cartridge, but I am unable to elute it completely. How can I improve elution?
-
Answer: Incomplete elution can be addressed by:
-
Optimizing Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between elagolix and the sorbent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent in the elution solution. For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary to neutralize the charge on the analyte or sorbent.
-
Using a Modifier: Adding a small amount of acid or base to the elution solvent can improve the recovery of acidic or basic compounds, respectively. For the zwitterionic elagolix, a modifier might be particularly effective.
-
Increasing Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent bed.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of elagolix that I should consider during method development? A1: Key properties of elagolix include:
-
Molecular Formula: C₃₂H₃₀F₅N₃O₅[7]
-
Molecular Weight: 631.6 g/mol [7]
-
Plasma Protein Binding: Moderately bound at approximately 80%[1][2].
-
Solubility: Freely soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF[1][8].
-
pKa: It is a zwitterion with pKa values of 4.0 (acid) and 7.9 (base)[1].
Q2: Which extraction method generally provides the cleanest extract for elagolix from plasma? A2: While protein precipitation is the simplest and fastest method, it often results in a less clean extract, which can lead to significant matrix effects in LC-MS/MS analysis[3]. Liquid-liquid extraction and solid-phase extraction are generally capable of providing cleaner extracts, with SPE often being the most effective at removing interfering matrix components. The choice of method will depend on the required sensitivity, throughput, and the analytical technique being used.
Q3: Are there any known metabolites of elagolix that might interfere with the extraction and analysis? A3: Elagolix is extensively metabolized, but unchanged elagolix is the major drug-derived component in human plasma[1][7]. While several metabolites are formed, their concentrations are generally low. However, during method development, it is important to assess the potential for interference from any major metabolites, especially if they have similar chemical properties to the parent drug.
Q4: What type of internal standard (IS) is recommended for the quantitative analysis of elagolix? A4: A stable isotope-labeled (SIL) internal standard, such as deuterated elagolix (Elagolix-D6), is the gold standard for quantitative LC-MS/MS analysis[6]. A SIL-IS will have nearly identical chemical and physical properties to elagolix, meaning it will behave similarly during extraction and ionization, thus effectively compensating for variability in recovery and matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.
Data Presentation
Table 1: Comparison of Extraction Methods for Elagolix from Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation and precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Typical Solvents/Reagents | Acetonitrile, Methanol | Diethyl ether, Dichloromethane, Ethyl acetate | Reversed-phase, ion-exchange, or mixed-mode sorbents. |
| Reported Recovery for Elagolix | 88.3% to 95.4% with acetonitrile[4][5] | ~87.8% with diethyl ether:dichloromethane[6] | Not specifically reported for elagolix, but generally high recoveries are achievable with method optimization. |
| Selectivity/Cleanliness | Low to moderate. Prone to co-extraction of phospholipids. | Moderate to high, depending on solvent and pH optimization. | High. Can be tailored for very specific cleanup. |
| Throughput | High | Moderate | Low to moderate (can be automated for higher throughput). |
| Common Issues | Matrix effects, analyte co-precipitation. | Emulsion formation, low recovery due to poor partitioning. | Analyte breakthrough, incomplete elution, sorbent variability. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile[4][5]
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 300 µL of acetonitrile.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible solvent to increase concentration and improve peak shape.
Protocol 2: Liquid-Liquid Extraction (LLE)[6]
-
Sample Preparation: To 100 µL of plasma in a suitable tube, add the internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the extraction of elagolix.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 50:50 v/v).
-
Mixing: Vortex the mixture for approximately 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for elagolix extraction from plasma.
Caption: Impact of elagolix properties on extraction methods.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. ijrar.org [ijrar.org]
- 7. Elagolix in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Elagolix Sodium Analysis: A Technical Support Guide for Complex Chromatograms
Welcome to the technical support center for the analysis of elagolix sodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the deconvolution of complex chromatograms encountered during the analysis of this compound.
Troubleshooting Guide
This section addresses specific issues that can lead to complex chromatograms in this compound analysis, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing unexpected peaks in my chromatogram when analyzing this compound?
Unexpected peaks in your chromatogram can arise from several sources, including impurities from the synthesis process, degradation products, or contaminants from your analytical system.
-
Synthesis-Related Impurities: The manufacturing process of elagolix can result in several related compounds as impurities.[1][2] These can co-elute with the main peak or appear as separate, smaller peaks.
-
Degradation Products: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade under acidic, oxidative, thermal, and photolytic stress.[3][4][5][6][7][8][9] Significant degradation is particularly observed during alkali hydrolysis and oxidative stress conditions.[3][4][5] Common degradation products include Impurity-A and Impurity-C.[5]
-
System Contamination: Ghost peaks or artifact peaks can originate from impurities in the mobile phase, sample solvent, or from carryover from previous injections.[10] Ensure high-purity solvents and a clean, well-maintained HPLC system.[10][11]
Q2: My this compound peak is showing tailing or fronting. What could be the cause and how can I fix it?
Peak asymmetry, such as tailing or fronting, can compromise the accuracy and precision of your quantification.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape.[11][12] Consider replacing the column if it has been used extensively or if other troubleshooting steps fail.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like elagolix. Ensure the mobile phase pH is optimized for your specific method.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This can sometimes be mitigated by using a different column chemistry or adjusting the mobile phase composition.
Q3: I am seeing retention time shifts for my this compound peak. What should I investigate?
Inconsistent retention times can be a significant issue, affecting peak identification and integration.
-
Pump Issues: Fluctuations in the HPLC pump's flow rate can lead to retention time variability.[13] Check for leaks, air bubbles in the pump lines, and ensure the pump seals are in good condition.[13]
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can cause retention time shifts.[13]
-
Column Temperature: Variations in the column temperature can affect retention times.[14] Ensure your column oven is maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.[13]
Q4: How can I improve the resolution between this compound and its closely eluting impurities?
Achieving adequate resolution is crucial for accurate quantification of both the active pharmaceutical ingredient (API) and its impurities.
-
Optimize Mobile Phase Gradient: If using a gradient method, adjusting the gradient profile can significantly improve the separation of closely eluting peaks.
-
Change Mobile Phase Composition: Modifying the organic solvent ratio or the type of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity and improve resolution.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., C18-PFP instead of a standard C18) can provide different selectivity and better separation of impurities.[3][4]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
Several impurities have been identified in this compound, arising from the manufacturing process and degradation. Some of the known impurities include:
-
Desbutyrate Elagolix[2]
-
Elagolix Desfluoro Impurity 1[2]
-
Elagolix Enantiomer Impurity[2]
-
Elagolix Impurity B, C, D, and E[2]
-
Elagolix Ethyl Ester Nitroso Impurity[15]
-
Elagolix N-oxide Impurity[15]
A comprehensive list of impurities is often provided in regulatory filings.[16]
Q2: What are the typical chromatographic conditions for this compound analysis?
Several HPLC and UHPLC methods have been developed for the analysis of this compound and its impurities. Below is a summary of commonly used conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACE C18-PFP (250 mm × 4.6 mm, 5 µm)[3][4] | Kromasil-Eternity-5-C18[14] | Kromasil 100-C18 (250 mm × 4.6 mm, 5 μm)[7] |
| Mobile Phase A | pH 5.6 acetate buffer-acetonitrile (95:5, v/v)[3][4] | Phosphate buffer solution[14] | 10 mM sodium dihydrogen phosphate (pH 6.0):acetonitrile (95:5 v/v)[7] |
| Mobile Phase B | Acetonitrile-methanol (90:10, v/v)[3][4] | Acetonitrile[14] | Acetonitrile:Milli-Q water:methanol (85:10:5 v/v/v)[7] |
| Flow Rate | 1.3 mL/min[3][4] | 0.9-1.0 mL/min[14] | 0.8 mL/min[7] |
| Detection Wavelength | 210 nm[3][4] | 200-230 nm[14] | 210 nm[7] |
| Column Temperature | Not specified | 30-40°C[14] | Not specified |
| Injection Volume | Not specified | 10 µL[14] | 10.0 μL[7] |
Q3: What are the main degradation pathways for this compound?
Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:
-
Alkali Hydrolysis: Significant degradation is observed under alkaline conditions.[3][4]
-
Oxidative Stress: Oxidation, for example with hydrogen peroxide, leads to the formation of degradation products.[3][4][8][9] The secondary amine in the elagolix structure can be oxidized.[8][9]
-
Acidic and Neutral Conditions: Under acidic and neutral conditions, the carboxyl group and secondary amine can undergo ring cyclization to form δ-lactam analogs.[8][9]
-
Thermal and Photolytic Stress: Degradation can also occur under exposure to heat and light.[3][4][6]
Experimental Protocols
Methodology for Impurity Profiling of this compound
The following is a representative experimental protocol for the quantification of potential organic impurities in this compound tablets, based on published methods.[3][4]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Mobile Phase A: Prepare a pH 5.6 acetate buffer and mix it with acetonitrile in a 95:5 volume ratio.[3][4]
-
Mobile Phase B: Mix acetonitrile and methanol in a 90:10 volume ratio.[3][4]
-
Gradient Program: A gradient elution program with a total run time of 46 minutes is employed.[3][4]
-
Sample Preparation: Prepare a test solution of this compound raw material or tablet dosage form in a suitable solvent.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting logic for deconvolution of complex elagolix chromatograms.
References
- 1. veeprho.com [veeprho.com]
- 2. Elagolix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability indicating RP‐HPLC method development and validation for quantification of impurities in gonadotropin‐releasing hormone (Elagolix): Robustness study by quality by design | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies of this compound with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Analysis method of this compound raw material and synthetic intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Enhancing the sensitivity of elagolix sodium detection in biological samples
Welcome to the technical support center for the analysis of elagolix sodium in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting elagolix in biological samples?
A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of elagolix in biological matrices like human or rat plasma.[1][2][3][4] This technique offers very low limits of detection, with some methods reporting a Lower Limit of Quantification (LLOQ) as low as 10 pg/mL in human plasma.[1] Another highly sensitive spectrofluorometric method utilizing boron-doped carbon quantum dots has also been developed, with a reported LLOQ of 1.74 ng/mL.[5]
Q2: What are the common sample preparation techniques for analyzing elagolix in plasma?
A2: The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][2] Protein precipitation, often using acetonitrile, is a simple and rapid method for sample cleanup.[2][3][4] Liquid-liquid extraction is another effective technique used to extract the analyte from the plasma matrix.[1]
Q3: Which internal standard (IS) is recommended for UPLC-MS/MS analysis of elagolix?
A3: For optimal accuracy and precision, a stable isotope-labeled internal standard, such as Elagolix-D6, is highly recommended.[1] The use of a deuterated IS helps to correct for variability during sample preparation and analysis.[1] Alternatively, other compounds like diazepam have also been successfully used as an internal standard.[2][3]
Q4: What is the mechanism of action of elagolix?
A4: Elagolix is a competitive gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][6] It binds to GnRH receptors in the pituitary gland, which inhibits downstream signaling, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases the circulating levels of ovarian sex hormones like estradiol and progesterone.[1]
Troubleshooting Guide
Q5: I am observing low signal intensity or poor sensitivity. What are the possible causes and solutions?
A5: Low signal intensity can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of elagolix. Ensure your protein precipitation or liquid-liquid extraction protocol is optimized. The mean recovery for elagolix using LLE has been reported at 87.79%.[1]
-
Ion Suppression/Enhancement: The biological matrix can interfere with the ionization of elagolix in the mass spectrometer source.[1] To mitigate this, ensure efficient chromatographic separation from endogenous plasma components. Using a deuterated internal standard can also help compensate for matrix effects.[1]
-
Incorrect MS/MS Parameters: Optimize the mass spectrometer settings, including the precursor and product ion transitions (e.g., m/z 654.5 → 529.1 for this compound) and collision energy for maximum signal.[1]
-
Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. A common mobile phase consists of acetonitrile and an aqueous solution with an additive like formic acid or ammonium formate to improve peak shape and response.[1][3][4]
Q6: My chromatographic peak shape for elagolix is poor (e.g., tailing or fronting). How can I improve it?
A6: Poor peak shape is often related to chromatographic conditions:
-
Column Choice: An appropriate column is crucial. C18 columns, such as the Xbridge Zorbax Eclipse XDB or Acquity UPLC BEH C18, have been shown to provide good peak shapes.[1][2][3]
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase can affect the ionization state of elagolix and its interaction with the stationary phase. Using a buffer, like 20mM ammonium formate adjusted to pH 3.0, can improve peak symmetry.[1]
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution program to ensure the peak is sharp and well-resolved from other components.
Q7: I am seeing high background noise in my chromatogram. What can I do to reduce it?
A7: High background noise can obscure the analyte peak and affect sensitivity:
-
Mobile Phase Purity: Use high-purity solvents (HPLC or LC-MS grade) and additives. Contaminants in the mobile phase can contribute to background noise.[1]
-
Sample Purity: Ensure the sample preparation method effectively removes interfering substances from the plasma. A more rigorous cleanup step, such as solid-phase extraction (SPE), might be necessary if protein precipitation is insufficient.[1]
-
System Contamination: Clean the LC-MS system, including the ion source and sample introduction pathway, to remove any accumulated contaminants.
Quantitative Data Summary
The tables below summarize key performance parameters from validated analytical methods for elagolix detection.
Table 1: UPLC-MS/MS Method Performance in Plasma
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Rat Plasma)[2][3] |
| Linearity Range | 10 - 4000 pg/mL | 1 - 2000 ng/mL |
| LLOQ | 10 pg/mL | 1 ng/mL |
| Internal Standard | Elagolix-D6 | Diazepam |
| Mean Recovery | 87.79% | 88.3% - 95.4% |
| Intra-day Precision | 0.31% - 8.55% | 3.5% - 5.5% |
| Inter-day Precision | 0.26% - 6.16% | 9.4% - 12.7% |
| Intra-day Accuracy | Within 85-115% | 1.2% - 13.9% |
| Inter-day Accuracy | Within 85-115% | 1.2% - 13.9% |
Table 2: Spectrofluorometric Method Performance
| Parameter | Method Details (Human Plasma)[5] |
| Technique | Boron-doped carbon quantum dots (B@CQDs) |
| Linearity Range | 4 - 100 ng/mL |
| LLOQ | 1.74 ng/mL |
| LOD | 0.57 ng/mL |
Experimental Protocols
Protocol 1: Sensitive UPLC-MS/MS Method for Elagolix in Human Plasma
This protocol is based on a highly sensitive method for quantifying elagolix in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard (Elagolix-D6).
-
Add extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. UPLC-MS/MS Conditions:
-
LC System: Triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000).[1]
-
Column: Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and 20mM Ammonium Formate (pH 3.0) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
Ion Source: Turbo-Ion spray, positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Protocol 2: UPLC-MS/MS Method for Elagolix in Rat Plasma
This protocol is based on a validated method using protein precipitation.[2][3][4]
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a 2.0 mL Eppendorf tube.[3][4]
-
Add 20 µL of the internal standard working solution (Diazepam).[3][4]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]
-
Vortex for 2.0 minutes, then centrifuge at 13,000 g for 10 minutes.[3][4]
-
Transfer the supernatant for injection into the UPLC-MS/MS system.[3][4]
2. UPLC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC.[3]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2][3]
-
Mobile Phase:
-
Gradient Program: A time-based gradient from 10% to 90% acetonitrile.[3]
-
Ion Source: Electrospray Ionization (ESI), positive mode.[2][4]
-
MRM Transitions:
Visualized Workflows and Pathways
Caption: General workflow for elagolix analysis in biological samples.
Caption: Mechanism of action of elagolix as a GnRH receptor antagonist.
References
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 5. Ultra-sensitive and selective fluorescence approach for estimation of elagolix in real human plasma and content uniformity using boron-doped carbon quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Elagolix Sodium vs. Leuprolide Acetate in Endometriosis Models
For researchers and drug development professionals, the landscape of endometriosis treatment is continually evolving. Two key players, the oral GnRH antagonist elagolix sodium and the injectable GnRH agonist leuprolide acetate, represent distinct approaches to managing this estrogen-dependent disease. This guide provides a comparative overview of their performance in preclinical endometriosis models, focusing on experimental data and methodologies to inform further research and development.
Mechanism of Action: A Tale of Two Approaches
Elagolix and leuprolide acetate both ultimately suppress estrogen levels, a cornerstone of endometriosis treatment, but they achieve this through different mechanisms targeting the hypothalamic-pituitary-gonadal (HPG) axis.
This compound: As a gonadotropin-releasing hormone (GnRH) antagonist, elagolix competitively binds to GnRH receptors in the pituitary gland.[1][2] This immediate blockade prevents the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to a rapid, dose-dependent decrease in ovarian estradiol production.[2][3] This direct "off" switch avoids the initial surge in hormone levels seen with GnRH agonists.
Leuprolide Acetate: In contrast, leuprolide acetate is a GnRH agonist.[4][5] Upon administration, it initially stimulates GnRH receptors, causing a transient "flare-up" in FSH and LH, and consequently, a temporary increase in estrogen levels.[5] However, continuous stimulation leads to downregulation and desensitization of the GnRH receptors on the pituitary gland.[6] This ultimately results in a profound and sustained suppression of gonadotropin and sex steroid production.[4][6]
Head-to-Head Preclinical Efficacy: An Indirect Comparison
Quantitative Data Summary
| Parameter | This compound (Data not available in preclinical models) | Leuprolide Acetate | Animal Model |
| Lesion Size Reduction | - | 60% reduction in cross-sectional lesion area[7] | Surgically Induced Endometriosis in Rats |
| Marked suppression of transplant growth (reduced cystic cavity size)[8] | Surgically Induced Endometriosis in Rats | ||
| Dramatic regression of lesion growth[1] | Surgically Induced Endometriosis in Rats | ||
| Pain Behavior | - | Significant increase in abdominal withdrawal threshold (Von Frey test)[7] | Surgically Induced Endometriosis in Rats |
| Hormonal Suppression | Dose-dependent suppression of estradiol (pharmacodynamic data from clinical studies) | Suppression of LH, FSH, and estradiol for over 4 weeks[1] | Surgically Induced Endometriosis in Rats |
Experimental Protocols: A Closer Look at the Models
The most common preclinical model for evaluating endometriosis treatments is the surgically induced endometriosis model in rats. This model aims to mimic the implantation and growth of ectopic endometrial tissue.
Surgically Induced Endometriosis in Rats
This model involves the autotransplantation of uterine tissue to an ectopic site, typically the peritoneal wall or the renal capsule.
Exemplary Protocol for Leuprolide Acetate Studies:
-
Animal Model: Adult female Sprague Dawley rats are used.[7] Their estrous cycle is monitored, and surgery is often performed during the estrus or diestrus stage.[7]
-
Surgical Procedure:
-
Post-Surgical Recovery: The animals are allowed to recover for a period (e.g., 3-4 weeks) to allow the endometriotic lesions to establish and grow.[7]
-
Treatment Administration:
-
Leuprolide Acetate: Administered as a subcutaneous injection, often in a depot formulation for sustained release (e.g., 1 mg/kg every 4 weeks).[7]
-
-
Efficacy Evaluation:
-
Lesion Size: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised and their dimensions (length, width, and/or volume) are measured.[7][8]
-
Pain Assessment: Pain-related behavior is assessed using methods like the Von Frey test, which measures the mechanical withdrawal threshold of the abdomen in response to stimulation.[7]
-
Hormonal Levels: Blood samples are collected to measure serum levels of estradiol, LH, and FSH.[1]
-
Histology: The excised lesions are examined histologically to confirm the presence of endometrial glands and stroma.[8]
-
While specific preclinical efficacy data for elagolix in a comparable rat model of endometriosis is not publicly available, pharmacokinetic studies in rats have been conducted to establish its absorption, distribution, metabolism, and excretion profile.[10]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams are provided.
Signaling Pathways
Caption: Comparative signaling pathways of Elagolix and Leuprolide Acetate.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation in a rat endometriosis model.
Conclusion for the Preclinical Stage
Based on the available preclinical data, leuprolide acetate has demonstrated significant efficacy in reducing the size of endometriotic lesions and alleviating pain-related behaviors in a rat model of surgically induced endometriosis. The data for elagolix in similar preclinical efficacy models is not as readily available in the public domain, though its mechanism of action as a direct GnRH antagonist and pharmacokinetic profile are well-characterized.
For researchers, the choice between these two compounds for further preclinical investigation may depend on the specific research question. The established rat model provides a robust platform for testing novel GnRH agonists and antagonists. Future preclinical studies directly comparing elagolix and leuprolide acetate in the same endometriosis model would be invaluable for a more definitive head-to-head assessment of their preclinical performance. Such studies should aim to evaluate a range of endpoints, including lesion size, pain behavior, hormonal suppression, and potential off-target effects, to provide a comprehensive picture of their respective preclinical profiles.
References
- 1. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What drugs are in development for Endometriosis? [synapse.patsnap.com]
- 3. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Model Systems in Endometriosis Research: Translation, Translation, Translation! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation study of leuprorelin acetate to improve clinical performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. Preclinical models of endometriosis and interstitial cystitis/bladder pain syndrome: an Innovative Medicines Initiative-PainCare initiative to improve their value for translational research in pelvic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Elagolix and Other GnRH Antagonists for Gynecological Disorders
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of elagolix against other prominent gonadotropin-releasing hormone (GnRH) antagonists in the management of endometriosis and uterine fibroids. This document synthesizes data from key clinical trials, outlines experimental methodologies, and visualizes critical pathways to support further research and development in this therapeutic area.
Orally administered non-peptide GnRH antagonists, such as elagolix, relugolix, and linzagolix, have emerged as significant advancements in the treatment of hormone-dependent gynecological conditions.[1][2] Unlike GnRH agonists (e.g., leuprolide) that cause an initial surge in gonadotropin release, GnRH antagonists provide a rapid, dose-dependent suppression of ovarian sex hormones by competitively blocking GnRH receptors in the pituitary gland.[2][3][4][5] This mechanism avoids the initial flare of symptoms and allows for a more controlled modulation of estrogen levels.[2]
Comparative Efficacy in Endometriosis-Associated Pain
Clinical studies have demonstrated the efficacy of elagolix and other GnRH antagonists in reducing the debilitating pain associated with endometriosis, including dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
A systematic review of nine randomized clinical trials suggests that both elagolix and relugolix, as monotherapy or with add-back therapy, effectively alleviate endometriosis-related pain and improve quality of life.[3][6][7] The evidence particularly supports the use of relugolix combined with hormonal add-back therapy for sustained efficacy and a favorable long-term safety profile.[3][6][7]
Data from the Elaris Endometriosis (EM-I and EM-II) phase 3 trials showed that after six months, a significantly higher percentage of women treated with elagolix (150 mg once daily and 200 mg twice daily) experienced a reduction in dysmenorrhea and NMPP compared to placebo.[8] Specifically, 42.1-43.4% of women on the lower dose and 75.3% on the higher dose had a significant reduction in dysmenorrhea, versus 23.1% of those on placebo.[8]
The SPIRIT 1 and 2 trials for relugolix combination therapy (40 mg relugolix, 1 mg estradiol, and 0.5 mg norethindrone acetate) also demonstrated significant improvements.[9] Approximately 78% of participants showed a response for dysmenorrhea and about 68% for non-menstrual pelvic pain, compared to 30-40% in the placebo group.[9]
| Feature | Elagolix (150 mg QD) | Elagolix (200 mg BID) | Relugolix Combination Therapy (40 mg) | Placebo |
| Dysmenorrhea Response | 42.1-43.4%[8] | 75.3%[8] | ~78%[9] | 23.1%[8] / 30-40%[9] |
| Non-Menstrual Pelvic Pain Response | Significant reduction vs. placebo | Significant reduction vs. placebo[10] | ~68%[9] | 30-40%[9] |
| Dyspareunia Response | 45% (long-term study) | 60% (long-term study)[1] | Sustained effect[6] | - |
| Add-back Therapy | Not standard[9] | Not standard (approved for up to 6 months)[11] | Included in formulation[9] | - |
Comparative Efficacy in Uterine Fibroids
For the management of heavy menstrual bleeding associated with uterine fibroids, both elagolix and relugolix have shown significant efficacy.[12] The primary outcome in clinical trials for these agents was the reduction of fibroid-associated heavy bleeding.[12]
The Elaris UF-1 and UF-2 trials for elagolix demonstrated a significant reduction in heavy menstrual bleeding.[12] Similarly, relugolix has been approved as a once-daily treatment for heavy menstrual bleeding associated with uterine fibroids.[13] Linzagolix is another GnRH antagonist that has shown efficacy in treating heavy menstrual bleeding related to uterine myomas in phase III trials (PRIMROSE 1 and 2).[14][15]
| Feature | Elagolix | Relugolix | Linzagolix | Placebo |
| Indication | Uterine Fibroids[12] | Uterine Fibroids[12][13] | Uterine Fibroids[13][14] | - |
| Primary Outcome | Reduction of heavy menstrual bleeding[12] | Reduction of heavy menstrual bleeding[12] | Reduction of heavy menstrual bleeding[14] | - |
| Key Trials | Elaris UF-1 & UF-2[8][12] | LIBERTY 1 & 2 | PRIMROSE 1 & 2[14] | - |
Mechanism of Action: GnRH Antagonist Signaling Pathway
GnRH antagonists exert their effect by competitively binding to GnRH receptors on the pituitary gonadotropes. This action blocks the downstream signaling cascade that leads to the synthesis and release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The reduction in these gonadotropins results in decreased production of estrogen and progesterone by the ovaries, leading to the amelioration of symptoms in estrogen-dependent conditions like endometriosis and uterine fibroids.
Experimental Protocols: A Generalized Clinical Trial Workflow
The clinical development of GnRH antagonists like elagolix typically follows a structured path of prospective, randomized, double-blind, placebo-controlled trials. Below is a generalized workflow based on the designs of major phase 3 trials.
1. Patient Screening and Enrollment:
-
Inclusion Criteria: Premenopausal women (typically 18-49 years) with a surgical or clinical diagnosis of endometriosis or uterine fibroids, and moderate to severe symptoms (e.g., pain scores on a Visual Analog Scale).[16][17]
-
Exclusion Criteria: Pregnancy, undiagnosed abnormal vaginal bleeding, history of certain psychiatric disorders, and recent use of hormonal medications that could interfere with the study drug.[16][18]
2. Randomization and Blinding:
-
Eligible participants are randomly assigned to receive the investigational drug (at one or more dosages), placebo, or in some cases, an active comparator.[18]
-
Both participants and investigators are blinded to the treatment allocation to prevent bias.
3. Treatment Phase:
-
The treatment duration is typically 6 to 12 months, with some long-term extension studies.[1]
-
Patients self-administer the oral medication daily.[16]
-
Use of non-hormonal contraception is often required.[16]
4. Efficacy and Safety Assessments:
-
Primary Endpoints: Clinically meaningful reduction in dysmenorrhea and/or non-menstrual pelvic pain, or reduction in menstrual blood loss for uterine fibroids.[10] Pain is often recorded daily by patients in an electronic diary.[19]
-
Secondary Endpoints: Changes in dyspareunia, quality of life (e.g., using the Endometriosis Health Profile-5), use of rescue analgesics, and bone mineral density (BMD) changes measured by dual-energy X-ray absorptiometry (DXA).[1][19]
-
Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hypoestrogenic effects like hot flushes, headaches, and changes in lipid profiles.[8]
5. Data Analysis:
-
Statistical analysis is performed to compare the change in primary and secondary endpoints between the treatment and placebo groups.
Elagolix vs. Leuprolide: A GnRH Antagonist and Agonist Comparison
While direct head-to-head trials are limited, comparisons between elagolix and the GnRH agonist leuprolide highlight key differences in their clinical profiles.[10][11] Leuprolide, administered as an injection, induces an initial "flare" of symptoms due to its agonistic action before downregulating GnRH receptors.[4] Elagolix, being an antagonist, provides immediate suppression without this flare effect.[2]
A study comparing relugolix to leuprolide found comparable efficacy in reducing ovarian endometriotic cyst volumes.[1] However, patients in the relugolix group experienced a quicker return of menstruation.[1] Cost-effectiveness models have also suggested that elagolix may be a cost-effective alternative to leuprolide for managing moderate to severe endometriosis pain.[10][20]
Conclusion
Elagolix and other oral GnRH antagonists represent a significant therapeutic advancement for endometriosis and uterine fibroids, offering effective symptom control with a distinct mechanism of action compared to GnRH agonists. While all demonstrate efficacy, there are nuances in their clinical profiles, particularly regarding the co-administration of add-back therapy, which appears more integrated with relugolix. The choice of a specific GnRH antagonist may depend on factors such as the severity of symptoms, the need for long-term treatment, and the management of hypoestrogenic side effects. Future head-to-head clinical trials will be invaluable in further delineating the comparative efficacy and safety of these agents.
References
- 1. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 2. ijrcog.org [ijrcog.org]
- 3. researchgate.net [researchgate.net]
- 4. goodrx.com [goodrx.com]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. becarispublishing.com [becarispublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Comparison Elagolix vs Depot Leuprolide Prior to Frozen Embryo Transfers in Patients With Endometriosis | Clinical Research Trial Listing [centerwatch.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Pre-IVF treatment with a GnRH antagonist in women with endometriosis (PREGNANT): study protocol for a prospective, double-blind, placebo-controlled trial | BMJ Open [bmjopen.bmj.com]
- 19. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cost-effectiveness of elagolix versus leuprolide acetate for treating moderate-to-severe endometriosis pain in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating elagolix sodium's dose-dependent suppression of estrogen
A comparative guide for researchers and drug development professionals on the efficacy of elagolix sodium in modulating estrogen levels. This document provides an objective analysis of its performance against other alternatives, supported by experimental data from pivotal clinical trials.
This compound, an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, offers a dose-dependent suppression of ovarian estrogen production.[1][2] This mechanism of action makes it a significant therapeutic agent for estrogen-dependent conditions such as endometriosis and uterine fibroids.[3][4] By competitively binding to GnRH receptors in the pituitary gland, elagolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in circulating estradiol levels.[3][5] This targeted hormonal modulation provides a therapeutic effect while allowing for a tailored approach to patient care, balancing efficacy with potential side effects.[3]
Comparative Efficacy: Elagolix vs. Alternatives
Elagolix distinguishes itself from traditional GnRH agonists, such as leuprolide acetate, by its mechanism of action and pharmacokinetic profile. Unlike GnRH agonists that induce an initial "flare-up" of gonadotropin release before desensitizing the pituitary receptors, elagolix provides immediate and reversible suppression of estrogen.[1][3] This rapid onset of action can lead to quicker symptom relief for patients.[3] Furthermore, the dose-dependent nature of elagolix allows for partial to full estrogen suppression, offering a more nuanced approach to managing hypoestrogenic side effects compared to the profound suppression often seen with GnRH agonists.[1][6]
Clinical studies have demonstrated that lower doses of elagolix can partially suppress estrogen, while higher doses result in more substantial suppression, akin to a hypoestrogenic state.[3] This flexibility enables clinicians to individualize treatment based on the patient's symptoms and tolerance of side effects.[6]
Quantitative Analysis of Estrogen Suppression
The dose-dependent effect of elagolix on estradiol levels has been quantified in multiple clinical trials. The following table summarizes the median estradiol concentrations observed at different dosing regimens of elagolix.
| Treatment Group | Dosage | Median Estradiol Concentration (pg/mL) | Indication |
| Elagolix | 150 mg once daily | ~42 | Endometriosis[5] |
| Elagolix | 200 mg twice daily | ~12 | Endometriosis[5] |
| Elagolix | 150 mg once daily | 41 | Endometriosis[4] |
| Elagolix | 200 mg twice daily | 12 | Endometriosis[4] |
| Leuprolide Acetate | 11.25 mg (3-month depot) | 8 | Endometriosis[4] |
Experimental Protocols
The data presented in this guide are derived from pivotal clinical trials designed to evaluate the efficacy and safety of elagolix in treating moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids.
Key Clinical Trial Methodology:
A representative experimental design for the endometriosis clinical trials (e.g., Elaris EM-I and Elaris EM-II) involved the following key elements:
-
Study Design: The trials were typically randomized, double-blind, placebo-controlled, multicenter studies.
-
Participant Population: Premenopausal women (aged 18-49) with a surgical diagnosis of endometriosis and experiencing moderate to severe endometriosis-associated pain were enrolled.[6]
-
Treatment Arms: Participants were randomized to receive one of several treatment regimens, including placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily.[6][7]
-
Duration: The treatment duration was typically 6 months, with some extension studies lasting up to 12 months.[4][8]
-
Hormone Level Assessment: Blood samples were collected at baseline and at regular intervals throughout the study to measure serum concentrations of estradiol, LH, and FSH.
-
Efficacy Endpoints: The primary endpoints were the reduction in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.[7][8]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and assessments of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) scans.[8]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of elagolix and a typical clinical trial workflow.
Caption: Elagolix blocks GnRH receptors, reducing estrogen production.
Caption: Typical workflow of a randomized controlled trial for elagolix.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORILISSA® (elagolix) Clinical Trials [orilissa.com]
- 8. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Elagolix Sodium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of elagolix sodium, a gonadotropin-releasing hormone (GnRH) receptor antagonist. The following sections detail the experimental protocols and performance data of various chromatographic techniques, offering a comparative overview to aid in method selection and validation for research and quality control purposes.
Comparative Analysis of Chromatographic Methods
The quantification of this compound has been successfully achieved using various high-performance liquid chromatography (HPLC), reverse-phase HPLC (RP-HPLC), and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. A summary of their key performance parameters is presented in Table 1.
| Parameter | HPLC Method 1 [1][2][3] | RP-HPLC Method [4][5] | UPLC-MS/MS Method 1 [1][6][7][8] | UPLC-MS/MS Method 2 [4] | UHPLC Method [4] |
| Linearity Range | 1-3 µg/mL[4] | LOQ - 200% | 1-2000 ng/mL[1][4][7][8] | 1-2000 ng/mL[4] | 1.2-12 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9992%[5] | >0.99 | >0.9983[1][7][8] | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.08 µg/mL[1][2][3] | Not Reported | 4.8 pg/mL[9] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | LOQ - 150% (Accuracy) | Not Reported | 24 pg/mL[9] | 1 ng/mL[8] | 1.2 µg/mL |
| Accuracy (Recovery) | Acceptable | Acceptable | 88.3% - 95.4%[8] | 1.2-13.9% (intra- & inter-day)[1][7] | Not Reported |
| Precision (%RSD) | <2% | 0.55 - 2.72% | Intra-day: 3.5-5.5%, Inter-day: 9.4-12.7%[1][7][8] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below, enabling replication and cross-validation in a laboratory setting.
HPLC Method
This method is suitable for the quantification of this compound and its potential organic impurities in tablet dosage forms.[1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Mobile Phase A: pH 5.6 acetate buffer and acetonitrile (95:5, v/v).[1][2][3]
-
Mobile Phase B: Acetonitrile and methanol (90:10, v/v).[1][2][3]
-
Gradient Elution: A gradient elution program of 46 minutes.[1][2][3]
-
Injection Volume: 10.0 μL.[10]
RP-HPLC Method
This stability-indicating method is designed for the estimation of this compound in bulk drug and its degradation products.[4][5]
-
Instrumentation: Reverse-Phase High-Performance Liquid Chromatography system with a PDA detector.
-
Column: Inertsil ODS-3 C18 (250 × 4.6 mm, 5 μ).[5]
-
Mobile Phase: 0.05% trifluoroacetic acid:acetonitrile (55:45 v/v).[5]
-
Run Time: 40 min.[4]
UPLC-MS/MS Method for Plasma Samples
This highly sensitive method is validated for the determination of elagolix in rat plasma.[1][6][7][8]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).[6][7][8]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode with an electrospray ionization (ESI) source.[1][6][7][8]
-
Transitions: m/z 632.4→529.5 for quantification and m/z 632.4→177.1 for qualification.[1][6][7]
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for sample preparation and the logical relationship of validation parameters.
Caption: Generalized sample preparation workflow.
Caption: Interrelation of analytical method validation parameters.
Conclusion
The choice of an analytical method for this compound quantification will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC and RP-HPLC methods offer robust and cost-effective solutions for routine quality control of bulk drug and pharmaceutical formulations. For bioanalytical studies requiring high sensitivity to quantify low concentrations of elagolix in biological matrices like plasma, UPLC-MS/MS methods are superior. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select, develop, and validate the most appropriate analytical method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. [PDF] Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for this compound using Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 6. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability indicating RP‐HPLC method development and validation for quantification of impurities in gonadotropin‐releasing hormone (Elagolix): Robustness study by quality by design | CoLab [colab.ws]
Replicating Clinical Trial Efficacy of Elagolix in a Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the clinical efficacy of elagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in a laboratory setting. By objectively comparing its performance with alternative treatments and providing detailed experimental data and protocols, this document aims to facilitate further research and development in the management of endometriosis.
Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[1] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of ovarian sex hormones, estradiol and progesterone, which are key drivers of endometriosis progression.[2][3]
Clinical Efficacy of Elagolix
The efficacy of elagolix in reducing endometriosis-associated pain has been demonstrated in large-scale, randomized, placebo-controlled Phase III clinical trials (Elaris EM-I and Elaris EM-II).[4]
Table 1: Clinical Trial Efficacy of Elagolix for Endometriosis-Associated Pain (3 Months)
| Efficacy Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo |
| Dysmenorrhea Responders (%) | |||
| Elaris EM-I | 46.4% | 75.8% | 19.6% |
| Elaris EM-II | 43.4% | 72.4% | 22.7% |
| Nonmenstrual Pelvic Pain Responders (%) | |||
| Elaris EM-I | 50.4% | 54.5% | 36.5% |
| Elaris EM-II | 49.8% | 57.8% | 36.5% |
Responders were defined as having a clinically meaningful reduction in pain scores with no increase in analgesic use.
Table 2: Effect of Elagolix on Bone Mineral Density (BMD) at 12 Months
| Treatment Group | Mean Percent Change from Baseline in Lumbar Spine BMD |
| Elagolix 150 mg once daily | -0.6% |
| Elagolix 200 mg twice daily | -2.1% |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Long-term treatment with elagolix has been associated with a dose-dependent decrease in bone mineral density, a key consideration in its clinical use.
Replicating Efficacy in the Laboratory
Translating these clinical findings to a laboratory setting requires robust in-vivo and in-vitro models that recapitulate key aspects of endometriosis pathophysiology.
In-Vivo Models: Surgically Induced Endometriosis in Rodents
A common approach to studying endometriosis in the laboratory is the surgical induction of endometriotic lesions in rodents, such as rats or mice.[5] This model allows for the evaluation of therapeutic agents on lesion size, a key indicator of disease progression.
Experimental Workflow: Rodent Model of Endometriosis
Table 3: Expected Outcomes of Elagolix in a Rodent Model of Endometriosis
| Parameter | Expected Outcome with Elagolix Treatment | Alternative Treatments (for comparison) |
| Lesion Volume/Weight | Significant reduction compared to vehicle control. | GnRH agonists (e.g., leuprolide) are expected to show similar or greater reduction.[5] Aromatase inhibitors may also reduce lesion size.[6] |
| Pain Behavior (Hyperalgesia) | Increased pain threshold (reduced sensitivity) compared to vehicle control. | GnRH agonists have been shown to decrease abdominal hyperalgesia in rodent models.[5] |
| Histological Analysis | Atrophy of glandular epithelium and stroma in endometriotic lesions. | Similar histological changes are expected with other hormonal therapies that suppress estrogen. |
In-Vitro Models: Endometrial Cell Cultures
In-vitro models using human endometrial stromal cells (HESCs) or immortalized endometriotic cell lines (e.g., 12Z) provide a high-throughput platform to assess the direct effects of compounds on cell viability, proliferation, and key signaling pathways.[7]
Experimental Workflow: In-Vitro Cell-Based Assays
Table 4: Expected Outcomes of Elagolix in In-Vitro Endometriosis Models
| Assay | Expected Outcome with Elagolix Treatment | Alternative Treatments (for comparison) |
| Cell Viability/Proliferation | Inhibition of estrogen-stimulated cell growth in a dose-dependent manner. | Progestins and other GnRH antagonists would also be expected to inhibit proliferation. |
| Estradiol Production | Reduction in estradiol secretion from endometriotic stromal cells. | Aromatase inhibitors would directly inhibit estrogen synthesis. |
| VEGF Expression | Downregulation of Vascular Endothelial Growth Factor (VEGF), a key factor in angiogenesis. | Anti-VEGF antibodies (e.g., bevacizumab) would directly target VEGF.[6] |
Signaling Pathway of Elagolix
Elagolix exerts its therapeutic effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis.
GnRH Signaling Pathway and the Action of Elagolix
Detailed Experimental Protocols
Rodent Model of Surgically Induced Endometriosis
Objective: To establish an in-vivo model to assess the efficacy of elagolix in reducing the size of endometriotic lesions.
Materials:
-
Adult female Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sterile saline
-
Elagolix
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthesia and Surgery: Anesthetize the donor rat. Perform a midline laparotomy to expose the uterine horns.
-
Uterine Tissue Collection: Excise one uterine horn and place it in sterile saline.
-
Endometrial Tissue Preparation: Open the uterine horn longitudinally and dissect the endometrium from the myometrium. Mince the endometrial tissue into small fragments (approx. 2x2 mm).
-
Autologous Transplantation: In the same animal, suture four endometrial fragments to the peritoneal wall.
-
Wound Closure and Recovery: Close the abdominal incision in layers. Allow the animal to recover for 7-14 days to allow for lesion establishment.
-
Treatment: Randomly assign animals to treatment groups (e.g., vehicle control, elagolix low dose, elagolix high dose). Administer treatment daily via oral gavage for a predefined period (e.g., 4 weeks).
-
Euthanasia and Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the length, width, and weight of each lesion.
-
Histological Analysis: Fix the lesions in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma.
In-Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of elagolix on the viability of endometrial or endometriotic cells in vitro.
Materials:
-
Human endometrial stromal cells (HESCs) or an immortalized endometriotic cell line (e.g., 12Z)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)
-
Estradiol (E2)
-
Elagolix
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with different concentrations of elagolix in the presence of a stimulating concentration of estradiol (e.g., 10 nM). Include appropriate controls (vehicle control, estradiol alone).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
This guide provides a foundational framework for the preclinical evaluation of elagolix. The presented models and protocols can be adapted and expanded to investigate specific aspects of endometriosis pathophysiology and to evaluate novel therapeutic strategies.
References
- 1. Elagolix as a Novel Treatment for Endometriosis-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of elagolix in the suppression of ovulation in donor oocyte cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 4. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinsurggroup.us [clinsurggroup.us]
- 6. Endometriosis: alternative methods of medical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New therapeutic approaches for endometriosis besides hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Elagolix Sodium Versus Selective Progesterone-Receptor Modulators for Uterine Fibroid Management
For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated medical treatments for uterine fibroids is a significant area of focus. This guide provides a detailed, data-driven comparison of two prominent therapeutic classes: the GnRH antagonist, elagolix sodium, and selective progesterone-receptor modulators (SPRMs), including ulipristal acetate and vilaprisan.
Uterine fibroids, the most common benign tumors in women of reproductive age, are a major cause of heavy menstrual bleeding, pain, and infertility. While surgical options exist, the demand for effective medical management has driven the development of hormonal therapies. This comparison guide delves into the mechanisms of action, clinical efficacy, and safety profiles of this compound and SPRMs, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of elagolix and SPRMs in managing uterine fibroids stem from their distinct interactions with the hormonal axes that regulate uterine function.
This compound: An Oral GnRH Antagonist. Elagolix acts by competitively binding to gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland.[1][2][3] This action inhibits the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian production of estrogen and progesterone.[1][2][3] Since uterine fibroids are hormone-dependent tumors, this suppression of sex hormones leads to a reduction in their growth and associated symptoms like heavy menstrual bleeding.[1][2]
Selective Progesterone-Receptor Modulators (SPRMs): Tissue-Specific Progesterone Regulation. SPRMs, such as ulipristal acetate and vilaprisan, exhibit a more targeted mechanism. They bind to progesterone receptors, acting as either agonists or antagonists depending on the target tissue.[4][5] In the context of uterine fibroids, SPRMs primarily exert an antagonistic effect, inhibiting progesterone-mediated cell proliferation and inducing apoptosis (programmed cell death), which leads to a reduction in fibroid volume.[6][7] They also have direct effects on the endometrium, leading to the control of bleeding.[6]
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by elagolix and SPRMs.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Second Phase III trial of AbbVie’s elagolix shows positive results - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ulipristal acetate meets primary endpoint in pivotal uterine fibroids trial | MDedge [mdedge.com]
- 6. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of vilaprisan in Japanese women with fibroids: The Phase 3 ASTEROID 8 trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Elagolix Sodium's Therapeutic Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic effects of elagolix sodium with alternative treatments for endometriosis and uterine fibroids. The data presented is compiled from pivotal clinical trials to aid in the assessment of its reproducibility and clinical performance.
Elagolix is an orally administered, nonpeptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of ovarian sex hormones, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[3][4] Unlike GnRH agonists, elagolix does not cause an initial hormonal flare-up.[1]
Comparative Efficacy of Elagolix in Endometriosis-Associated Pain
The efficacy of elagolix in managing moderate to severe pain associated with endometriosis has been demonstrated in two large-scale, replicate Phase III clinical trials, Elaris EM-I and Elaris EM-II.[5][6] These studies evaluated two dosage regimens of elagolix against a placebo over a six-month period.[5][6] A key alternative for comparison is the GnRH agonist leuprolide acetate, a long-standing treatment for endometriosis.
| Treatment Group | N (Elaris EM-I / EM-II) | Responder Rate for Dysmenorrhea at Month 3 (%) (Elaris EM-I / EM-II) | Responder Rate for Nonmenstrual Pelvic Pain at Month 3 (%) (Elaris EM-I / EM-II) |
| Placebo | 19.6 / 22.7 | 36.5 / 36.5 | |
| Elagolix 150 mg once daily | 46.4 / 43.4 | 50.4 / 49.8 | |
| Elagolix 200 mg twice daily | 75.8 / 72.4 | 54.5 / 57.8 |
Data sourced from the Elaris EM-I and EM-II clinical trials.[6][7]
A cost-effectiveness analysis comparing elagolix to leuprolide acetate for moderate-to-severe endometriosis pain also highlights the clinical utility of elagolix.[8][9] While direct head-to-head trial data is limited, clinical studies of leuprolide acetate have also shown significant reductions in dysmenorrhea, pelvic pain, and pelvic tenderness compared to placebo.[10] In a German multicentre study, treatment with leuprolide acetate resulted in improvements in dysmenorrhea in 93% of patients, dyspareunia in 62%, and pelvic pain in 70%.[11]
Comparative Efficacy of Elagolix in Heavy Menstrual Bleeding Associated with Uterine Fibroids
For the treatment of heavy menstrual bleeding associated with uterine fibroids, two identical Phase III trials, Elaris UF-1 and UF-2, assessed the efficacy of elagolix, both alone and with add-back therapy (estradiol/norethindrone acetate), against a placebo.[12][13] A meta-analysis has also compared the efficacy of oral GnRH antagonists, including elagolix and relugolix.[14]
| Treatment Group | N (Elaris UF-1 / UF-2) | Responder Rate for Reduced Heavy Menstrual Bleeding at Final Month (%) (Elaris UF-1 / UF-2) |
| Placebo | 102 / 94 | 8.7 / 10.0 |
| Elagolix 300 mg twice daily with add-back therapy | 206 / 189 | 68.5 / 76.5 |
| Elagolix 300 mg twice daily alone | 104 / 95 | 84.1 / 77.0 |
Data sourced from the Elaris UF-1 and UF-2 clinical trials.[13][15]
A meta-analysis of oral GnRH antagonists for uterine fibroids showed that both elagolix and relugolix were effective in reducing menstrual bleeding and pelvic discomfort compared to placebo.[14] For elagolix, the least square mean change in menstrual blood loss ranged from -184 to -273 mL for elagolix alone and -168 to -198 mL for elagolix with add-back therapy, compared to a range of 0.8 to -79 mL for placebo.[14]
Experimental Protocols
Elaris EM-I and EM-II Trials for Endometriosis
-
Study Design: Two similar, multicenter, double-blind, placebo-controlled, 6-month Phase III trials.[5][6]
-
Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain.[5][16]
-
Intervention: Patients were randomized to receive one of two doses of elagolix (150 mg once daily or 200 mg twice daily) or a placebo.[6][7]
-
Primary Endpoints: The proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at month 3. A responder was defined as a patient with a clinically meaningful reduction in pain score with stable or decreased use of rescue analgesics.[5] Pain levels were recorded daily by patients using the Endometriosis Daily Pain Impact Scale.[5]
Elaris UF-1 and UF-2 Trials for Uterine Fibroids
-
Study Design: Two identical, double-blind, randomized, placebo-controlled, 6-month Phase III trials.[12][17]
-
Participants: Premenopausal women aged 18-51 with a diagnosis of uterine fibroids confirmed by ultrasound and heavy menstrual bleeding (>80 mL per cycle).[13][17]
-
Intervention: Patients were randomized to receive elagolix 300 mg twice daily with hormonal add-back therapy (estradiol 1 mg and norethindrone acetate 0.5 mg once daily), elagolix 300 mg twice daily alone, or a placebo.[12][17]
-
Primary Endpoint: The percentage of women at the final month with menstrual blood loss volume of less than 80 mL and a 50% or greater reduction in menstrual blood loss volume from baseline, as measured by the alkaline hematin method.[13][15]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the GnRH receptor signaling pathway and the general workflow of the pivotal Phase III clinical trials for elagolix.
Caption: Elagolix's Mechanism of Action via GnRH Receptor Antagonism.
Caption: Generalized Workflow of Elagolix Phase III Clinical Trials.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ORILISSA® (elagolix) Clinical Study Design [orilissa.com]
- 6. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 7. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 8. becarispublishing.com [becarispublishing.com]
- 9. becarispublishing.com [becarispublishing.com]
- 10. Lupron depot (leuprolide acetate for depot suspension) in the treatment of endometriosis: a randomized, placebo-controlled, double-blind study. Lupron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. obgproject.com [obgproject.com]
- 15. Uterine fibroids: elagolix effective in lowering heavy menstrual bleeding [medscape.co.uk]
- 16. cdn.reachmd.com [cdn.reachmd.com]
- 17. Reduction of Heavy Menstrual Bleeding in Women Not Designated as Responders to Elagolix Plus Add Back Therapy for Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Elagolix and Linzagolix for the Treatment of Heavy Menstrual Bleeding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two oral gonadotropin-releasing hormone (GnRH) receptor antagonists, elagolix and linzagolix, for the management of heavy menstrual bleeding (HMB), primarily in the context of uterine fibroids. This document synthesizes clinical trial data, details experimental methodologies, and visualizes the underlying mechanism of action to support research and development in this therapeutic area.
Mechanism of Action: GnRH Receptor Antagonism
Both elagolix and linzagolix are non-peptide, small molecule GnRH receptor antagonists.[1][2] They exert their therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[3][4] This action blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The subsequent reduction in gonadotropin levels results in a dose-dependent suppression of ovarian sex hormones, estradiol and progesterone, which are key drivers of endometrial proliferation and symptoms associated with uterine fibroids, such as heavy menstrual bleeding.[1][2]
Signaling Pathway of GnRH Receptor Antagonists
The binding of a GnRH antagonist to its receptor in the pituitary gonadotrope cells inhibits the Gq/11 protein-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The absence of these second messengers leads to a lack of protein kinase C (PKC) activation and subsequent downstream signaling through the MAPK cascade, ultimately suppressing the transcription and secretion of LH and FSH.
Comparative Clinical Efficacy in Heavy Menstrual Bleeding Associated with Uterine Fibroids
Extensive phase 3 clinical trial programs have evaluated the efficacy of both elagolix (ELARIS UF-1 and UF-2) and linzagolix (PRIMROSE 1 and 2) in women with heavy menstrual bleeding associated with uterine fibroids. The primary endpoint in these studies was the percentage of responders, defined as women who achieved a menstrual blood loss (MBL) volume of less than 80 mL during the final month of treatment and a 50% or greater reduction in MBL volume from baseline.
Table 1: Responder Rates in Phase 3 Clinical Trials of Elagolix
| Trial | Treatment Group | Responder Rate (%) | Placebo Rate (%) | p-value | Citation |
| ELARIS UF-1 | Elagolix 300 mg BID + ABT | 68.5 | 8.7 | <0.001 | [5] |
| ELARIS UF-2 | Elagolix 300 mg BID + ABT | 76.2 | 10.1 | <0.001 | [5] |
BID: twice daily; ABT: add-back therapy (estradiol 1.0 mg / norethindrone acetate 0.5 mg)
Table 2: Responder Rates in Phase 3 Clinical Trials of Linzagolix (at 24 weeks)
| Trial | Treatment Group | Responder Rate (%) | Placebo Rate (%) | p-value | Citation |
| PRIMROSE 1 | Linzagolix 100 mg QD | 56.4 | 35.0 | ≤0.003 | [6] |
| Linzagolix 100 mg QD + ABT | 66.4 | 35.0 | ≤0.003 | [6] | |
| Linzagolix 200 mg QD | 71.4 | 35.0 | ≤0.003 | [6] | |
| Linzagolix 200 mg QD + ABT | 75.5 | 35.0 | ≤0.003 | [3][6] | |
| PRIMROSE 2 | Linzagolix 100 mg QD | 56.7 | 29.4 | <0.001 | [6][7] |
| Linzagolix 100 mg QD + ABT | 77.2 | 29.4 | <0.001 | [6] | |
| Linzagolix 200 mg QD | 77.7 | 29.4 | <0.001 | [6] | |
| Linzagolix 200 mg QD + ABT | 93.9 | 29.4 | <0.001 | [3][6][7] |
QD: once daily; ABT: add-back therapy (estradiol 1 mg / norethindrone acetate 0.5 mg)
Preclinical Models
A comprehensive search of the available scientific literature did not yield any head-to-head preclinical studies directly comparing elagolix and linzagolix in animal models of heavy menstrual bleeding or uterine fibroids. The development and validation of robust animal models for these conditions remain a challenge in the field.
Experimental Protocols
Measurement of Menstrual Blood Loss: The Alkaline Hematin Method
The pivotal clinical trials for both elagolix and linzagolix utilized the alkaline hematin method to quantify menstrual blood loss, which is considered the gold standard for this measurement.
Workflow for the Alkaline Hematin Method
Protocol Outline:
-
Patient Collection: Patients are provided with all necessary sanitary products and instructed to collect all used items during their menstrual cycle.
-
Extraction: In the laboratory, the collected sanitary products are soaked in a sodium hydroxide (NaOH) solution. This process extracts the hemoglobin from the menstrual blood and converts it into alkaline hematin, which has a distinct brown color.
-
Quantification: The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of 550 nm.
-
Calculation: The total menstrual blood loss is calculated by comparing the absorbance of the patient samples to a standard curve generated from known amounts of blood.
Summary and Conclusion
Both elagolix and linzagolix have demonstrated significant efficacy in reducing heavy menstrual bleeding associated with uterine fibroids in large-scale clinical trials. The choice between these agents in a clinical or research setting may depend on dosing frequency (twice daily for elagolix vs. once daily for linzagolix) and the availability of different dosage strengths, with or without add-back therapy, to tailor treatment to individual patient needs.
A notable gap in the current body of research is the absence of direct comparative preclinical studies. Such studies would be invaluable for elucidating any subtle differences in the pharmacological profiles of these two GnRH antagonists and for informing the design of future clinical trials. Further research into the development of more predictive animal models of heavy menstrual bleeding is also warranted.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Linzagolix: a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcome Measures for Heavy Menstrual Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of menstrual blood loss--further evaluation of the alkaline hematin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors | MDPI [mdpi.com]
Validating Biomarkers for Elagolix Sodium Response in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elagolix sodium, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, has emerged as a significant therapeutic agent for managing estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][2] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of ovarian sex hormones, estradiol and progesterone.[1][2][3] The validation of biomarkers to predict cellular response to elagolix is crucial for patient stratification and the development of personalized therapeutic strategies. This guide provides a comparative framework for validating such biomarkers in relevant cell models, supported by experimental data and detailed protocols.
Comparative Performance of Potential Biomarkers
The identification of definitive, validated biomarkers for elagolix response in cell models is an ongoing area of research. However, based on its mechanism of action, several potential molecular markers can be investigated. The response to elagolix is intrinsically linked to the GnRH signaling pathway and its downstream effects on hormone production and cellular processes. A key study on uterine leiomyoma cells has demonstrated that GnRH antagonists like elagolix can directly impact cellular processes beyond the pituitary, suggesting that biomarkers could be identified in the target tissues themselves.[4]
Below is a table summarizing potential biomarkers, their rationale, and the expected outcomes in responsive versus non-responsive cell models.
| Biomarker Category | Specific Biomarker | Rationale | Expected Outcome in Responsive Cells | Expected Outcome in Non-Responsive Cells |
| Receptor Expression | GnRH Receptor (GnRHR) mRNA and Protein Levels | Elagolix is a direct antagonist of GnRHR. The level of receptor expression may correlate with the magnitude of the drug's effect. | High baseline expression of GnRHR. Significant downregulation of downstream signaling upon elagolix treatment. | Low or absent baseline expression of GnRHR. Minimal to no change in downstream signaling. |
| Signaling Pathway Activation | Phosphorylated ERK (p-ERK) / Total ERK Ratio | The MAPK/ERK pathway is a downstream effector of GnRH signaling in some cell types.[4] Inhibition of this pathway can indicate a cellular response. | High baseline p-ERK/ERK ratio that is significantly reduced upon elagolix treatment.[4] | No significant change in the p-ERK/ERK ratio upon treatment. |
| Gene Expression | Extracellular Matrix (ECM) Protein mRNA (e.g., COL1A1, FN1, VCAN) | In uterine fibroids, a key pathology is excessive ECM deposition. Elagolix has been shown to reduce the production of these proteins in leiomyoma cells.[4] | Significant decrease in the expression of ECM-related genes following elagolix treatment.[4] | No significant change in the expression of ECM-related genes. |
| Hormone Production | Estradiol (E2) Secretion (in steroidogenic cell models) | In relevant cell models capable of steroidogenesis, a primary effect of GnRH pathway modulation is altered hormone production. | Dose-dependent decrease in estradiol secretion. | No significant change in estradiol secretion. |
| Cellular Phenotype | Cell Proliferation Rate (e.g., via MTT or BrdU assay) | In hormone-sensitive pathologies, a reduction in estrogenic signaling is expected to decrease cell proliferation. | Significant reduction in cell proliferation. | No significant change in cell proliferation. |
Experimental Protocols
Detailed methodologies are critical for the successful validation of the potential biomarkers listed above.
Cell Culture and Elagolix Treatment
-
Cell Lines:
-
Uterine Leiomyoma: Primary cells isolated from patient tissue or immortalized cell lines (e.g., HuLM).
-
Endometriosis: Endometrial stromal cells isolated from endometriotic lesions or immortalized endometrial cell lines (e.g., Ishikawa, ECC-1).
-
Pituitary Gonadotrope models: LβT2 cells (murine) which endogenously express the GnRH receptor.[5]
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments investigating hormonal effects, phenol red-free media with charcoal-stripped FBS should be used to minimize exogenous estrogenic activity.
-
Elagolix Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Treat cells with a range of concentrations of elagolix (e.g., 10 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours) to determine optimal conditions. A study on leiomyoma cells used a concentration of 100 nM.[4]
-
Include a vehicle control (solvent alone) in all experiments.
-
Western Blot for Signaling Proteins (p-ERK/ERK)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for GnRHR, COL1A1, FN1, VCAN, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of elagolix for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes involved in biomarker validation.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relugolix and elagolix directly inhibit leiomyoma extracellular matrix production in 2-dimesnional and 3-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Pharmacokinetic Deep Dive: Elagolix and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of elagolix, a nonpeptide gonadotropin-releasing hormone (GnRH) antagonist, and its primary metabolites. Furthermore, it benchmarks elagolix against other oral GnRH antagonists, offering a comprehensive overview supported by experimental data to inform research and drug development in endocrinology and related fields.
Elagolix: An Overview
Elagolix is an orally active GnRH receptor antagonist that competitively binds to GnRH receptors in the pituitary gland. This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—leading to a dose-dependent suppression of ovarian sex hormones, estradiol and progesterone.[1] Unlike GnRH agonists that cause an initial hormonal flare-up, elagolix offers a rapid onset of action and a reversible effect upon discontinuation.[2]
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of elagolix have been extensively studied, revealing rapid absorption and a relatively short half-life. This section compares the key pharmacokinetic parameters of elagolix with other oral GnRH antagonists, relugolix and linzagolix, and also examines the profile of elagolix in relation to its main metabolites.
Elagolix vs. Alternative GnRH Antagonists
The emergence of oral GnRH antagonists has provided new therapeutic options for hormone-dependent conditions. The following table summarizes the key pharmacokinetic parameters of elagolix, relugolix, and linzagolix.
| Parameter | Elagolix | Relugolix | Linzagolix |
| Time to Maximum Concentration (Tmax) | ~1.0 hour[1] | Multiple peaks up to 12 hours | ~2 hours |
| Terminal Half-life (t1/2) | 4 to 6 hours[1] | 25 - 64.7 hours | ~15 hours[3] |
| Oral Clearance (CL/F) | 123 L/hr (150 mg QD), 144 L/hr (200 mg BID)[1] | 10.9 - 13.9 L/h | 0.5 L/h (100-200 mg)[3] |
| Apparent Volume of Distribution (Vdss/F) | 1674 L (150 mg QD), 881 L (200 mg BID)[1] | 19,300 L | ~11 L[3] |
| Protein Binding | 80%[1] | 68-71% | >99%[3] |
| Primary Metabolism | CYP3A4[3] | CYP3A4, CYP2C8 | CYP2C8, CYP2C9[3] |
Note: Pharmacokinetic parameters can vary based on the study population and dosing regimen.
Elagolix vs. Its Metabolites
Elagolix is primarily metabolized in the liver. The main metabolite, NBI-61962, is considered to have insignificant biological activity due to its low plasma exposure and weaker potency compared to the parent compound.[4][5] Another metabolite identified is NBI-54048.
| Compound | Maximum Concentration (Cmax) | Time to Maximum Concentration (Tmax) |
| Elagolix (150 mg QD, steady state) | 574 ng/mL[4] | ~1.0 hour[4] |
| Elagolix (200 mg BID, steady state) | 774 ng/mL[4] | ~1.0 hour[4] |
| NBI-61962 (O-demethyl metabolite) | ~5.8 ng/mL (following a single 150 mg elagolix dose)[6] | ~1.5 hours[6] |
| NBI-54048 (N-dealkylated metabolite) | ~2.0 ng/mL (following a single 150 mg elagolix dose)[6] | ~2.0 hours[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols employed in the clinical evaluation of elagolix.
Clinical Pharmacokinetic Study Design
Pharmacokinetic parameters of elagolix are typically evaluated in randomized, double-blind, placebo-controlled studies involving healthy premenopausal women.[7]
-
Dosing: Ascending single or multiple doses of elagolix are administered. For steady-state analysis, subjects may receive dosing for a period such as 21 days.[4]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to capture the full concentration-time profile.
-
Inclusion/Exclusion Criteria: Studies typically enroll healthy, premenopausal women aged 18-49 with specific criteria to ensure a homogenous study population.[8] Subjects are often required to discontinue other medications prior to the study in a washout period.[9]
Bioanalytical Method for Elagolix in Plasma
The quantification of elagolix in plasma is essential for pharmacokinetic analysis. A common method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]
-
Sample Preparation: A protein precipitation method is often used for sample cleanup. Acetonitrile is a common solvent for this purpose.[10] Alternatively, liquid-liquid extraction can be employed.[11]
-
Internal Standard (IS): A stable, isotopically labeled version of the analyte, such as Elagolix-D6, is often used as an internal standard to ensure accuracy and precision.[11]
-
Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[10] The mass transitions monitored for elagolix are typically m/z 632.4 → 529.5 for quantification.[10]
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, sensitivity (Lower Limit of Quantitation - LLOQ), precision, accuracy, and stability.[5][10] The LLOQ for elagolix in plasma has been reported to be in the range of 0.0995 to 1.57 ng/mL.[5]
Visualizing the Mechanism of Action
To understand the pharmacodynamic effects of elagolix, it is essential to visualize its mechanism of action at the molecular level.
Caption: Elagolix competitively antagonizes the GnRH receptor, blocking downstream signaling.
The diagram above illustrates the signaling pathway of the Gonadotropin-Releasing Hormone Receptor (GnRHR). GnRH, released from the hypothalamus, normally binds to its receptor on the anterior pituitary gland, activating a G-protein-coupled signaling cascade that leads to the synthesis and secretion of LH and FSH.[12][13] Elagolix acts as a competitive antagonist at the GnRH receptor, thereby blocking this pathway and leading to a dose-dependent reduction in the production of ovarian sex hormones.[3][6]
Caption: Workflow for a typical elagolix pharmacokinetic study.
This workflow diagram outlines the key stages of a clinical pharmacokinetic study for elagolix. It begins with drug administration to study participants, followed by the collection of blood samples at various time points. These samples then undergo a rigorous bioanalytical process to determine the drug concentration. Finally, the concentration-time data is used to perform pharmacokinetic modeling and estimate key parameters that describe the drug's absorption, distribution, metabolism, and excretion.[7][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijrar.org [ijrar.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. arabjchem.org [arabjchem.org]
A Comparative Guide to Elagolix Sodium and Surgical Models in Endometriosis Research
For researchers, scientists, and drug development professionals, understanding the nuances of available research tools is paramount. In the field of endometriosis, a prevalent and debilitating gynecological condition, both pharmacological interventions and animal models are crucial for advancing our understanding and developing new therapies. This guide provides an objective comparison of Elagolix sodium, an orally active gonadotropin-releasing hormone (GnRH) antagonist, and surgically induced animal models, the gold standard for in vivo endometriosis research.
Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic pelvic pain, inflammation, and infertility.[1][2] Research into its pathophysiology and the development of effective treatments relies on robust experimental systems. This compound offers a therapeutic approach by modulating the hormonal environment, while surgical models provide a platform to study the disease process from initiation to progression and to test novel interventions.
This compound: A Pharmacological Approach to Estrogen Suppression
Elagolix is a non-peptide, orally administered GnRH antagonist.[3][4] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This leads to a dose-dependent reduction in ovarian production of estradiol and progesterone, key hormones in the proliferation of endometrial tissue.[1][3] Unlike GnRH agonists that cause an initial "flare-up" of hormones, elagolix provides immediate and reversible suppression.[5][6]
Clinical Efficacy of Elagolix
The efficacy of elagolix in managing endometriosis-associated pain has been demonstrated in several large-scale clinical trials. The following tables summarize key findings from pivotal Phase III studies (Elaris EM-I and EM-II), which evaluated two daily doses of elagolix compared to placebo over six months in women with moderate to severe endometriosis pain.[7][8][9]
Table 1: Efficacy of Elagolix in Reducing Dysmenorrhea (Painful Periods) [7][8][9][10]
| Treatment Group | Percentage of Responders (Elaris EM-I) | Percentage of Responders (Elaris EM-II) |
| Placebo | 19.6% | 22.7% |
| Elagolix 150 mg once daily | 46.4% | 43.4% |
| Elagolix 200 mg twice daily | 75.8% | 72.4% |
Table 2: Efficacy of Elagolix in Reducing Non-Menstrual Pelvic Pain [7][8][9][10]
| Treatment Group | Percentage of Responders (Elaris EM-I) | Percentage of Responders (Elaris EM-II) |
| Placebo | 36.5% | 36.5% |
| Elagolix 150 mg once daily | 50.4% | 49.8% |
| Elagolix 200 mg twice daily | 54.5% | 57.8% |
A clinical response was defined as a meaningful reduction in pain score with no increase in rescue analgesic use.
Table 3: Common Adverse Events Associated with Elagolix [8][11]
| Adverse Event | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| Hot Flushes | <10% | ~24-30% | ~46-55% |
| Headache | ~15% | ~20-22% | ~25-29% |
| Nausea | ~10% | ~12-18% | ~15-25% |
| Mean Percent Change in Lumbar Spine Bone Mineral Density (at 6 months) | -0.2% | -0.6% to -0.9% | -2.1% to -2.6% |
Surgical Models of Endometriosis: Recreating the Disease in Vivo
Surgical models, primarily in rodents, are indispensable for investigating the cellular and molecular mechanisms of endometriosis.[12] These models allow for the study of lesion development, vascularization, innervation, and the inflammatory microenvironment in a controlled setting. The most common approach is the transplantation of uterine tissue into the peritoneal cavity of a recipient animal.
Types of Surgical Models
There are several variations of the surgical induction model, each with its own advantages and limitations:
-
Autologous/Homologous Models: Uterine tissue from a donor animal is transplanted into a recipient of the same species (and often the same individual). These models are useful for studying the basic biology of lesion formation and the host's immune response in an immunocompetent animal.
-
Heterologous (Xenotransplantation) Models: Human endometrial tissue is transplanted into immunodeficient mice (e.g., nude or SCID mice). This allows for the study of human tissue behavior in an in vivo environment but lacks a fully functional immune system, which is a critical component of endometriosis.
Quantifiable Outcomes in Surgical Models
Unlike clinical trials that focus on patient-reported pain, surgical models allow for direct measurement of disease parameters.
Table 4: Typical Quantitative Endpoints in Rodent Models of Endometriosis [8][12]
| Parameter | Method of Measurement | Typical Findings in Control (Untreated) Animals |
| Lesion Size/Volume | Caliper measurement, imaging (e.g., ultrasound, bioluminescence) | Progressive growth of lesions over several weeks. |
| Lesion Weight | Excision and weighing of ectopic tissue | Correlates with lesion volume. |
| Histology Score | Microscopic evaluation of glandular epithelium and stroma | Well-defined endometrial-like structures. |
| Vascularization | Immunohistochemical staining for endothelial markers (e.g., CD31) | Increased blood vessel density in and around lesions. |
| Inflammatory Markers | ELISA, qPCR, or immunohistochemistry for cytokines (e.g., IL-6, TNF-α) in peritoneal fluid or lesion tissue | Elevated levels of pro-inflammatory cytokines. |
| Pain-like Behaviors | Von Frey filament test (mechanical allodynia), hot plate test (thermal hyperalgesia) | Increased sensitivity to mechanical and thermal stimuli in the pelvic region. |
Experimental Protocols
Elagolix Clinical Trial Protocol (Summarized from Phase III Studies)
Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo in women with moderate to severe endometriosis-associated pain.
Study Design: Two parallel, randomized, double-blind, placebo-controlled trials (Elaris EM-I and EM-II).
Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe dysmenorrhea and non-menstrual pelvic pain.
Intervention:
-
Elagolix 150 mg once daily
-
Elagolix 200 mg twice daily
-
Placebo
Duration: 6 months of treatment.
Primary Endpoints:
-
Proportion of participants with a clinical response in dysmenorrhea at month 3.
-
Proportion of participants with a clinical response in non-menstrual pelvic pain at month 3.
-
Clinical response was defined as a reduction in pain scores on a daily electronic diary without an increase in the use of rescue pain medication (NSAIDs or opioids).
Secondary Endpoints:
-
Changes in dyspareunia (painful intercourse) scores.
-
Use of rescue analgesics.
-
Quality of life assessments (e.g., Endometriosis Health Profile-30).
-
Safety assessments, including bone mineral density and lipid profiles.
Surgical Induction of Endometriosis in Mice (Homologous Model)
This protocol is adapted from established procedures for inducing endometriosis in immunocompetent mice.
Materials:
-
Donor and recipient female mice (e.g., C57BL/6).
-
Anesthetic (e.g., isoflurane).
-
Sterile surgical instruments.
-
Suture material (e.g., 6-0 silk).
-
Sterile saline solution.
-
Analgesics and antibiotics as per institutional guidelines.
Procedure:
-
Anesthesia and Preparation: Anesthetize the donor and recipient mice. Shave and sterilize the abdominal area of both mice.
-
Uterine Tissue Harvesting (Donor Mouse):
-
Perform a midline laparotomy on the euthanized donor mouse.
-
Excise the uterine horns and place them in cold, sterile saline.
-
Longitudinally open one uterine horn to expose the endometrium.
-
Cut the uterine horn into small fragments (e.g., 2x2 mm).
-
-
Surgical Implantation (Recipient Mouse):
-
Perform a midline laparotomy on the recipient mouse to expose the peritoneal cavity.
-
Suture four uterine fragments to the inside of the abdominal wall, two on each side of the incision.
-
Ensure the endometrial side of the fragment is facing the peritoneal cavity.
-
-
Closure and Post-Operative Care:
-
Close the abdominal muscle layer and the skin with sutures.
-
Administer analgesics and antibiotics as required.
-
Monitor the animal for recovery.
-
-
Lesion Development and Analysis:
-
Allow one month for the endometrial implants to develop into cystic lesions.
-
At the experimental endpoint, euthanize the recipient mouse and excise the lesions for quantitative analysis (volume, weight, histology, etc.).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Elagolix blocks GnRH receptors, reducing estrogen and progesterone.
Caption: Workflow for surgically inducing endometriosis in a mouse model.
Comparison and Conclusion
This compound and surgical models for endometriosis represent two distinct but complementary research avenues.
-
Elagolix provides a clinically relevant method to study the effects of hormonal suppression on endometriosis symptoms in humans. The data generated is directly applicable to patient care but is limited to patient-reported outcomes and systemic biomarkers. It addresses the "what" in terms of therapeutic effect.
-
Surgical Models offer an invasive but powerful tool to investigate the underlying pathophysiology of the disease. They allow for precise measurements of lesion characteristics and the local microenvironment, providing insights into the "how" and "why" of endometriosis development and pain generation.
For drug development professionals, surgical models are an essential preclinical step to test the efficacy of new compounds on lesion growth and inflammation. For researchers, these models are invaluable for dissecting the complex cellular and molecular interactions that drive the disease. Elagolix, on the other hand, serves as a benchmark for hormonal therapies and its clinical data helps to define the therapeutic targets that are most relevant to patient suffering. The strategic use of both approaches is crucial for a comprehensive research program aimed at conquering endometriosis.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. researchgate.net [researchgate.net]
- 3. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 7. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 8. The effects of ranibizumab on surgically induced endometriosis in a rat model: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elagolix: a promising oral GnRH antagonist for endometriosis-associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elagolix in the treatment of endometriosis: impact beyond pain symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Elagolix Sodium Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on elagolix sodium, an oral gonadotropin-releasing hormone (GnRH) antagonist. The information is intended to aid in the independent verification of its efficacy and safety in the treatment of endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes key biological and procedural pathways.
Mechanism of Action
Elagolix is a non-peptide GnRH receptor antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, which in turn reduces the downstream production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins leads to a dose-dependent decrease in blood concentrations of the ovarian sex hormones, estradiol and progesterone.[1][2] The growth of both endometrial lesions and uterine fibroids is dependent on these hormones, particularly estrogen. By reducing estrogen levels, elagolix alleviates the symptoms associated with these conditions.[1][2]
Comparative Efficacy and Safety Data
The following tables summarize the quantitative findings from key clinical trials of elagolix for endometriosis and uterine fibroids, including comparisons with placebo and other treatments.
Endometriosis-Associated Pain: Elagolix vs. Placebo
The pivotal Phase 3 trials, ELARIS EM-I and ELARIS EM-II, evaluated two doses of elagolix against a placebo over six months in women with moderate to severe endometriosis-associated pain.[3]
| Efficacy Endpoint (at 3 months) | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |
| ELARIS EM-I | |||
| Dysmenorrhea Responders (%) | 19.6 | 46.4 | 75.8 |
| Non-Menstrual Pelvic Pain (NMPP) Responders (%) | 36.5 | 50.4 | 54.5 |
| ELARIS EM-II | |||
| Dysmenorrhea Responders (%) | 22.7 | 43.4 | 72.4 |
| Non-Menstrual Pelvic Pain (NMPP) Responders (%) | 36.5 | 49.8 | 57.8 |
A "responder" was defined as a participant experiencing a clinically meaningful reduction in pain with no increase in the use of rescue pain medication.[3]
Heavy Menstrual Bleeding in Uterine Fibroids: Elagolix vs. Placebo
The ELARIS UF-1 and UF-2 Phase 3 trials assessed elagolix 300 mg twice daily, both with and without hormonal "add-back" therapy (estradiol 1 mg / norethindrone acetate 0.5 mg), compared to placebo for six months. The primary endpoint was a menstrual blood loss of less than 80 mL in the final month and at least a 50% reduction from baseline.[4]
| Efficacy Endpoint (at 6 months) | Placebo | Elagolix 300 mg twice daily with Add-Back | Elagolix 300 mg twice daily (alone) |
| ELARIS UF-1 | |||
| Primary Endpoint Met (%) | 8.7 | 68.5 | 84.1 |
| ELARIS UF-2 | |||
| Primary Endpoint Met (%) | 10.0 | 76.5 | 77.0 |
Comparison with Other GnRH Modulators
Meta-analyses have compared elagolix to other oral GnRH antagonists, such as relugolix and linzagolix, and the injectable GnRH agonist, leuprolide acetate.
| Comparison | Indication | Key Findings |
| Elagolix vs. Leuprolide Acetate | Endometriosis | A cost-effectiveness analysis suggested that elagolix is a more cost-effective treatment than leuprolide acetate for moderate to severe endometriosis pain over one and two-year periods.[5] Patients have also expressed a preference for the treatment profile of elagolix over leuprolide. In a phase 2 study, elagolix was associated with a lower incidence of hot flashes and less of a decrease in bone mineral density (BMD) compared to leuprolide acetate.[6] |
| Elagolix vs. Relugolix | Uterine Fibroids | Both elagolix and relugolix have demonstrated significant efficacy in reducing heavy menstrual bleeding associated with uterine fibroids compared to placebo.[7][8] A meta-analysis showed that both are effective, and the choice of treatment may depend on individual patient factors and preferences.[7] |
| Elagolix vs. Other Oral GnRH Antagonists | Endometriosis | A network meta-analysis found that elagolix 400 mg (200 mg twice daily) was among the most effective oral GnRH antagonists for reducing overall pelvic pain and dyspareunia.[9] |
Common Adverse Events
The most frequently reported adverse events for elagolix are related to the reduction in estrogen levels.
| Adverse Event | Elagolix 150 mg once daily (%) | Elagolix 200 mg twice daily (%) | Placebo (%) |
| Hot Flushes | 24 | 46 | 8 |
| Headache | 12 | 17 | 12 |
| Nausea | 8 | 11 | 9 |
| Data from pivotal endometriosis trials. |
A dose-dependent decrease in bone mineral density (BMD) has been observed with elagolix treatment.[10][11] The use of "add-back" hormonal therapy can help to mitigate this effect.[4][12]
Experimental Protocols
For independent verification, understanding the methodologies of the pivotal clinical trials is crucial.
ELARIS EM-I and EM-II (Endometriosis) Study Design
-
Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo in women with moderate to severe endometriosis-associated pain.[3]
-
Design: Two replicate, multicenter, double-blind, randomized, placebo-controlled Phase 3 trials.[3][13]
-
Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis in the last 10 years.[13]
-
Intervention: Participants were randomized to receive elagolix 150 mg once daily, elagolix 200 mg twice daily, or a placebo for six months.[3]
-
Primary Endpoints:
-
Pain Assessment: Pain scores were recorded daily by participants in an electronic diary using the Endometriosis Daily Pain Impact Scale.[1][14]
ELARIS UF-1 and UF-2 (Uterine Fibroids) Study Design
-
Objective: To assess the efficacy and safety of elagolix, with and without add-back therapy, in reducing heavy menstrual bleeding in women with uterine fibroids.[4]
-
Design: Two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials.[4]
-
Participants: Premenopausal women with uterine fibroids and heavy menstrual bleeding (defined as > 80 mL of blood loss per menstrual cycle).
-
Intervention: Participants were randomized to one of three groups: elagolix 300 mg twice daily with add-back therapy, elagolix 300 mg twice daily alone, or placebo.[4]
-
Primary Endpoint: The proportion of women with a menstrual blood loss of less than 80 mL during the final month of treatment and at least a 50% reduction in menstrual blood loss from baseline to the final month.[4]
-
Bone Mineral Density (BMD) Assessment: Changes in BMD were measured using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of treatment to assess the hypoestrogenic effects of elagolix.[15]
Conclusion
The published data from the pivotal Phase 3 clinical trials demonstrate that elagolix is an effective treatment for reducing pain associated with endometriosis and heavy menstrual bleeding from uterine fibroids when compared to a placebo. Meta-analyses suggest its efficacy is comparable to other GnRH modulators. The primary safety concerns are related to its hypoestrogenic effects, notably a dose-dependent reduction in bone mineral density, which can be mitigated with add-back therapy.
For true independent verification of these findings, researchers would need to conduct independent replication studies. While this guide provides a detailed summary of the existing evidence and methodologies based on publicly available information, access to the full, unabridged study protocols and raw data would be necessary for a complete and independent statistical replication of the original findings. Researchers are encouraged to consult the primary publications and clinical trial registries for further details.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 3. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of elagolix versus leuprolide acetate for treating moderate-to-severe endometriosis pain in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. obgproject.com [obgproject.com]
- 8. contemporaryobgyn.net [contemporaryobgyn.net]
- 9. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure-Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis-Associated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure‐Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis‐Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, tolerability, and bone density outcomes of elagolix with add-back therapy for endometriosis-associated pain: twelve months of an ongoing randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ORILISSA® (elagolix) Clinical Study Design [orilissa.com]
- 14. Endometriosis-Related Pain Reduction During Bleeding and Nonbleeding Days in Women Treated with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interdisciplinary model‐informed drug development for extending duration of elagolix treatment in patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Elagolix Sodium
The following guidelines provide essential safety and logistical information for the proper disposal of Elagolix Sodium, tailored for researchers, scientists, and drug development professionals. These procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[2][3] In case of a spill, avoid generating dust, and collect the material using appropriate methods for containment and cleaning up, such as sweeping or vacuuming into a suitable, closed container for disposal.[1][4]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Hazard Assessment: While some safety data sheets (SDS) state that this compound is not a "Hazardous Chemical" under OSHA's standard, others classify it as a potential reproductive toxin and aspiration hazard.[1][3][5] Therefore, as a precautionary measure, it is best to manage it as a hazardous or potentially hazardous pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Never dispose of this compound down the drain or in regular trash.[1][6] It is crucial to prevent its discharge into drains, water courses, or onto the ground.[1][3]
Step 2: Containment and Labeling
-
Primary Container: Collect all this compound waste in a sturdy, leak-proof container that is compatible with the chemical.[7] The container must be kept sealed except when adding waste.[6][7]
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[8] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations.[7]
-
The specific contents and their approximate percentages.[7]
-
The date the waste was first added to the container (accumulation start date).[7]
-
Contact information for the responsible researcher or lab.[6]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
Secondary Containment: Place the primary waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[7]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA (typically a maximum of 55 gallons of hazardous waste).[6]
Step 4: Disposal of Empty Containers
-
Rinsing: A container that held this compound is not considered empty until it has been thoroughly rinsed. The first rinse (rinsate) must be collected and disposed of as hazardous waste.[7][9]
-
Defacing: Once properly rinsed and air-dried, obliterate or remove the original product label before disposing of the container in the appropriate recycling or trash receptacle.[9]
Step 5: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or you are ready to dispose of the material, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[6][7]
-
Licensed Disposal Vendor: Your EHS department will arrange for the transfer of the waste to a licensed professional waste disposal service.[1][4] The standard and recommended final disposal method for pharmaceutical waste like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4][10]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state agencies. Adherence to these regulations is mandatory.
| Regulatory Body | Governing Act/Rule | Key Responsibilities | Citation |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the management and disposal of hazardous waste, including pharmaceuticals. | [11][12][13] |
| Environmental Protection Agency (EPA) | Subpart P of 40 CFR part 266 | Provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities. | [12][14] |
| State Environmental Agencies | State-Specific Regulations | May impose more stringent requirements for pharmaceutical waste disposal than federal law. | [10][11] |
| Occupational Safety & Health Admin. (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | Requires chemical manufacturers to classify hazards and employers to provide information and training. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. sandiegocounty.gov [sandiegocounty.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Elagolix Sodium
Essential protocols for the safe handling, use, and disposal of Elagolix Sodium in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.
Researchers and drug development professionals require clear, actionable information to handle potent pharmaceutical compounds like this compound safely and effectively. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans. By adhering to these protocols, laboratories can minimize exposure risks and maintain a safe research environment.
Personal Protective Equipment (PPE) for this compound
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound should be trained in the proper use and disposal of PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves. Must be inspected prior to use.[2] |
| Body Protection | Lab Coat/Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] In well-ventilated areas, a suitable respirator may be sufficient.[2][3] |
Experimental Protocols: Handling and Solution Preparation
Adherence to a strict protocol is crucial when working with this compound to prevent contamination and ensure accurate experimental results.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] Recommended storage for the powder is at -20°C, and in solvent at -80°C.[3]
-
Keep the compound away from direct sunlight and sources of ignition.[3]
Preparation of Stock Solutions:
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[4]
-
Preparation in Organic Solvents:
-
Before opening the container, allow the product to equilibrate to room temperature.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
To make a stock solution, dissolve the this compound in the solvent of choice. The solubility is approximately 12.5 mg/mL in DMF and 10 mg/mL in ethanol and DMSO.[4]
-
Purge the solvent with an inert gas before use.[4]
-
-
Preparation in Aqueous Buffers:
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Absorb with a non-combustible material like vermiculite, sand, or earth and place in a suitable container for disposal. |
| Large Spill | Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
Waste Classification:
-
Dispose of the substance and its container as hazardous waste.
Disposal Procedure:
-
Unused Product: Dispose of in accordance with prevailing country, federal, state, and local regulations.[2] This may involve incineration in a licensed hazardous waste disposal facility.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in designated, labeled, and sealed waste containers for disposal by a licensed hazardous waste disposal company.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
